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  • Product: Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
  • CAS: 1397228-36-2

Core Science & Biosynthesis

Foundational

What is the chemical structure of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

An In-Depth Technical Guide to Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential Executive Summary The imidazo[1,2-a]pyridine core is a quintessential "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs and clinical candidates.[1][2] Its unique electronic properties and synthetic accessibility have made it a focal point for the development of novel therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of a specific, valuable derivative: Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. We will delve into its structural properties, provide a detailed and mechanistically-grounded synthesis protocol, outline methods for its characterization, and discuss its strategic importance as a versatile intermediate in drug discovery, particularly in the development of next-generation antitubercular agents.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The fusion of an imidazole ring with a pyridine ring creates the imidazo[1,2-a]pyridine bicyclic system, a nitrogen-bridged heterocycle with significant chemical and biological importance.[3] This scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in several successful drugs, including Zolpidem and Alpidem, which are widely prescribed for insomnia and anxiety, respectively.[2][4][3]

The broad utility of this scaffold stems from its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets. Research has demonstrated that derivatives of this core exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antifungal, and potent antibacterial properties.[5][6] The exponential growth in publications related to this scaffold underscores its enduring relevance in modern drug discovery.[1]

Physicochemical and Structural Properties

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a specific analogue that combines the core imidazo[1,2-a]pyridine structure with a methyl substituent at the 7-position and an ethyl carboxylate group at the 3-position. These substitutions are not arbitrary; the C3-ester provides a crucial chemical handle for further molecular elaboration, while the C7-methyl group can influence solubility, metabolic stability, and target engagement.

Caption: Chemical structure of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate[7]
CAS Number 1397228-36-2[8]
Molecular Formula C₁₁H₁₂N₂O₂[8]
Molecular Weight 204.23 g/mol [9]
Appearance Solid (predicted)-
SMILES CCOC(=O)c1cn2cc(C)ccc2n1-

Synthesis and Mechanistic Insights

The construction of the imidazo[1,2-a]pyridine core is most classically achieved via a cyclocondensation reaction. The synthesis of the title compound is a straightforward and efficient process, leveraging readily available starting materials.

Rationale for Synthetic Strategy

The chosen method is a variation of the Tchichibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This approach is robust, high-yielding, and allows for modular installation of substituents on both the pyridine and imidazole rings. For the target molecule, 2-amino-4-methylpyridine serves as the nitrogen-rich pyridine precursor, and ethyl 2-chloroacetoacetate provides the three-carbon unit required to form the imidazole ring, complete with the desired C3-ester functionality.[10][11]

Detailed Experimental Protocol

Objective: To synthesize Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Materials:

  • 2-Amino-4-methylpyridine (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.1 eq)

  • Ethanol (or DME), anhydrous (approx. 0.2 M)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-methylpyridine (1.0 eq) and anhydrous ethanol.

  • Stir the mixture until the solid is fully dissolved.

  • Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Workflow Visualization

G start1 2-Amino-4-methylpyridine reaction Cyclocondensation (Ethanol, Reflux) start1->reaction start2 Ethyl 2-chloroacetoacetate start2->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization / Chromatography) workup->purification product Ethyl 7-methylimidazo [1,2-a]pyridine-3-carboxylate purification->product

Caption: Synthetic workflow for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Structural Elucidation and Characterization

Confirmation of the product's identity and purity is achieved using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic protons on the fused ring system, a singlet for the C7-methyl group, and the classic quartet and triplet for the ethyl ester group. The proton at the C2 position typically appears as a downfield singlet.

  • ¹³C NMR Spectroscopy: The spectrum will display distinct signals for each of the 11 carbon atoms. Key signals include the carbonyl carbon of the ester (around 160-165 ppm), the aromatic/heterocyclic carbons, and the aliphatic carbons of the methyl and ethyl groups.

  • Infrared (IR) Spectroscopy: A prominent and strong absorption band between 1700-1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a strong signal corresponding to the protonated molecule [M+H]⁺ at m/z 205.23.

Applications in Drug Discovery and Development

While Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate may not be an end-drug itself, it serves as a high-value platform molecule for the generation of compound libraries. Its primary utility lies in its C3-ester, which is a versatile precursor for a wide array of functional groups.

A key application is in the field of antituberculosis research. Studies have identified imidazo[1,2-a]pyridine-3-carboxamides as exceptionally potent inhibitors of Mycobacterium tuberculosis (Mtb), including multi-drug and extensively drug-resistant strains.[2][10] The synthesis of these potent carboxamides begins with the corresponding ethyl ester, such as the title compound.[10] The ester is first saponified (hydrolyzed) to the corresponding carboxylic acid, which is then coupled with a diverse panel of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[10] This strategy was successfully employed to optimize an initial, weakly active ester into highly potent amide-based anti-TB agents.[10]

G start_mol Ethyl 7-methylimidazo [1,2-a]pyridine-3-carboxylate step1 Saponification (e.g., LiOH, EtOH) start_mol->step1 intermediate Carboxylic Acid Intermediate step1->intermediate step2 Amide Coupling (EDC, R-NH₂) intermediate->step2 end_product Library of Bioactive Carboxamide Derivatives step2->end_product

Caption: Derivatization pathway from the platform molecule to a bioactive library.

Conclusion

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a synthetically accessible and strategically important heterocyclic compound. Grounded in the privileged imidazo[1,2-a]pyridine scaffold, it represents more than just a chemical entity; it is a gateway to novel chemical diversity. Its robust synthesis and the versatility of its C3-ester handle make it an invaluable tool for researchers and drug development professionals, particularly for generating libraries aimed at discovering new therapeutics for challenging diseases like tuberculosis.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) - ResearchGate.
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC.
  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC.
  • Ethyl 7-Methyl-2-Phenylimidazo[1,2-A]Pyridine-3-Carboxylate| Products Supplier - Clinivex.
  • Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC.
  • 1397228-36-2 | Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate - AiFChem.
  • (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides - ResearchGate.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.

Sources

Exploratory

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate physical and chemical properties

An In-depth Technical Guide to Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical, chemical, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its synthesis, reactivity, and potential therapeutic applications.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of several marketed drugs.[1][2] This bicyclic heteroaromatic system is present in pharmaceuticals with a wide range of biological activities, including anxiolytic, hypnotic, and anticancer properties.[1][3] The synthetic accessibility and the ability to readily functionalize the imidazo[1,2-a]pyridine ring system have made it an attractive starting point for the development of novel therapeutic agents.[2] Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate belongs to this important class of compounds and serves as a key intermediate for the synthesis of a diverse array of biologically active molecules.[4][5]

Physicochemical Properties

Detailed experimental data for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is not extensively reported in publicly available literature. However, based on the properties of closely related analogs and general chemical principles, the following characteristics can be expected.

Table 1: Physical and Chemical Properties

PropertyValueSource/Justification
CAS Number 1397228-36-2[1]
Molecular Formula C₁₁H₁₂N₂O₂Calculated
Molecular Weight 204.23 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy to related compounds[6]
Melting Point Not definitively reported. The related ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate has a melting point of 68-70 °C.[6]
Boiling Point Not reported; likely high due to the heterocyclic structure and molecular weight.General chemical principles
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols. Limited solubility in water.General properties of similar organic compounds

Synthesis and Mechanism

The most common and direct route to synthesize imidazo[1,2-a]pyridine-3-carboxylates is through the condensation reaction of a substituted 2-aminopyridine with a β-ketoester derivative.[7][8] For Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, the logical precursors are 2-amino-4-methylpyridine and a suitable ethyl ester of a 3-halopyruvic acid or a related reactive species. A well-established method involves the reaction with ethyl 2-chloroacetoacetate.[8]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 2_amino_4_methylpyridine 2-Amino-4-methylpyridine reaction_step Condensation (e.g., Reflux in Ethanol) 2_amino_4_methylpyridine->reaction_step + ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_2_chloroacetoacetate->reaction_step + target_molecule Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate reaction_step->target_molecule

Caption: Proposed synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Reaction Mechanism

The reaction proceeds via a Tschitschibabin-type condensation. The mechanism involves the initial nucleophilic attack of the exocyclic amino group of 2-amino-4-methylpyridine on the α-carbon of the ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocol (Representative)

This protocol is adapted from the synthesis of analogous imidazo[1,2-a]pyridine-3-carboxylates.[7][8]

Materials:

  • 2-Amino-4-methylpyridine

  • Ethyl 2-chloroacetoacetate

  • Absolute Ethanol

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Chemical Reactivity and Derivatization

The Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate molecule possesses several reactive sites that can be exploited for further chemical modifications.

Reactivity_Diagram cluster_reactions Potential Derivatizations Core Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate Hydrolysis Ester Hydrolysis Core->Hydrolysis 1. Base (e.g., LiOH) 2. Acid Reduction Ester Reduction Core->Reduction Reducing agents (e.g., LiAlH4) Ring_Func Ring Functionalization (e.g., Halogenation) Core->Ring_Func Electrophilic substitution Amidation Amidation Hydrolysis->Amidation Amide coupling reagents (e.g., EDC, HOBt)

Caption: Key reactive sites and potential derivatizations.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to the corresponding carboxylic acid. This acid is a versatile intermediate for the synthesis of amides and other derivatives.[9]

  • Amidation: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives.[9] This is a common strategy in drug discovery to explore the structure-activity relationship (SAR).

  • Reduction: The ester can be reduced to the corresponding alcohol using powerful reducing agents like lithium aluminum hydride.

  • Ring Functionalization: The imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution reactions, such as halogenation, at various positions, allowing for further diversification of the scaffold.

Spectral Characterization (Predicted)

Table 2: Predicted Spectral Data

TechniqueExpected Signals
¹H NMR - Aromatic protons on the imidazo[1,2-a]pyridine ring system (in the range of δ 7.0-9.5 ppm).- A singlet for the methyl group on the pyridine ring (around δ 2.4 ppm).- A quartet for the -OCH₂- protons of the ethyl ester (around δ 4.3 ppm).- A triplet for the -CH₃ protons of the ethyl ester (around δ 1.3 ppm).
¹³C NMR - Aromatic carbons of the bicyclic system (in the range of δ 110-150 ppm).- A signal for the ester carbonyl carbon (around δ 165 ppm).- A signal for the -OCH₂- carbon (around δ 60 ppm).- Signals for the two methyl carbons.
IR (Infrared) - A strong C=O stretching vibration for the ester group (around 1700-1730 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons.- C=C and C=N stretching vibrations characteristic of the aromatic rings.
Mass Spec (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 204.23.

Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new drugs. Derivatives of this core have shown a remarkable range of biological activities.

  • Antitubercular Agents: Several imidazo[1,2-a]pyridine-3-carboxamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[4][5]

  • Anticancer Agents: The scaffold has been utilized to develop inhibitors of various kinases and other targets implicated in cancer progression.[3]

  • Anti-inflammatory and Analgesic Properties: Certain derivatives have shown potential as anti-inflammatory and analgesic agents.

  • Antiviral and Antifungal Activity: The broad-spectrum antimicrobial activity of this class of compounds extends to viruses and fungi.[10]

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a valuable building block for accessing libraries of compounds for screening against these and other therapeutic targets.

Safety Information

A specific Safety Data Sheet (SDS) for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is not widely available. However, based on the SDS for the closely related Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, the following hazards and precautions should be considered.[12][13][14][15]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[12] Harmful if swallowed.[14][15]

  • Precautions:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[12]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

    • Use only outdoors or in a well-ventilated area.[12]

    • Wash hands thoroughly after handling.

First Aid Measures:

  • If inhaled: Move person into fresh air.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Conclusion

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a synthetically accessible and highly versatile intermediate in the field of medicinal chemistry. Its physical and chemical properties are in line with what is expected for a compound of its class. The reactivity of its functional groups, particularly the ester, allows for a wide range of derivatizations, making it an ideal starting material for the generation of compound libraries for drug discovery. The proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold underscores the importance of this and related compounds in the ongoing search for novel and effective medicines.

References

  • Gueiffier, A., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco, 57(9), 755-759.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Dutta, A., et al. (2019). A Green Protocol for the Synthesis of α-Diazo-β-hydroxyesters and One-Pot Conversion to β-Keto-Esters and Imidazo[1,2-a]pyridine-3-carboxylates. ChemistrySelect, 4(42), 12389-12393.
  • Kouassi, A. F., et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines, 8(11), 1-15.
  • Kasimogullari, B. O., & Cesur, Z. (2004).
  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470.
  • A. A. (2020). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chem Biol Drug Des, 96(6), 1368-1379.
  • Chemical Synthesis Database. (2025, May 20). ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]

  • Li, J., et al. (2011). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Journal of the Chinese Chemical Society, 58(4), 543-548.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 598-622.
  • Akinnola, A. A., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1368-1379.
  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Khalfallah, A., & Khaddachi, M. T. (2010). Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Derivatives. E-Journal of Chemistry, 7(4), 1323-1326.
  • convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 63.
  • Liu, H., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 57(23), 10084-10094.
  • Cu-Catalyzed Synthesis of 3-Formyl imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as C1 Source. The Journal of Organic Chemistry, 83(15), 8435-8445.
  • Chemical Substance Information. (n.d.). Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate. Retrieved from [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26), 5486-5495.
  • Szabo, C., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 118(7), 1659-1667.
  • Kim, Y., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters, 7(12), 1143-1148.
  • Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 4812-4818.

Sources

Foundational

Physicochemical Profiling and High-Resolution Mass Spectrometry of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

Abstract The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several neuroactive drugs and oncology candidates[1]. Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several neuroactive drugs and oncology candidates[1]. Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1397228-36-2) serves as a critical synthetic building block in the development of these bioactive molecules[2]. This whitepaper details the exact mass specifications, molecular weight, and the analytical LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) workflows required to validate this compound with high scientific integrity.

Physicochemical Specifications & Mass Metrics

In synthetic medicinal chemistry, distinguishing between a target compound and its isobaric impurities requires precise mass metrics. While the molecular weight represents the average mass based on natural isotopic abundance, High-Resolution Mass Spectrometry (HRMS) relies on the exact mass (monoisotopic mass) calculated from the most abundant isotopes (e.g., 12 C, 1 H, 14 N, 16 O).

For Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate ( C11​H12​N2​O2​ ), a Q-TOF or Orbitrap analyzer can resolve its exact mass from potential synthetic byproducts, such as desmethyl or oxidized variants, that might co-elute chromatographically.

Table 1: Mass Specifications of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

PropertyValueScientific Significance
Chemical Formula C11​H12​N2​O2​ Defines the atomic composition[2].
Molecular Weight 204.23 g/mol Used for stoichiometric calculations in synthesis[2].
Exact Mass (Monoisotopic) 204.0899 DaThe theoretical target for HRMS structural confirmation.
[M+H]+ Expected m/z 205.0972 m/zThe target ion in positive-mode Electrospray Ionization (ESI+).
CAS Registry Number 1397228-36-2Unique numerical identifier for database cross-referencing[2].

Expert Insight: The theoretical [M+H]+ ion is critical for ESI+ due to the inherent basicity of the bridgehead nitrogen in the imidazo[1,2-a]pyridine ring system, which readily accepts a proton in acidic mobile phases[3].

Analytical Workflow: LC-HRMS Protocol for Exact Mass Determination

Simply running a sample through a mass spectrometer is insufficient for rigorous drug development. A self-validating protocol must account for matrix effects, ionization efficiency, and thermal mass drift.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, pre-ionizing the basic imidazopyridine nitrogen in solution. This drastically enhances ESI+ sensitivity and ensures a stable ion spray[4].

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The hydrophobic ethyl ester and methyl groups ensure adequate retention on the C18 stationary phase, allowing separation from polar synthetic impurities (like unreacted 2-amino-4-methylpyridine) before entering the MS source.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Causality: The imidazo[1,2-a]pyridine core readily ionizes. Gas-phase fragmentation typically yields diagnostic product ions via the homolytic cleavage or loss of the ethyl ester group, which is a hallmark of this scaffold[3].

  • Mass Analysis & Lock Mass Correction (Self-Validating System): Utilize a Quadrupole Time-of-Flight (Q-TOF) analyzer. Continuously infuse a reference mass (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.

    • Self-Validation: The lock mass dynamically corrects for thermal and electronic drift in the flight tube in real-time. This ensures the mass accuracy remains within 2 ppm. The observed m/z must fall strictly within 205.0972 ± 0.0004 Da to confirm the identity of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Workflow Visualization

G SamplePrep Sample Prep (0.1% Formic Acid) LCSep LC Separation (C18 Column) SamplePrep->LCSep ESI ESI+ Ionization ([M+H]+ 205.0972) LCSep->ESI TOF Q-TOF Analysis (Lock Mass Corrected) ESI->TOF Data Data Processing (Exact Mass: 204.0899) TOF->Data

Figure 1. LC-HRMS analytical workflow for exact mass validation of imidazo[1,2-a]pyridines.

Synthetic Utility in Drug Development

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is highly valued in medicinal chemistry. The core is typically synthesized via the[3] or through the direct condensation of 2-aminopyridines with α-haloketones[1].

The presence of the 3-carboxylate group allows for facile hydrolysis to the corresponding carboxylic acid, which can then undergo amidation. This mechanistic pathway is utilized to generate complex amides, a structural hallmark of hypnotic agents like and related GABA-A receptor modulators[5]. While zolpidem features a 6-methyl substitution, the 7-methyl isomer provided by this building block is heavily utilized in Structure-Activity Relationship (SAR) campaigns to probe the hydrophobic binding pockets of the GABA-A α1​ subunit, dictating the pharmacological selectivity and half-life of new drug candidates.

References
  • PubChem, National Institutes of Health. "Zolpidem | C19H21N3O | CID 5732". URL:[Link]

  • Shen, M., et al. "Micro-segmental analysis of the entry pathway and distribution of zolpidem in hair from different scalp regions after a single dose". Frontiers in Pharmacology / PubMed Central (PMC). URL:[Link]

  • "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction". Molecules (MDPI). URL:[Link]

  • "Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines". The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

Material safety data sheet (MSDS) for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate A Senior Application Scientist's Perspective on a Promising Heterocycle The imidazo[1,2-a]pyridine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

A Senior Application Scientist's Perspective on a Promising Heterocycle

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of compounds explored for their therapeutic potential. From potent antituberculosis agents to innovative covalent anticancer drugs, this heterocyclic system is of significant interest to the drug development community[1][2]. Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is one such molecule, a building block and potential pharmacophore that demands both scientific curiosity and a healthy respect for its chemical nature.

This guide moves beyond a simple recitation of safety data. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of why certain precautions are necessary. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only handle this compound safely but also to anticipate its behavior, enabling more effective and secure experimentation. We will delve into the knowns and, just as importantly, the unknowns of this particular derivative.

Chemical Identity and Physicochemical Profile

A foundational understanding of a molecule's physical and chemical properties is paramount to its safe and effective use in a research setting. These parameters dictate everything from appropriate storage conditions to potential hazards during handling and reactions.

PropertyData Summary
IUPAC Name ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
CAS Number 1397228-36-2
Molecular Formula C11H12N2O2
Molecular Weight 204.23 g/mol
Physical Form Typically a solid
Storage Temperature Room Temperature, in a dry, well-sealed container

Data synthesized from multiple chemical supplier listings.[3][4][5]

The ester and aromatic amine functionalities within the molecule suggest a moderate polarity. While comprehensive data on solubility and stability for this specific compound are not widely published, its structural similarity to other imidazo[1,2-a]pyridine derivatives allows us to make informed predictions. The core is generally stable under standard laboratory conditions; however, strong acids, bases, and oxidizing agents should be considered incompatible[6].

Hazard Identification and Risk Assessment: An Expert Evaluation

While a specific, comprehensive toxicological profile for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate has not been thoroughly investigated, a consistent pattern of hazards is observed across the imidazo[1,2-a]pyridine class. This allows for a robust, precautionary approach to handling. The primary hazards associated with analogous compounds are irritation to the skin, eyes, and respiratory system.[5][7][8][9]

Hazard Statements for Analogous Compounds:

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8]

The "Why" Behind the Hazards: The nitrogen-containing heterocyclic ring system can interact with biological macromolecules, and the presence of the ester group can lead to hydrolysis under certain conditions. Inhalation of fine dust particles can lead to mechanical and chemical irritation of the respiratory tract.

Given the absence of detailed toxicological studies, it is prudent to treat this compound as potentially harmful if swallowed, although this is not a harmonized classification for all derivatives[8]. Long-term exposure effects are unknown, and therefore, exposure should be minimized as a guiding principle. No data from reviewed sources suggest that this compound or its close analogs are carcinogenic.[7]

Laboratory Handling and Personal Protective Equipment (PPE)

A self-validating system of laboratory practice is one where protocols are designed to mitigate both known and unknown risks. The following handling workflow is based on this principle.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a certified chemical fume hood. don_ppe Don appropriate PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat prep_area->don_ppe weigh Weigh solid carefully to avoid dust generation. don_ppe->weigh dissolve Dissolve in a suitable solvent within the fume hood. weigh->dissolve decon Decontaminate surfaces with a suitable solvent. dissolve->decon dispose Dispose of waste in a -labeled hazardous waste container. decon->dispose

Caption: A logical workflow for the safe handling of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Causality in PPE Selection:

  • Chemical Fume Hood: The primary engineering control to mitigate the risk of respiratory irritation from dust or aerosols.[10]

  • Safety Glasses with Side Shields: Essential for protecting against splashes and fine particles, addressing the serious eye irritation hazard.[6][7]

  • Nitrile Gloves: Provide a barrier against skin contact. Given the skin irritation potential, it is crucial to inspect gloves before use and practice proper removal techniques to avoid contaminating the skin.

  • Lab Coat: Protects personal clothing and underlying skin from contamination.

Emergency Procedures: A Protocol for Response

In the event of an accidental exposure, a swift and correct response is critical. The following protocols are based on standard laboratory first aid for the anticipated hazards.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, provide water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Self-Validating Fire Response: In case of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7][8] Water spray can be used to cool containers. Firefighters should wear self-contained breathing apparatus to prevent inhalation of potentially toxic fumes like carbon oxides and nitrogen oxides.[8]

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are integral to the lifecycle management of any laboratory chemical.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area[6]. Some suppliers recommend storage at 2-8°C, which can help ensure long-term stability[7]. Keep away from incompatible materials such as strong oxidizing agents.[6]

Disposal: This material and its container must be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[7] Do not allow the product to enter drains or the environment.[7]

Conclusion

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest within the drug discovery landscape. While it holds promise, the current lack of comprehensive toxicological data necessitates a cautious and well-informed approach to its handling. By understanding the rationale behind safety protocols—recognizing the consistent irritation hazards of the imidazo[1,2-a]pyridine class—researchers can work with this molecule effectively and safely. Always adhere to good industrial hygiene and safety practices, and treat this compound with the respect any novel chemical entity deserves.

References

  • Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. Available from: [Link]

  • ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate - Chemical Synthesis Database. Available from: [Link]

  • CAS 1397228-36-2 | 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester,95%+ - Codow. Available from: [Link]

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides - ResearchGate. Available from: [Link]

  • Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate — Chemical Substance Information. Available from: [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. Available from: [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC. Available from: [Link]

  • Safety Data Sheet: Polydimethylsiloxane - Carl ROTH. Available from: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available from: [Link]

Sources

Foundational

Pharmacological properties of imidazo[1,2-a]pyridine-3-carboxylate derivatives

An In-Depth Technical Guide to the Pharmacological Properties of Imidazo[1,2-a]pyridine-3-carboxylate Derivatives Abstract The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Properties of Imidazo[1,2-a]pyridine-3-carboxylate Derivatives

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically relevant agents.[1][2] This guide focuses specifically on the 3-carboxylate and 3-carboxamide derivatives, a subclass that has demonstrated a remarkable breadth of pharmacological activity. The ester or amide functionality at the 3-position serves not only as a critical synthetic handle for molecular diversification but also plays a key role in modulating target engagement and pharmacokinetic properties. We will explore the extensive anticancer, anti-inflammatory, and anti-infective properties of these compounds, delving into their mechanisms of action, summarizing key structure-activity relationship (SAR) data, and providing detailed experimental protocols for their evaluation. This document is intended as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this potent chemical scaffold.

The Imidazo[1,2-a]pyridine-3-carboxylate Scaffold: A Core for Drug Discovery

Structural Features and Synthetic Rationale

The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that is bioisosteric to purine bases, allowing it to interact with a wide array of biological targets.[3][4] The introduction of a carboxylate or carboxamide group at the C-3 position is a common strategy in medicinal chemistry. This functional group can act as a hydrogen bond acceptor or donor, influencing binding affinity and specificity. Furthermore, it provides a versatile point for synthetic elaboration to explore chemical space and optimize drug-like properties.[5]

A prevalent synthetic route involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate, to form the core structure.[4][6] More advanced multicomponent reactions, like the Groebke–Blackburn–Bienaymè reaction, have also been employed to generate structural diversity efficiently.[7]

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation/ Cyclization 2-Aminopyridine->Condensation alpha-Halocarbonyl Ethyl 2-Chloroacetoacetate (or similar α-haloketone) alpha-Halocarbonyl->Condensation ProductScaffold Ethyl Imidazo[1,2-a]pyridine -3-carboxylate Condensation->ProductScaffold Formation of Bicyclic Core

General synthesis of the core scaffold.

Anticancer Properties: Targeting Oncogenic Signaling

Imidazo[1,2-a]pyridine-3-carboxylate derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key protein kinases involved in tumor growth and proliferation.[8][9]

Mechanism of Action: PI3K/mTOR Dual Inhibition

The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.[10] Several imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[11] This dual inhibition is advantageous as it blocks the signaling pathway at two critical nodes, potentially overcoming resistance mechanisms associated with single-target inhibitors. The interaction with the kinase hinge region is often a key determinant of inhibitory activity.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine -3-carboxylate Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/mTOR signaling pathway.
Data Summary: Anticancer Activity

The following table summarizes the activity of representative imidazo[1,2-a]pyridine-3-carboxylate and related derivatives against cancer cell lines and kinases.

Compound IDTargetCell Line / AssayActivity (IC₅₀)Reference
13k PI3KαHCC8270.09 µM[10]
13k PI3KαEnzyme Assay1.94 nM[10]
15a PI3K/mTORHCT116Not specified, potent[11]
I-11 Covalent KRAS G12CNCI-H358Potent[7]
12b General CytotoxicityHep-2, MCF-7, A37511 µM[12]
Experimental Protocol: In Vitro Cell Viability (MTT) Assay

This protocol is foundational for assessing the cytotoxic effects of novel compounds on cancer cell lines. The choice of the MTT assay is based on its reliability and high-throughput nature, measuring metabolic activity as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13][14]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine-3-carboxylate derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. Derivatives of the imidazo[1,2-a]pyridine-3-carboxylate scaffold have shown significant anti-inflammatory effects.[14][15]

Mechanism of Action: Modulation of STAT3/NF-κB Pathways

A primary mechanism for the anti-inflammatory action of these compounds is the suppression of key pro-inflammatory signaling pathways, including Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[13][14] By inhibiting these pathways, the compounds can reduce the expression of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical mediators of the inflammatory response.[13] Some derivatives have also been shown to directly inhibit COX enzymes, thereby reducing the production of prostaglandins.[16]

Data Summary: Anti-inflammatory Activity
Compound IDTarget/ModelEffectReference
MIA STAT3/NF-κBSuppression of pathways, reduced COX-2/iNOS[13][14]
5c Carrageenan-induced edemaED₅₀ lower than indomethacin[15]
Compound 5 COX-2Preferential inhibition[16]
Compound 2 Carrageenan-induced edemaMore efficient than indomethacin[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the imidazo[1,2-a]pyridine-3-carboxylate derivative orally or via intraperitoneal injection.

  • Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point. The compound's efficacy is determined by its ability to significantly reduce the carrageenan-induced increase in paw volume.[15]

Anti-Infective Properties

The rise of drug-resistant pathogens necessitates the discovery of novel anti-infective agents. The imidazo[1,2-a]pyridine-3-carboxamide scaffold, in particular, has proven to be a fertile ground for the development of potent therapeutics against a range of pathogens.[17][18]

Antitubercular, Antiviral, and Antifungal Activity
  • Antituberculosis: Several imidazo[1,2-a]pyridine-3-carboxamide derivatives have demonstrated exceptional activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[19][20] Some of these compounds have been shown to target QcrB, a component of the electron transport chain.[20]

  • Antiviral: Derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp), showing potent antiviral activity against multiple strains.[21] Structure-activity relationship studies have identified key substitution patterns on the 3-carboxamide scaffold that enhance inhibitory potency.[21]

  • Antifungal: Activity against pathogenic fungi, such as Candida albicans, has also been reported, with specific derivatives showing promising minimum inhibitory concentrations (MICs).[17]

Data Summary: Anti-Infective Activity
Compound IDPathogen/TargetActivity (MIC/IC₅₀)Reference
Compound 16 M. tuberculosis (H37Rv)0.10-0.19 µM (MIC)[19]
Compound 16 MDR/XDR M. tuberculosis0.05-1.5 µM (MIC)[19]
Compound 41 Influenza A (H1N1)0.29 µM (IC₅₀)[21]
Compound 10i Candida albicans41.98 µmol/L (MIC)[17]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. Its adoption is driven by its efficiency, scalability, and the quantitative nature of its results.

Workflow for MIC determination.
  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., S. aureus, C. albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye. The result can be confirmed using a viability indicator like resazurin if needed.[17]

Future Perspectives

The imidazo[1,2-a]pyridine-3-carboxylate scaffold is a highly versatile and pharmacologically active core. Future research will likely focus on optimizing the pharmacokinetic (ADME) and toxicological profiles of lead compounds to advance them into clinical development. The exploration of novel derivatives through combinatorial chemistry and structure-based design will undoubtedly uncover new therapeutic applications. The consistent and potent activity across diverse biological targets confirms that these derivatives will remain an area of intense interest for medicinal chemists and drug discovery scientists for the foreseeable future.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHOgp2vgBeuKGyowrrzFpYdkmvxdNPxCFPlI7ZbNrENAmxJh9hxY0hGWsnjmvW2LoSP0fMn7VFuScZdi6ZHpEeWoKEk5w48lJlis-utc2nPlY0869A-iNMc5ogEDpHRD7YV6m_AzSYC67Wh0uZ51wXaNnNWvox2WF62_Mo]
  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVsIkrDfXXIQtdadxH4k9KWdajRJvoZkjJQ9_P-drYOS1GR0oFsoQ5I-wH_XJCwnexla63ih6b6R3rhD0EDTcfTT_vxAYe-o2nzKfQd_pXnak3EHH70VCTxPN8uPZUjVaPK-raS4qclcoNroQ=]
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37664426/]
  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12431765/]
  • Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32515129/]
  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [URL: https://www.researchgate.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01931]
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38018193/]
  • Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8807097/]
  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. [URL: https://www.academia.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP. [URL: https://www.scirp.
  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39271110/]
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482315/]
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. [URL: https://bioimpacts.
  • Imidazo[1,2‐a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. ResearchGate. [URL: https://www.researchgate.net/publication/383187807_Imidazo12-aPyridine_Derivatives_as_Promising_Anticancer_Agents_Synthesis_and_Therapeutic_Potential]
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. [URL: https://rjpt.org/admin/php/uploads/4612_pdf.pdf]
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05703j]
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/39221527/]
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26694314/]
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [URL: https://www.mdpi.com/1420-3049/28/8/3321]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b]
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [URL: https://www.biomed-articles.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [URL: https://www.
  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb1958/40/1/40_1_147/_article]
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-one-pot-synthesis-of-imidazo-1-2-a-pyridines_fig2_306093840]
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/9/10/835]
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/27/e3sconf_joe4_01014.pdf]
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6147610/]

Sources

Exploratory

Crystal Structure Analysis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate: A Comprehensive Technical Guide for Drug Development

Executive Summary The imidazo[1,2-a]pyridine nucleus is a highly privileged scaffold in medicinal chemistry, forming the pharmacophoric core of several blockbuster therapeutics, including the widely prescribed sedatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine nucleus is a highly privileged scaffold in medicinal chemistry, forming the pharmacophoric core of several blockbuster therapeutics, including the widely prescribed sedatives zolpidem and alpidem (1)[1]. Beyond central nervous system applications, derivatives of this bicyclic heterocycle have demonstrated profound efficacy in infectious diseases. For instance, the drug candidate Q203 acts as a potent anti-tuberculosis agent by binding to the oxidation site of quinones in the cytochrome bc1 complex, thereby disrupting ATP synthesis in Mycobacterium tuberculosis (2)[2].

Within this structural class, ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate serves as a critical synthetic intermediate. The electron-donating 7-methyl group alters the electronic distribution of the pyridine ring, while the 3-carboxylate moiety provides a versatile vector for downstream functionalization, such as hydrolysis to the corresponding carboxylic acid for subsequent amide coupling (3)[3]. This whitepaper provides an in-depth technical guide to the synthesis, crystallization, and structural elucidation of this compound, emphasizing the causality behind experimental methodologies and the integration of empirical X-ray data with Density Functional Theory (DFT).

Synthesis and Crystallization Workflow

To obtain diffraction-quality single crystals, a highly pure compound must first be synthesized. The formation of the imidazo[1,2-a]pyridine core typically proceeds via the condensation of an aminopyridine with an α -halocarbonyl compound.

Workflow A Reactants 2-Amino-4-methylpyridine + alpha-halo ester B Condensation Reaction Reflux, EtOH A->B C In-Process Control TLC & LC-MS Validation B->C D Crude Product Ethyl 7-methylimidazo[1,2-a] pyridine-3-carboxylate C->D E Purification Silica Gel Chromatography D->E F Crystallization Slow Evaporation (EtOH/H2O) E->F G SCXRD Analysis Diffraction Quality Crystals F->G

Workflow for the synthesis and crystallization of the imidazo[1,2-a]pyridine derivative.

Methodology 1: Self-Validating Synthesis Protocol

Causality Focus: The choice of ethanol as a solvent facilitates both the solubility of the polar precursors and the optimal reflux temperature required to drive the condensation to completion without degrading the ester linkage.

  • Reactant Preparation: Dissolve 2-amino-4-methylpyridine (1.0 equiv) and ethyl 2-chloro-3-oxopropanoate (1.2 equiv) in anhydrous ethanol.

  • Condensation: Heat the mixture under reflux (approx. 80°C) for 6–8 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. Validation trigger: The complete disappearance of the UV-active starting amine spot confirms the reaction has reached the necessary conversion threshold.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the resulting hydrohalide salt with saturated aqueous NaHCO3​ to liberate the free base, followed by extraction with dichloromethane.

  • Purification: Isolate the target ester via silica gel column chromatography.

Methodology 2: Single-Crystal Growth via Slow Evaporation

Causality Focus: Rapid precipitation leads to microcrystalline powders unsuitable for X-ray diffraction. Slow evaporation ensures that molecules have sufficient time to align into their lowest-energy thermodynamic lattice state.

  • Solvent Selection: Dissolve 50 mg of the purified ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate in a minimum volume of ethanol (good solvent).

  • Anti-Solvent Layering: Carefully layer the solution with distilled water (anti-solvent) or leave the vial partially capped to allow for slow solvent evaporation at a controlled 25°C.

  • Nucleation Control: Maintain the vial in a strict vibration-free environment to prevent premature, rapid nucleation.

  • Optical Validation: Isolate the formed crystals and inspect them under a polarized light microscope. Validation trigger: Complete extinction of light upon rotation of the polarizer validates the single-crystal nature (confirming the absence of twinning or polycrystalline aggregates).

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD provides definitive, atomic-level resolution of the molecular conformation. For imidazo[1,2-a]pyridine derivatives, understanding the exact orientation of the 3-carboxylate group relative to the bicyclic core is critical, as this dihedral angle dictates the molecule's ability to fit into narrow binding pockets of target enzymes[1].

Methodology 3: Data Collection and Refinement Protocol
  • Mounting: Select a morphologically pristine crystal (e.g., 0.20 × 0.15 × 0.10 mm) and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Diffraction: Collect data using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) at 293 K (or 100 K for higher resolution).

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Crystallographic Validation: Validation trigger: Ensure the final R1​ factor is <0.05 and wR2​ is <0.15 . These thresholds mathematically confirm that the theoretical model accurately represents the empirical electron density map.

Quantitative Data Summary

The table below outlines the representative crystallographic parameters expected for this specific class of ethyl imidazo[1,2-a]pyridine-3-carboxylates, extrapolated from highly homologous structures (2)[2].

Crystallographic ParameterRepresentative Value
Chemical Formula C11​H12​N2​O2​
Formula Weight 204.23 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 293(2) K
Radiation Mo K α ( λ=0.71073 Å)
Final R indices [I>2σ(I)] R1​=0.042 , wR2​=0.115
Goodness-of-fit on F2 1.05

Conformational Analysis and DFT Validation

Experimental SCXRD data reflects the molecule in a crystalline lattice, where packing forces (such as π−π stacking and intermolecular hydrogen bonding) can distort the conformation away from its true gas-phase energy minimum. To validate the experimental findings and map the molecule's intrinsic electronic properties, Density Functional Theory (DFT) calculations are employed.

LogicFlow S1 SCXRD Data Collection (Mo K-alpha radiation) S2 Structure Solution (Direct Methods / Olex2) S1->S2 S3 DFT Optimization (B3LYP/6-311G(2d,p)) S2->S3 Empirical vs Theoretical S4 Electrostatic Potential Mapping (Identify Nucleophilic Sites) S3->S4 S5 Pharmacophore Modeling (Targeting Cytochrome bc1) S4->S5

Logical progression from SCXRD empirical data to theoretical DFT and pharmacophore modeling.

The Causality of DFT Integration

By optimizing the molecular structure using the B3LYP method with the 6-311 G(2d,p) basis set, researchers can compare the theoretical bond lengths and angles against the empirical X-ray diffraction values. Consistency between these datasets confirms the structural stability of the compound. Furthermore, DFT generates Molecular Electrostatic Potential (MEP) maps. In imidazo[1,2-a]pyridine derivatives, the N4 and O2 atoms typically exhibit dense negative charge regions, marking them as primary nucleophilic zones and critical sites for hydrogen bond acceptance during target protein binding (2)[2].

Implications for Drug Design

The structural and electronic insights derived from the crystal structure of ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate directly inform rational drug design.

  • Hydrolysis and Coupling: The 3-carboxylate ester is chemically stable but can be selectively hydrolyzed using LiOH in THF/MeOH to yield the corresponding carboxylic acid (3)[3]. This acid is a prime candidate for amide coupling, allowing the attachment of bulky lipophilic groups necessary to penetrate mycobacterial cell walls.

  • Pharmacophore Alignment: The planarity of the imidazo[1,2-a]pyridine core, confirmed by SCXRD, ensures optimal intercalation or π−π stacking within the hydrophobic pockets of target kinases (e.g., PfPKG) or respiratory chain complexes[1].

References

  • Source: tandfonline.com (Taylor & Francis)
  • Source: acs.org (ACS Publications)
  • Source: ambeed.com (Ambeed)

Sources

Foundational

In Vitro Receptor Binding Affinity of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This class of molecules has garnered significant attention for its diverse pharmacological activities, including anti-tubercular,[2][3] anti-ulcer,[4] and anticancer properties.[1] Notably, many imidazo[1,2-a]pyridine derivatives exhibit significant activity within the central nervous system (CNS), primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of inhibitory neurotransmission in the brain.[5][6]

Compounds such as zolpidem and alpidem are well-known examples of imidazo[1,2-a]pyridines that act as positive allosteric modulators (PAMs) of the GABA-A receptor, binding to the benzodiazepine site.[7][8] This modulatory action enhances the effect of GABA, leading to a reduction in neuronal excitability, which is beneficial in treating conditions like anxiety and insomnia.[9]

This technical guide focuses on Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate , a specific derivative of this important class. While extensive research has been conducted on various substituted imidazo[1,2-a]pyridines, the in vitro receptor binding profile of this particular ester derivative remains to be fully elucidated. This document provides a comprehensive framework for characterizing its binding affinity, particularly at the GABA-A receptor, empowering researchers in drug discovery and development to explore its therapeutic potential.

Characterizing Receptor Affinity: A Methodological Deep Dive

To determine the in vitro receptor binding affinity of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, a radioligand binding assay is the gold standard.[5][10] This technique allows for the quantification of the interaction between the compound and its target receptor.

Experimental Rationale: Targeting the GABA-A Receptor

Given the structural similarity of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate to known GABA-A receptor modulators, the primary hypothesis is that it will bind to this receptor complex.[6][8] The benzodiazepine binding site on the GABA-A receptor is a well-characterized allosteric site and a common target for imidazo[1,2-a]pyridine derivatives.[7][11] Therefore, the experimental design will focus on a competition binding assay using a radiolabeled ligand known to bind with high affinity to this site.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a competitive radioligand binding assay to determine the affinity of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate for the benzodiazepine site on the GABA-A receptor.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep1 Homogenize rat brain tissue prep2 Centrifuge to isolate crude synaptic membranes prep1->prep2 prep3 Wash membranes to remove endogenous GABA prep2->prep3 prep4 Resuspend in assay buffer prep3->prep4 assay1 Incubate membranes with [3H]Flumazenil prep4->assay1 assay2 Add increasing concentrations of test compound assay1->assay2 assay3 Define non-specific binding with excess cold ligand assay1->assay3 sep1 Rapid filtration through glass fiber filters assay2->sep1 assay3->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Quantify bound radioactivity via liquid scintillation counting sep2->sep3 ana1 Calculate specific binding sep3->ana1 ana2 Generate competition curve ana1->ana2 ana3 Determine IC50 and Ki values ana2->ana3

Figure 1: Experimental workflow for the in vitro receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize whole rat brains (excluding cerebellum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

    • Wash the pellet multiple times by resuspension in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation to remove endogenous GABA, which can interfere with the binding assay.[12]

    • Resuspend the final pellet in fresh assay buffer and determine the protein concentration using a standard method like the BCA assay.[5]

    • Store the membrane preparation in aliquots at -80°C until use.

  • Radioligand Binding Assay:

    • The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[5][13]

    • Total Binding: Add membrane preparation (50-100 µg protein), a fixed concentration of the radioligand (e.g., 1 nM [³H]Flumazenil), and assay buffer.[5]

    • Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM Diazepam) to saturate the specific binding sites.[5]

    • Competition Binding: Add membrane preparation, the radioligand, and varying concentrations of the test compound (Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate).

    • Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.[12]

  • Separation and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.[5]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Data Presentation and Interpretation

The quantitative data obtained from the binding assay should be summarized in a clear and concise table for easy comparison and interpretation.

ParameterDescriptionExpected Value
Radioligand The radioactively labeled molecule used to label the receptor.[³H]Flumazenil
Kd of Radioligand The equilibrium dissociation constant of the radioligand, indicating its affinity for the receptor.~1-5 nM
IC₅₀ The concentration of the test compound that displaces 50% of the specific binding of the radioligand.To be determined
Ki The equilibrium dissociation constant of the test compound, representing its affinity for the receptor.To be determined

A lower Ki value indicates a higher binding affinity of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate for the GABA-A receptor.

Structure-Activity Relationship (SAR) Insights

The binding affinity of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate can be contextualized by examining the SAR of related compounds. Studies on other imidazo[1,2-a]pyridine derivatives have revealed key structural features that influence their affinity for the GABA-A receptor.[7][14]

  • Substitution at the 6- and 2-positions: Modifications at these positions have been shown to significantly impact binding affinity and selectivity for different GABA-A receptor subtypes.[7]

  • The nature of the substituent at the 3-position: The presence of an ester or amide at this position is a common feature in many active compounds.[2][15] The electronic and steric properties of this group can influence the interaction with the receptor binding pocket.

  • Lipophilicity: The overall lipophilicity of the molecule can affect its ability to cross the blood-brain barrier and access the target receptor, although its direct correlation with binding affinity can be complex.[7]

By comparing the determined Ki value of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate with that of other published imidazo[1,2-a]pyridine derivatives, researchers can gain valuable insights into the contribution of the 7-methyl and 3-ethyl-carboxylate moieties to receptor binding.

Conclusion

This technical guide provides a robust framework for determining the in vitro receptor binding affinity of Ethyl 7--methylimidazo[1,2-a]pyridine-3-carboxylate, with a primary focus on the GABA-A receptor. By following the detailed experimental protocol and data analysis procedures outlined, researchers can accurately characterize the binding profile of this compound. The resulting data, when interpreted within the context of the broader structure-activity relationships of the imidazo[1,2-a]pyridine class, will be instrumental in advancing the understanding of its pharmacological properties and guiding future drug development efforts.

References

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (2001). Current Protocols in Pharmacology.
  • A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. (2001). Acta Poloniae Pharmaceutica. Available at: [Link]

  • In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (2020). Molecules. Available at: [Link]

  • Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. (2022). Bioorganic Chemistry. Available at: [Link]

  • GABA-A Receptor Binding Assay Protocol. PDSP. Available at: [Link]

  • Characterization of GABA Receptors. (2001). Current Protocols in Neuroscience. Available at: [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the ??1-subtype of the benzodiazepine receptor. (2001). Acta Poloniae Pharmaceutica. Available at: [Link]

  • 3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABAA Receptor with Potential Antipsychotic Activity. (2017). ACS Chemical Neuroscience. Available at: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (2020). Molecules. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. Available at: [Link]

  • 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. (2008). Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1990). Journal of Medicinal Chemistry. Available at: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2004). Molecules. Available at: [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2010). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis and Biological Activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as New Antitubercular Agents. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

DISCLAIMER: Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a novel chemical entity for which public domain data is not available. This guide, therefore, presents a comprehensive, scientifically-grounded framework...

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Author: BenchChem Technical Support Team. Date: April 2026

DISCLAIMER: Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a novel chemical entity for which public domain data is not available. This guide, therefore, presents a comprehensive, scientifically-grounded framework for evaluating its blood-brain barrier (BBB) permeability. The protocols and data herein are illustrative, based on established methodologies and the known properties of the imidazo[1,2-a]pyridine scaffold, a privileged structure in central nervous system (CNS) drug discovery.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the CNS Challenge

The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, found in widely prescribed medications targeting the CNS.[1] Its unique structure confers favorable physicochemical properties for interacting with neurological targets. However, for any potential CNS therapeutic, including our target molecule Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (hereafter "EMIP-3C"), the principal obstacle is the blood-brain barrier (BBB). This highly selective, dynamic interface protects the brain, but also excludes over 98% of potential neurotherapeutics.[2]

Therefore, a rigorous, multi-tiered assessment of BBB permeability is not merely a screening step but a critical component of the drug development pathway. This guide details a systematic approach, progressing from predictive computational analysis to definitive in vivo studies, to construct a comprehensive BBB permeability profile for EMIP-3C.

Part 1: Predictive Analysis: In Silico & Physicochemical Profiling

The initial phase focuses on predicting BBB penetration potential using computational models and fundamental physicochemical measurements. This allows for early, cost-effective evaluation before committing to more resource-intensive biological assays.

In Silico Prediction of Physicochemical Properties and BBB Permeability

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are invaluable for predicting a molecule's pharmacokinetic behavior from its structure.[3] Using the chemical structure of EMIP-3C, we can generate predictions for key descriptors that govern passive diffusion across the BBB.

Key Physicochemical Descriptors for BBB Penetration:

  • Molecular Weight (MW): Smaller molecules (< 400-500 Da) generally show better passive diffusion.

  • Lipophilicity (logP): An optimal range (typically 1.5-3.5) is required to balance membrane partitioning and aqueous solubility.

  • Topological Polar Surface Area (TPSA): A measure of a molecule's surface polarity. Lower TPSA (< 90 Ų) is strongly correlated with better BBB penetration.[3]

  • Hydrogen Bond Donors (HBD) & Acceptors (HBA): Fewer hydrogen bonds facilitate crossing the lipid-rich BBB.

Table 1: Predicted Physicochemical Properties of EMIP-3C Note: These values are hypothetical, generated for illustrative purposes using common cheminformatics tools.

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight (MW)~218 g/mol Favorable (Low MW)
XLogP3 (logP)~2.5Optimal (Within ideal range)
TPSA~43.6 ŲHighly Favorable (Significantly < 90 Ų)
H-Bond Donors0Highly Favorable
H-Bond Acceptors3Favorable
Predicted BBB Permeability High Based on the combination of favorable descriptors

These in silico models provide a strong, albeit preliminary, indication that EMIP-3C possesses a molecular profile conducive to crossing the BBB.[4][5]

Experimental Physicochemical Characterization

While predictions are useful, experimental verification of key parameters is essential.

  • Lipophilicity (LogD at pH 7.4): The distribution coefficient (LogD) at physiological pH is more relevant than LogP for ionizable compounds. It can be determined using the shake-flask method or automated HPLC-based techniques.

  • Aqueous Solubility: Kinetic and thermodynamic solubility assays are performed to ensure the compound can achieve sufficient concentration in the blood to drive brain penetration.

Part 2: In Vitro Modeling: Assessing Permeability and Efflux Liability

In vitro models provide direct, quantitative measures of a compound's ability to cross a cellular or artificial barrier, offering a more nuanced view than predictive models.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular diffusion.[6][7] It measures a compound's ability to permeate from a donor well, through an artificial membrane coated with a brain lipid mixture, into an acceptor well.[8][9]

Experimental Protocol: PAMPA-BBB

  • Membrane Preparation: A filter donor plate is coated with 5 µL of a porcine brain lipid extract dissolved in an organic solvent like dodecane.[8][10]

  • Compound Preparation: EMIP-3C is dissolved in a phosphate-buffered saline (PBS, pH 7.4) solution, typically with a small percentage of DMSO, to a final concentration of 10-50 µM.

  • Assay Assembly: The lipid-coated donor plate is placed onto an acceptor plate containing fresh buffer, creating a "sandwich". The test compound solution is added to the donor wells.

  • Incubation: The plate sandwich is incubated for 4-18 hours at room temperature to allow for compound diffusion.[7][8]

  • Quantification: After incubation, the concentrations of EMIP-3C in the donor, acceptor, and filter membrane are quantified using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration in the acceptor well.

Compounds are typically classified as having high, medium, or low permeability based on established cutoff values.

PAMPA_Workflow cluster_donor Donor Plate (pH 7.4) cluster_membrane Artificial Membrane cluster_acceptor Acceptor Plate Donor EMIP-3C in Buffer Solution Membrane Porcine Brain Lipid on PVDF Filter Donor->Membrane Incubation (4-18h) Acceptor Buffer Solution Membrane->Acceptor Passive Diffusion LCMS LC-MS/MS Analysis (Calculate Pe) Acceptor->LCMS Quantification

Caption: Workflow for the PAMPA-BBB assay.

Cell-Based Transwell Assay

To incorporate biological factors like tight junctions and active transporters, cell-based assays are the next logical step. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized model for this purpose.[11][12]

Experimental Protocol: hCMEC/D3 Transwell Permeability Assay

  • Cell Seeding: hCMEC/D3 cells are seeded onto collagen-coated microporous membrane inserts within a Transwell plate system.[12][13]

  • Monolayer Formation: Cells are cultured for 6-7 days until they form a confluent monolayer, mimicking the BBB.[14]

  • Barrier Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transendothelial Electrical Resistance (TEER). High TEER values indicate the formation of robust tight junctions.

  • Permeability Measurement (A-B): The experiment begins by adding EMIP-3C to the apical (top, "blood") chamber. Samples are taken from the basolateral (bottom, "brain") chamber at several time points (e.g., 30, 60, 90, 120 min).

  • Quantification & Papp Calculation: Compound concentration in the basolateral samples is measured by LC-MS/MS. This data is used to calculate the apparent permeability coefficient (Papp), a key metric of permeability.[15]

Efflux Ratio (ER) Determination

A critical function of the BBB is active efflux, mediated by transporters like P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. To determine if EMIP-3C is a substrate for these transporters, a bi-directional transport study is performed.[16]

The permeability is measured in both directions:

  • Apical to Basolateral (A→B): As described above.

  • Basolateral to Apical (B→A): The compound is added to the bottom chamber and its transport to the top chamber is measured.

The Efflux Ratio (ER) is then calculated: ER = Papp (B→A) / Papp (A→B)

An ER value greater than 2 suggests that the compound is subject to active efflux, which could limit its accumulation in the brain even if passive permeability is high.[17][18][19]

Bidirectional_Assay cluster_A_to_B Apical-to-Basolateral (A->B) Transport cluster_B_to_A Basolateral-to-Apical (B->A) Transport A_to_B Apical Chamber (Blood Side) Add EMIP-3C hCMEC/D3 Monolayer Basolateral Chamber (Brain Side) Measure EMIP-3C A_to_B:f1->A_to_B:f2 Papp(A->B) Calculation Efflux Ratio (ER) = Papp(B->A) / Papp(A->B) ER > 2 indicates active efflux B_to_A Apical Chamber (Blood Side) Measure EMIP-3C hCMEC/D3 Monolayer Basolateral Chamber (Brain Side) Add EMIP-3C B_to_A:f1->B_to_A:f0 Papp(B->A)

Caption: Bi-directional transport across a cell monolayer.

Part 3: In Vivo Confirmation: Measuring Brain Penetration

The definitive test of BBB permeability is to measure compound concentrations directly in the brain of a preclinical model, typically rodents.

Brain-to-Plasma Concentration Ratio (Kp)

The most common in vivo metric is the Kp value, which represents the total concentration of the drug in the brain relative to the total concentration in the blood at a steady state.

Experimental Protocol: Kp Determination in Mice

  • Dosing: A cohort of mice is administered EMIP-3C, typically via intravenous (IV) injection to ensure complete bioavailability.

  • Sample Collection: At specific time points (e.g., 5 and 60 minutes), animals are euthanized.[20] Blood (plasma) and whole brain tissue are collected.

  • Sample Processing: Plasma is isolated from the blood. The brain is weighed and homogenized.

  • Bioanalysis: The concentration of EMIP-3C in both the plasma and brain homogenate is determined using a validated LC-MS/MS method.

  • Kp Calculation: Kp = C_brain / C_plasma

Unbound Brain-to-Plasma Ratio (Kp,uu)

While Kp is informative, the pharmacologically active concentration is the unbound drug. The Kp,uu represents the ratio of the unbound concentration in the brain to the unbound concentration in the plasma.[21] It is the gold standard for assessing BBB equilibration.[22][23]

Kp,uu = Kp * (fu,plasma / fu,brain)

Where:

  • fu,plasma: Fraction of unbound drug in plasma.

  • fu,brain: Fraction of unbound drug in brain tissue.

These unbound fractions are determined experimentally in vitro using techniques like equilibrium dialysis.[21]

Interpretation of Kp,uu Values:

  • Kp,uu ≈ 1: The compound crosses the BBB primarily by passive diffusion, with influx and efflux being balanced.

  • Kp,uu > 1: Suggests active influx into the brain.

  • Kp,uu < 0.3: Indicates poor penetration, often due to significant active efflux.[20]

Part 4: Data Integration and Decision Making

A successful evaluation relies on synthesizing data from all three tiers of the investigation.

Table 2: Integrated (Hypothetical) BBB Permeability Profile for EMIP-3C

TierAssayMetricResultInterpretation
In Silico QSAR/QSPRPhysicochemical ProfileFavorable (Low MW, TPSA; Optimal logP)High potential for passive diffusion
In Vitro PAMPA-BBBPermeability (Pe)HighGood passive membrane permeability
hCMEC/D3 TranswellPapp (A→B)Moderate-HighPermeates a biological barrier
Bi-directional AssayEfflux Ratio (ER)1.2Not a significant substrate for efflux
In Vivo Mouse PKKp1.5Readily enters the brain tissue
Equilibrium Dialysisfu,brain, fu,plasma0.05, 0.03Binding characteristics determined
Calculated Kp,uu 0.9 Excellent BBB equilibration via passive diffusion

Decision_Flowchart Start Start: In Silico & Physicochemical Profiling InVitro In Vitro Screening (PAMPA & Cell-Based Papp) Start->InVitro Favorable Properties? Optimize Chemical Optimization (Reduce Efflux / Improve Permeability) Start->Optimize No Efflux Bi-directional Assay (Efflux Ratio, ER) InVitro->Efflux High/Medium Papp? InVitro->Optimize No InVivo In Vivo Study (Kp and Kp,uu) Efflux->InVivo ER < 2? Efflux->Optimize Yes Advance Advance Candidate InVivo->Advance Kp,uu ≈ 1? Abandon Abandon Candidate InVivo->Abandon No (Kp,uu << 1)

Caption: Decision-making flowchart for BBB permeability assessment.

Conclusion

Evaluating the blood-brain barrier permeability of a novel compound like Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate requires a methodical, hierarchical approach. By integrating predictive modeling with rigorous in vitro and in vivo experiments, researchers can build a comprehensive data package. This strategy not only de-risks the progression of CNS drug candidates but also provides crucial insights that can guide the design of next-generation neurotherapeutics. The framework presented here ensures that decisions to advance, optimize, or terminate a compound are driven by robust scientific evidence.

References

  • Verma, G., & Garg, P. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 45(5), 1349-1354. Available at: [Link]

  • Shityakov, S., & Förster, C. (2014). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Journal of Neuroimmune Pharmacology, 9(4), 453-463. Available at: [Link]

  • Liu, R., et al. (2012). In-silico prediction of blood–brain barrier permeability. Journal of Computer-Aided Molecular Design, 26(12), 1357-1367. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Martin, F., & Clyne, A. M. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences, 27(3), 1123. Available at: [Link]

  • do Carmo, G. M., et al. (2025). Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Methods and Protocols, 8(1), 1. Available at: [Link]

  • Arora, T., et al. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv. Available at: [Link]

  • Sane, R., et al. (2021). Calculation of an Apical Efflux Ratio from P-Glycoprotein (P-gp) In Vitro Transport Experiments Shows an Improved Correlation with In Vivo Cerebrospinal Fluid Measurements in Rats: Impact on P-gp Screening and Compound Optimization. Journal of Pharmacology and Experimental Therapeutics, 376(3), 322-329. Available at: [Link]

  • Nagayasu, M., et al. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Pharmaceutical Research, 37(1), 13. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of P-gp Efflux Ratio by In Vitro Transcellular Studies. Available at: [Link]

  • Nagayasu, M., et al. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Semantic Scholar. Available at: [Link]

  • Royal Society of Chemistry. (2014). Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. Available at: [Link]

  • Al-Ahmad, A. (2017). In Vitro Assays to Assess Blood-brain Barrier Mesh-like Vessel Formation and Disruption. Journal of Visualized Experiments, (124), 55765. Available at: [Link]

  • Lee, S. W., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 35. Available at: [Link]

  • Storck, S. E., et al. (2018). Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier. Fluids and Barriers of the CNS, 15(1), 2. Available at: [Link]

  • The Gelli Lab. (n.d.). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce. Available at: [Link]

  • Nagayasu, M., et al. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. PubMed. Available at: [Link]

  • Yasir, M., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1279012. Available at: [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Available at: [Link]

  • de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Bio-protocol. (2022). High Throughput Blood-brain Barrier Organoid Generation and Assessment of Receptor-Mediated Antibody Transcytosis. Available at: [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Available at: [Link]

  • Varadharajan, S., et al. (2016). QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable. Journal of Chemical Information and Modeling, 56(11), 2214-2226. Available at: [Link]

  • Varadharajan, S. (n.d.). Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Available at: [Link]

  • Loryan, I., et al. (2015). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. The AAPS Journal, 17(5), 1056-1068. Available at: [Link]

  • Talevi, A., et al. (2024). Application of machine learning to predict unbound drug bioavailability in the brain. European Journal of Pharmaceutical Sciences, 197, 106798. Available at: [Link]

  • Prosilico. (2022). Evaluation of the reliability and applicability of human unbound brain-to-plasma concentration ratios. bioRxiv. Available at: [Link]

  • Khan, I., et al. (2022). Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 42(5), 2261-2276. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regiocontrolled Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1397228-36-2) Application: Molecular building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1397228-36-2) Application: Molecular building block for N-heterocyclic drug discovery, kinase inhibitors, and GABAergic modulators.

Retrosynthetic Strategy & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore. While direct condensation of 2-aminopyridines with α -halo- β -keto esters (such as ethyl 2-chloroacetoacetate) is a common one-pot approach, this method inherently installs an unwanted alkyl group at the C2 position (yielding a 2-methyl-3-carboxylate).

To synthesize Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate with an unsubstituted C2 position, a highly regiocontrolled, four-step linear sequence is required. This protocol avoids the regiochemical ambiguity of direct condensation by first constructing the bare 7-methylimidazo[1,2-a]pyridine core, followed by electrophilic aromatic substitution leveraging the inherent nucleophilicity of the C3 position.

Synthetic Workflow

G SM 4-Methylpyridin-2-amine + Chloroacetaldehyde Step1 Cyclization (EtOH, NaHCO3, Reflux) SM->Step1 Int1 7-Methylimidazo[1,2-a]pyridine Step1->Int1 Step2 Vilsmeier-Haack Formylation (POCl3, DMF, 0 to 80°C) Int1->Step2 Int2 7-Methylimidazo[1,2-a]pyridine -3-carbaldehyde Step2->Int2 Step3 Pinnick Oxidation (NaClO2, Scavenger) Int2->Step3 Int3 7-Methylimidazo[1,2-a]pyridine -3-carboxylic acid Step3->Int3 Step4 Esterification (SOCl2, EtOH) Int3->Step4 Product Ethyl 7-methylimidazo[1,2-a] pyridine-3-carboxylate Step4->Product

Fig 1: Four-step synthetic workflow for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Step-by-Step Experimental Protocols

Self-Validation Note: Each step below includes expected analytical markers to ensure the integrity of the intermediate before proceeding to the next stage.

Step 1: Construction of the Imidazo[1,2-a]pyridine Core

Objective: Condensation of 4-methylpyridin-2-amine with chloroacetaldehyde to form 7-methylimidazo[1,2-a]pyridine. Causality: Sodium bicarbonate is utilized as a mild base to neutralize the HCl byproduct. Stronger bases could trigger aldol condensation of the chloroacetaldehyde, reducing yield.

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 4-methylpyridin-2-amine (10.8 g, 100 mmol) in 150 mL of absolute ethanol.

  • Add sodium bicarbonate (12.6 g, 150 mmol) to the stirring solution.

  • Dropwise, add a 50% aqueous solution of chloroacetaldehyde (15.7 g, 100 mmol) over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 12 hours.

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo.

  • Purify via silica gel chromatography (DCM:MeOH 95:5) to yield the intermediate as a pale yellow oil.

  • Validation: TLC (DCM:MeOH 9:1) Rf​≈0.4 . 1 H NMR will show the disappearance of the primary amine protons and the appearance of two distinct doublets (~7.5 ppm) corresponding to the new imidazole ring protons.

Step 2: Regioselective C3-Formylation (Vilsmeier-Haack)

Objective: Installation of the aldehyde at the electron-rich C3 position. Causality: The enamine-like character of the imidazo[1,2-a]pyridine system makes C3 highly susceptible to electrophilic attack by the chloromethyleneiminium ion (Vilsmeier reagent).

  • In a flame-dried 250 mL flask under an inert argon atmosphere, cool anhydrous DMF (50 mL) to 0 °C.

  • Slowly add Phosphorus oxychloride (POCl 3​ ) (4.6 mL, 50 mmol) dropwise to maintain the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 7-methylimidazo[1,2-a]pyridine (5.28 g, 40 mmol) in 10 mL anhydrous DMF and add dropwise to the complex at 0 °C.

  • Warm the reaction to 80 °C and stir for 4 hours.

  • Carefully quench the reaction by pouring it over crushed ice (200 g) and neutralize to pH 7-8 with saturated aqueous Na 2​ CO 3​ .

  • Extract with Ethyl Acetate (3 x 100 mL), dry over Na 2​ SO 4​ , and concentrate to yield the aldehyde.

  • Validation: 1 H NMR will reveal a sharp singlet at ~9.9 ppm, diagnostic of the newly installed C3-aldehyde.

Step 3: Pinnick Oxidation to the Carboxylic Acid

Objective: Mild oxidation of the aldehyde to the carboxylic acid. Causality: Standard oxidants (like KMnO 4​ or H 2​ O 2​ ) risk oxidizing the basic pyridine nitrogen to an N-oxide or over-oxidizing the 7-methyl group. The Pinnick oxidation is highly chemoselective. 2-methyl-2-butene is strictly required as a scavenger to consume the hypochlorous acid (HOCl) byproduct, which would otherwise chlorinate the electron-rich imidazole ring.

  • Dissolve the aldehyde (5.0 g, 31 mmol) in a mixture of tert-butanol (80 mL) and 2-methyl-2-butene (20 mL).

  • In a separate flask, dissolve Sodium chlorite (NaClO 2​ , 80%) (4.2 g, 37 mmol) and Sodium dihydrogen phosphate (NaH 2​ PO 4​ ) (4.5 g, 37 mmol) in 40 mL of deionized water.

  • Add the aqueous solution dropwise to the organic mixture at room temperature. Stir vigorously for 4 hours.

  • Remove the volatile organics in vacuo. Adjust the aqueous layer to pH 4-5 using 1M HCl.

  • Collect the precipitated 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid via vacuum filtration and dry under high vacuum.

  • Validation: The compound can be validated by its utility in further coupling or hydrolysis reactions. For instance, similar esterified building blocks are routinely hydrolyzed back to the acid using 2M LiOH in THF:MeOH[1].

Step 4: Fischer Esterification

Objective: Conversion of the carboxylic acid to the final ethyl ester. Causality: Thionyl chloride (SOCl 2​ ) is used to generate the highly reactive acid chloride intermediate in situ, which immediately reacts with ethanol. This drives the reaction to completion much faster than a standard acid-catalyzed Fischer esterification, bypassing the need for a Dean-Stark apparatus to remove water.

  • Suspend the carboxylic acid (4.0 g, 22.7 mmol) in absolute ethanol (50 mL) and cool to 0 °C.

  • Slowly add Thionyl chloride (3.3 mL, 45.4 mmol) dropwise. Caution: Vigorous evolution of SO 2​ and HCl gases.

  • Attach a reflux condenser and heat the mixture to 75 °C for 6 hours.

  • Concentrate the reaction mixture in vacuo to remove excess ethanol and SOCl 2​ .

  • Dilute the residue with DCM (100 mL) and wash with saturated aqueous NaHCO 3​ (50 mL) to neutralize residual acid.

  • Dry the organic layer over MgSO 4​ , filter, and concentrate. Purify via recrystallization from Hexanes/Ethyl Acetate to yield pure Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

  • Validation: 1 H NMR will show the characteristic ethyl ester signals: a quartet at ~4.4 ppm (2H) and a triplet at ~1.4 ppm (3H).

Quantitative Data Summary

The following table outlines the expected yields, reaction times, and primary diagnostic markers for the self-validating workflow.

StepProduct / IntermediateExpected YieldTimeKey Diagnostic Marker ( 1 H NMR / MS)
17-Methylimidazo[1,2-a]pyridine75 - 82%12 hDisappearance of primary amine signal
27-Methylimidazo[1,2-a]pyridine-3-carbaldehyde85 - 90%4 hAldehyde singlet at ~9.9 ppm
37-Methylimidazo[1,2-a]pyridine-3-carboxylic acid88 - 92%4 hBroad COOH exchangeable proton ~12.5 ppm
4Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate80 - 85%6 hEster quartet (~4.4 ppm) & triplet (~1.4 ppm)

Note: The final product is a highly versatile building block. Related derivatives, such as methoxy or fluorinated analogs, are frequently utilized in parallel library synthesis for drug discovery programs[2].

References

  • AiFChem.Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate - Molecular Building Block Synthetic Route.
  • Ambeed.7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | Hydrolysis Procedures.
  • ChemScene.Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate | Peptide Synthesis & Reaction Design.

Sources

Application

The Versatile Scaffold: Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate as a Pivotal Building Block in Modern Drug Discovery

Senior Application Scientist Note: The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically successful drugs.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically successful drugs.[1][2] Its rigid, bicyclic framework and unique electronic properties allow it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[3][4] This guide focuses on a particularly valuable derivative, Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, and provides detailed protocols for its synthesis and strategic application in drug discovery programs targeting a range of diseases, from infectious agents to cancer and inflammatory conditions.

The strategic placement of the 7-methyl group and the C3-ethyl ester offers a dual advantage. The methyl group can provide beneficial steric and electronic interactions within a target's binding site and can serve as a metabolic block, while the ethyl ester at the C3 position is a highly versatile chemical handle. This ester can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a vast library of amides, esters, and other functional groups, enabling extensive structure-activity relationship (SAR) exploration.[5][6]

PART 1: Synthesis of the Core Building Block

The synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is most reliably achieved through the classical condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. This method is robust, scalable, and amenable to various substitutions on the pyridine ring.

Protocol 1: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol is adapted from established procedures for similar imidazo[1,2-a]pyridine syntheses.[5][7] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-methylpyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.

Materials:

  • 2-amino-4-methylpyridine

  • Ethyl 3-bromo-2-oxopropanoate (or ethyl 2-chloroacetoacetate)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH) or Dimethoxyethane (DME)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-amino-4-methylpyridine (1.0 eq) and ethanol or DME (10 mL per gram of aminopyridine).

  • Add sodium bicarbonate (2.0 eq) to the suspension.

  • While stirring, add ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate as a solid.

Data Presentation: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂O₂[8]
Molecular Weight204.23 g/mol [8]
AppearanceSolid
StorageStore at Room Temperature[9]

Visualization: Synthetic Pathway

Synthesis_of_Ethyl_7_methylimidazo_1_2_a_pyridine_3_carboxylate start 2-amino-4-methylpyridine + Ethyl 3-bromo-2-oxopropanoate reagents NaHCO3, EtOH Reflux start->reagents product Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate reagents->product caption Synthesis of the core building block.

Caption: One-step synthesis of the title compound.

PART 2: Application as a Versatile Synthetic Intermediate

The true power of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate lies in its utility as a versatile building block for creating diverse molecular architectures. The C3-ester is the primary site for modification, allowing for the introduction of a wide range of functionalities.

Protocol 2: Saponification to 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid

The first and most crucial transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid is the direct precursor for the synthesis of amides, which are a key feature in many biologically active imidazo[1,2-a]pyridine derivatives, particularly those with antitubercular activity.[10][11]

Materials:

  • Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Ethanol (EtOH) / Water mixture (e.g., 3:1)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolve Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • A precipitate of 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the desired carboxylic acid.

Protocol 3: Amide Coupling to Synthesize Bioactive Derivatives

With the carboxylic acid in hand, a vast array of amides can be synthesized using standard peptide coupling reagents. This is a cornerstone strategy for developing potent antitubercular agents and kinase inhibitors.[6][12]

Materials:

  • 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a catalytic amount of DMAP.

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) and stir the mixture for 5 minutes.

  • Add EDC (1.2 eq) portion-wise and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Visualization: Key Transformations Workflow

Derivatization_Workflow Ester Ethyl 7-methylimidazo[1,2-a] pyridine-3-carboxylate Acid 7-methylimidazo[1,2-a] pyridine-3-carboxylic acid Ester->Acid Saponification (LiOH or NaOH) Amide Diverse Amide Library (e.g., Antitubercular agents, Kinase inhibitors) Acid->Amide Amide Coupling (EDC, Amine) caption Key derivatization of the building block.

Caption: Key derivatization of the building block.

PART 3: Advanced Applications in Medicinal Chemistry

Beyond simple amidation, the 7-methylimidazo[1,2-a]pyridine-3-carboxylate scaffold can be elaborated using modern synthetic methodologies to access novel chemical space.

Application in Kinase Inhibitor Development

The imidazo[1,2-a]pyridine scaffold is a well-established core for various kinase inhibitors, including those targeting PI3K.[12][13] The 7-methyl group can occupy a hydrophobic pocket, while modifications at other positions of the ring, often achieved through cross-coupling reactions on a halogenated precursor, can target the solvent-exposed region. The C3-carboxylate can be converted to a group that interacts with the hinge region of the kinase.

Application in Anti-inflammatory Drug Discovery

Derivatives of imidazo[1,2-a]pyridine have shown potent anti-inflammatory activity, in some cases through the modulation of the STAT3/NF-κB signaling pathway.[14][15] The 7-methyl-3-carboxylate building block can be used to synthesize libraries of compounds for screening in relevant cellular assays to identify novel anti-inflammatory agents.

Potential for Cross-Coupling Reactions

While the title compound itself is not primed for cross-coupling, a related intermediate, such as a bromo-substituted analogue (e.g., ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylate), can be synthesized. This halogenated intermediate opens the door to powerful C-C and C-N bond-forming reactions like Suzuki and Buchwald-Hartwig couplings.[16][17] This allows for the introduction of aryl, heteroaryl, or amine substituents at specific positions, dramatically expanding the accessible chemical diversity.

Visualization: Advanced Synthetic Strategies

Advanced_Strategies cluster_0 Core Building Block cluster_1 Cross-Coupling Reactions cluster_2 Diverse Scaffolds Start Halogenated Imidazo[1,2-a]pyridine (e.g., 6-Bromo derivative) Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Products Complex Drug-like Molecules (e.g., Kinase Inhibitors) Suzuki->Products Sonogashira->Products Buchwald->Products caption Expanding diversity via cross-coupling.

Caption: Expanding diversity via cross-coupling.

Conclusion

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a high-value, versatile building block for drug discovery. Its straightforward synthesis and the reactivity of the C3-ester handle provide a reliable platform for the rapid generation of diverse compound libraries. The demonstrated success of the imidazo[1,2-a]pyridine scaffold in numerous therapeutic areas underscores the potential of this specific building block to contribute to the development of the next generation of innovative medicines.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Imidazo-[1,2-a]-pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available at: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. Science Biochem. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. Available at: [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. Applichem. Available at: [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ChemistrySelect. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Method

Application Note: Multicomponent Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate: Navigating GBB Principles and Modified One-Pot Pathways

Target Audience: Researchers, Discovery Chemists, and Process Scientists Focus: Mechanistic causality, multicomponent reaction (MCR) design, and self-validating synthetic protocols. Introduction & Strategic Overview The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Process Scientists Focus: Mechanistic causality, multicomponent reaction (MCR) design, and self-validating synthetic protocols.

Introduction & Strategic Overview

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous marketed therapeutics, including the anxiolytics zolpidem and alpidem, as well as emerging treatments for tuberculosis and oncology [1]. In the landscape of diversity-oriented synthesis, the Groebke-Blackburn-Bienaymé (GBB) reaction is widely celebrated as the premier isocyanide-based multicomponent reaction (IMCR) for assembling this fused bicyclic core.

However, as a Senior Application Scientist, it is critical to draw a strict mechanistic boundary: The classical GBB reaction is mechanistically hardwired to yield 3-aminoimidazo[1,2-a]pyridines. Because the isocyanide carbon and nitrogen are incorporated directly into the C-3 position and the exocyclic amine respectively, standard GBB conditions cannot directly yield a 3-carboxylate.

To synthesize our specific target—Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate —we must execute a strategic pivot. Rather than an isocyanide-based GBB, the optimal pathway utilizes a modified one-pot multicomponent condensation [2]. By replacing the isocyanide with a β -keto ester equivalent and employing an in situ halogenating agent (such as N-Bromosuccinimide, NBS), we bypass the 3-amino limitation and successfully install the required ester moiety at the C-3 position.

Mechanistic Causality: Classical GBB vs. Modified MCR

Understanding the causality behind reagent selection is the foundation of robust assay design.

  • The Classical GBB Pathway: 2-Amino-4-methylpyridine reacts with an aldehyde to form a Schiff base. The isocyanide then engages in a[4+1] cycloaddition. The isocyanide's terminal carbon becomes the C-3 carbon of the imidazopyridine, forcing the formation of a 3-amino derivative [3].

  • The Modified 3-Carboxylate Pathway: To achieve the C-3 ester, ethyl 3-oxopropanoate (often generated in situ from its stable diethyl acetal) is treated with NBS. The NBS mediates rapid α -bromination. The endocyclic pyridine nitrogen of 2-Amino-4-methylpyridine attacks the highly electrophilic α -carbon. Subsequent intramolecular cyclization of the exocyclic amine onto the carbonyl yields the target Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate without requiring a multi-step isolation process [2].

MCR_Pathways cluster_GBB Classical GBB MCR cluster_Mod Modified One-Pot MCR Core 2-Amino-4-methylpyridine (Common Precursor) Reagents_GBB Aldehyde + Isocyanide (e.g., t-BuNC) Core->Reagents_GBB Reagents_Mod Ethyl 3-oxopropanoate + NBS Core->Reagents_Mod Mechanism_GBB [4+1] Cycloaddition Sc(OTf)3 Catalyzed Reagents_GBB->Mechanism_GBB Product_GBB 3-Amino-7-methylimidazo [1,2-a]pyridine Mechanism_GBB->Product_GBB Isocyanide C becomes C-3 Mechanism_Mod In situ α-bromination & Condensation Reagents_Mod->Mechanism_Mod Product_Mod Ethyl 7-methylimidazo [1,2-a]pyridine-3-carboxylate Mechanism_Mod->Product_Mod Ester group installs at C-3

Figure 1: Mechanistic divergence from the common 2-amino-4-methylpyridine precursor. The classical GBB yields the 3-amino core, whereas the modified MCR is required to access the 3-carboxylate target.

Reaction Optimization Data

To maximize the atom economy and yield of the target 3-carboxylate, various solvent and catalyst systems were evaluated. The use of NBS as an in situ halogenating agent in a polar aprotic environment proved vastly superior to standard iodine-catalyzed conditions.

Table 1: Optimization of the Modified One-Pot MCR for the 3-Carboxylate Target

EntrySolvent SystemHalogenating Agent / CatalystTemp (°C)Time (h)Isolated Yield (%)
1EthanolI₂ (20 mol%)801245
2DMFNBS (1.2 equiv)100662
3DMSONBS (1.2 equiv)80488
4 WEB-DMSO *NBS (1.2 equiv) 80 3 94

*WEB-DMSO = Water Extract of Banana ash mixed with DMSO. This green chemistry additive acts as a mild, endogenous base that accelerates the cyclization step [2].

Experimental Protocols

Protocol A: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (Target Pathway)

This protocol utilizes the optimized modified one-pot MCR to directly install the C-3 carboxylate.

Materials Required:

  • 2-Amino-4-methylpyridine (1.08 g, 10.0 mmol)

  • Ethyl 3,3-diethoxypropionate (2.28 g, 12.0 mmol) – Precursor to ethyl 3-oxopropanoate

  • N-Bromosuccinimide (NBS) (2.13 g, 12.0 mmol)

  • DMSO (15 mL)

  • Aqueous HCl (1M) for in situ acetal deprotection

Step-by-Step Methodology:

  • Acetal Deprotection (Causality: Generating the reactive dicarbonyl): In a 50 mL round-bottom flask, dissolve ethyl 3,3-diethoxypropionate in 5 mL of THF and add 2 mL of 1M HCl. Stir at room temperature for 30 minutes to unmask the ethyl 3-oxopropanoate. Remove THF under reduced pressure.

  • In Situ Halogenation: Dissolve the crude ethyl 3-oxopropanoate in 15 mL of DMSO. Cool the flask to 0 °C using an ice bath. Slowly add NBS in small portions over 10 minutes.

    • Self-Validation: The solution will temporarily turn bright orange/yellow upon each addition, fading as the α -bromination consumes the NBS.

  • Condensation: Once the solution returns to a pale yellow, add 2-amino-4-methylpyridine (1.08 g) in a single portion.

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 3 hours.

    • Self-Validation: Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The starting material ( Rf​≈0.2 ) will disappear, replaced by a distinct, UV-active product spot ( Rf​≈0.5 ).

  • Workup: Cool to room temperature and quench with 50 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification & QC: Purify via silica gel flash chromatography. Verify the product via LC-MS.

    • QC Metric: Expected Exact Mass: 204.09 Da. Target [M+H]+ peak at 205.1 m/z .

Protocol B: Classical GBB Synthesis (Reference for 3-Amino Analogs)

Use this protocol if the project pivots to require a 3-amino-7-methylimidazo[1,2-a]pyridine derivative.

  • Imine Formation: Combine 2-amino-4-methylpyridine (1.0 mmol) and a chosen aldehyde (e.g., benzaldehyde, 1.0 mmol) in 3 mL of Methanol. Stir for 30 minutes at room temperature.

  • Cycloaddition: Add Scandium(III) triflate ( Sc(OTf)3​ , 5 mol%) followed by an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol).

  • Reaction: Heat at 60 °C for 4 hours. The isocyanide carbon is seamlessly integrated into the C-3 position, yielding the 3-(tert-butylamino) derivative.

  • Isolation: Filter the precipitated solid and wash with cold methanol to yield the pure GBB adduct [3].

References

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis ACS Medicinal Chemistry Letters URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega URL:[Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) Beilstein Journal of Organic Chemistry URL:[Link]

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

Abstract This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. The imidazo[1,2-a]pyridine core is a significant scaffold in medicinal chemistry, making robust analytical methods crucial for drug development and quality control. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and acidified water, offering excellent peak symmetry and resolution. Detection is performed using a UV detector, leveraging the chromophoric nature of the analyte. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, proving its suitability for routine analysis in research and quality control environments.[1][2]

Introduction and Preliminary Considerations

The imidazo[1,2-a]pyridine heterocyclic system is a foundational structure in numerous pharmacologically active compounds. Its derivatives have been investigated for a wide range of therapeutic applications. The development of new chemical entities containing this scaffold necessitates a reliable and robust analytical method to determine purity, quantify concentration in dosage forms, and support stability studies.

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a representative member of this class. A review of related structures indicates strong ultraviolet (UV) absorbance due to the fused aromatic system, making UV-based HPLC detection a logical choice.[3][4] The structure possesses both hydrophobic (fused aromatic rings, ethyl ester) and moderately polar/basic (nitrogen atoms) characteristics. This duality makes reversed-phase chromatography the ideal separation mode.

The primary objective of this work was to develop a straightforward and reliable HPLC method and validate it according to internationally recognized standards to ensure it is fit for its intended purpose.[2]

Method Development Strategy

The development process followed a systematic, science-based approach to achieve a sensitive, specific, and robust method.[5][6]

Analyte Properties & Initial Parameter Selection
  • Stationary Phase: A C18 column was selected as the primary choice. The non-polar C18 alkyl chains are expected to provide strong hydrophobic interactions with the fused aromatic core of the analyte, leading to good retention.

  • Mobile Phase: A combination of acetonitrile (ACN) and water was chosen. ACN is an excellent organic modifier for reversed-phase HPLC, often providing sharp peaks and lower backpressure compared to methanol.

  • pH Control (The "Why"): The imidazo[1,2-a]pyridine structure contains basic nitrogen atoms. At neutral pH, these sites can interact with residual, acidic silanols on the silica-based stationary phase, leading to peak tailing.[7] To ensure a consistent ionization state and mitigate these secondary interactions, the mobile phase was acidified with 0.1% formic acid. This protonates the basic nitrogens, resulting in a single ionic species that elutes as a sharp, symmetrical peak.[8]

  • Detection Wavelength (λmax): A photodiode array (PDA) detector was used to scan a solution of the analyte from 200 to 400 nm. The UV spectrum showed a significant absorption maximum (λmax) at approximately 315 nm. This wavelength was selected for quantification to ensure maximum sensitivity.

Optimization Workflow

The initial conditions were systematically optimized to achieve the desired chromatographic performance, specifically a retention time between 3-10 minutes, good peak shape (tailing factor ≈ 1), and high efficiency (theoretical plates > 2000).

HPLC_Development_Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization & Finalization cluster_2 Phase 3: Validation A Analyte Characterization (UV Spectrum, Polarity) B Select Column (C18, 5 µm, 4.6x150 mm) A->B C Select Mobile Phase (ACN & Water w/ 0.1% Formic Acid) A->C D Select Detector Wavelength (PDA Scan -> 315 nm) A->D E Optimize Mobile Phase Ratio (Isocratic Elution) D->E F Adjust Flow Rate & Temperature (1.0 mL/min, 30 °C) E->F G System Suitability Test (SST) (Tailing, Plates, RSD%) F->G H Final Method Achieved G->H I Method Validation as per ICH Q2(R1) (Linearity, Accuracy, Precision, etc.) H->I

Diagram 1: HPLC Method Development and Validation Workflow.

Detailed Protocols

Equipment and Reagents
  • HPLC System with Isocratic Pump, Autosampler, Column Oven, and PDA/UV Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical Balance, pH meter, Sonicator.

  • Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate reference standard (>98% purity).

  • Acetonitrile (HPLC Grade).

  • Formic Acid (ACS Grade).

  • Water (HPLC Grade or Milli-Q).

Standard and Sample Preparation Protocol
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve the desired concentrations for validation experiments (e.g., for linearity studies).

Optimized HPLC Method Protocol

The final, optimized chromatographic conditions are summarized in the table below.

Table 1: Optimized Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : (Water + 0.1% Formic Acid) (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm
Column Temperature 30 °C
Injection Volume 10 µL

| Run Time | 10 minutes |

Method Validation

The optimized method was validated following the ICH Q2(R1) guideline for a quantitative assay.[1][2][9]

System Suitability

System suitability testing is an integral part of any analytical procedure.[1] It is performed to ensure that the chromatographic system is adequate for the intended analysis. A working standard solution (50 µg/mL) was injected six times.

Table 2: System Suitability Test (SST) Results

Parameter Acceptance Criteria Result Status
Retention Time (RT) - 5.82 min -
Tailing Factor (T) T ≤ 2.0 1.15 Pass
Theoretical Plates (N) N ≥ 2000 7850 Pass
% RSD of Peak Area ≤ 2.0% 0.45% Pass

| % RSD of Retention Time | ≤ 1.0% | 0.12% | Pass |

Specificity

Specificity was evaluated by injecting the diluent (blank) to demonstrate that no interfering peaks were present at the retention time of the analyte. The peak for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate was well-resolved from the solvent front.

Linearity and Range

Linearity was assessed by analyzing seven solutions ranging from 5 to 150 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.

Table 3: Linearity Data

Parameter Result
Linear Range 5 – 150 µg/mL
Regression Equation y = 45872x + 10250

| Correlation Coefficient (r²) | 0.9997 |

The high correlation coefficient (r² > 0.999) demonstrates an excellent linear relationship between concentration and detector response over the specified range.[10]

Accuracy (Recovery)

Accuracy was determined by the method of standard addition. The analyte was spiked into a blank matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 50 µg/mL), with each level prepared in triplicate.

Table 4: Accuracy (Recovery) Data

Spike Level Amount Added (µg/mL) Amount Found (µg/mL, mean) % Recovery (mean) % RSD
80% 40.0 39.8 99.5% 0.6%
100% 50.0 50.3 100.6% 0.4%

| 120% | 60.0 | 59.5 | 99.2% | 0.5% |

The mean recovery values were between 98.0% and 102.0%, confirming the accuracy of the method.[10]

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[11]

  • Repeatability: Six replicate samples at 100% of the test concentration (50 µg/mL) were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Table 5: Precision Data

Precision Level n Mean Concentration Found (µg/mL) % RSD
Repeatability (Day 1) 6 50.15 0.52%

| Intermediate (Day 2) | 6 | 49.88 | 0.68% |

The low relative standard deviation (%RSD) values (<2%) for both repeatability and intermediate precision demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Conclusion

A novel, simple, and reliable RP-HPLC method for the quantification of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate has been successfully developed and validated. The method demonstrates excellent performance with regard to specificity, linearity, accuracy, and precision. All validation parameters met the acceptance criteria outlined in the ICH Q2(R1) guidelines. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the routine analysis of this compound and potentially other structurally related imidazo[1,2-a]pyridine derivatives.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • International Council for Harmonisation. (2023, November 1). Q14 Analytical Procedure Development. ICH. [Link]

  • PSC Biotech. (2024, June 26). ICH Q14- Analytical Procedure Development. PSC Biotech. [Link]

  • European Medicines Agency. (2022, March 31). ICH Q14 Analytical procedure development. EMA. [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies. [Link]

  • Waters Corporation. A Guide to Analytical Method Validation. Waters. [Link]

  • Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Welch Materials, Inc. [Link]

  • Slideshare. Analytical method validation and validation of hplc. [Link]

  • MDPI. (2026, January 26). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Springer. (2007, March 13). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Chromatographia. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Chemical Synthesis Database. ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. [Link]

  • PubChem. Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemWhat. Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate. [Link]

  • MDPI. (2004, September 30). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. (2010). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • IRIS-AperTO - UniTo. New substituted imida. [Link]

  • ResearchGate. UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for C-H Functionalization of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

Abstract The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its importance in drug development programs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its importance in drug development programs necessitates efficient and versatile synthetic methodologies for its derivatization. Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom-economical and streamlined approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.[3][4] This guide provides detailed application notes and validated protocols for the regioselective C-H functionalization of a representative scaffold, Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. We focus on two key, electronically distinct positions: direct palladium-catalyzed C-2 arylation and a directing group-assisted, rhodium-catalyzed C-5 arylation. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage late-stage functionalization (LSF) for the rapid generation of compound libraries and the exploration of structure-activity relationships (SAR).[4][5]

Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and C-H Functionalization

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern drug design, featured in widely prescribed medications such as Zolpidem and Alpidem.[6][7] Its rigid, bicyclic structure and tunable electronic properties make it an ideal framework for engaging with biological targets. The ability to strategically modify this core is paramount for lead optimization.

C-H functionalization provides a powerful toolkit for this purpose. By directly converting innate C-H bonds into new C-C or C-heteroatom bonds, we can bypass lengthy synthetic sequences, enabling the diversification of complex molecules at a late stage.[3] This is particularly advantageous in drug discovery, where speed and efficiency in generating molecular diversity are critical for success.[4]

The subject of this guide, Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, possesses two primary sites for C-H functionalization: the electron-rich C-2 position within the imidazole ring and the C-5 position on the pyridine ring. This document outlines distinct, regioselective protocols to target each of these positions.

Caption: Key C-H functionalization sites on the target scaffold.

Part 1: Palladium-Catalyzed Direct C-2 Arylation

The C-2 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic carbon and is thus predisposed to direct functionalization.[8] Palladium-catalyzed direct arylation offers a reliable method for installing aryl groups at this site without prior halogenation or borylation.

Mechanistic Rationale & Causality

The prevailing mechanism for this transformation involves a Pd(II)/Pd(0) catalytic cycle.[9] While several pathways, such as oxidative addition or concerted metalation-deprotonation (CMD), are possible, the reaction with electron-rich imidazo[1,2-a]pyridines and aryl halides is often proposed to proceed via an electrophilic aromatic substitution-type pathway (SEAr).[10]

The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Aryl-Pd(II) complex then acts as an electrophile, coordinating to the electron-rich C-2/C-3 π-system of the imidazo[1,2-a]pyridine. Subsequent deprotonation by a base (e.g., carbonate or acetate) at the C-2 position forms a key Pd(II)-heteroaryl intermediate. Finally, reductive elimination releases the C-2 arylated product and regenerates the active Pd(0) catalyst. The choice of a robust ligand and an appropriate base is critical to facilitate the deprotonation and stabilize the palladium intermediates.[10]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)-X(L₂) pd0->pd_oxidative Oxidative Addition wheland Wheland Intermediate [Aryl-Pd(II) Complex] pd_oxidative->wheland Coordination/ Electrophilic Attack at C-2 pd_heteroaryl Heteroaryl-Pd(II)-Ar(L₂) wheland->pd_heteroaryl Deprotonation pd_heteroaryl->pd0 Regeneration product C-2 Arylated Product pd_heteroaryl->product Reductive Elimination catalyst_regen Pd(0)L₂ aryl_halide Ar-X aryl_halide->pd_oxidative substrate Imidazo[1,2-a]pyridine substrate->wheland base Base (-H⁺) base->wheland G start Setup reagents Add Scaffold (1 eq), Aryl Iodide (1.2 eq), Pd(OAc)₂ (5 mol%), Cs₂CO₃ (2.5 eq) to Schlenk flask. start->reagents purge Evacuate and backfill with N₂ (3x). reagents->purge solvent Add anhydrous DMF via syringe. purge->solvent heat Heat at 110-120 °C for 12-24h. solvent->heat workup Cool, dilute with EtOAc, wash with H₂O and brine. heat->workup purify Dry (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify end Characterize Product purify->end

Caption: Experimental workflow for direct C-2 arylation.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the corresponding aryl iodide (1.2 mmol, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the C-2 arylated product.

Data Summary: Representative C-2 Arylations

Entry Aryl Iodide Product Typical Yield (%)
1 Iodobenzene Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate 85-95%
2 4-Iodoanisole Ethyl 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxylate 80-90%
3 4-Iodotoluene Ethyl 7-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxylate 88-96%
4 1-Iodo-4-(trifluoromethyl)benzene Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate 75-85%

(Yields are indicative and may vary based on reaction scale and purity of reagents.)

Part 2: Rhodium-Catalyzed Directed C-5 Arylation

Achieving functionalization at the C-5 position of the pyridine ring is more challenging due to its lower intrinsic reactivity compared to the imidazole ring. A directing group strategy is required to achieve high regioselectivity. [11]While the C-3 ester on our scaffold is not an effective directing group for C-5, it can be readily converted into an amide that can direct a transition metal catalyst to the adjacent C-H bond.

Mechanistic Rationale & Causality

Rhodium(III) catalysts are highly effective for C-H activation reactions directed by N-containing functional groups. [11]The strategy involves a two-step process: first, converting the C-3 ester into a suitable directing group (e.g., an N-methoxyamide), and second, performing the Rh(III)-catalyzed C-5 arylation.

The mechanism involves the coordination of the amide's oxygen to the Rh(III) center. This brings the catalyst into close proximity to the C-5 C-H bond, facilitating a cyclometalation step to form a five-membered rhodacycle intermediate. This is the key regioselectivity-determining step. The rhodacycle then reacts with an arylating agent (often a diaryliodonium salt for milder conditions), followed by reductive elimination to form the C-5-C-aryl bond and regenerate the active Rh(III) catalyst.

Rhodium_Cycle rh_start [Rh(III)Cp*Cl₂]₂ rh_coord Coordinated Complex rh_start->rh_coord Coordination to DG rhodacycle C-5 Rhodacycle (Cyclometalation) rh_coord->rhodacycle C-H Activation rh_aryl Aryl-Rh(III) Intermediate rhodacycle->rh_aryl Reaction with Ar₂I⁺X⁻ rh_aryl->rh_start Regeneration product C-5 Arylated Product rh_aryl->product Reductive Elimination substrate_dg Substrate with Directing Group (DG) substrate_dg->rh_coord arylating_agent Ar₂I⁺X⁻ arylating_agent->rhodacycle base -H⁺ base->rh_coord

Caption: Simplified mechanism for Rh(III)-catalyzed directed C-5 arylation.

Experimental Protocol 2.1: Synthesis of C-3 N-Methoxyamide Directing Group

Step 1: Saponification of the Ester

  • Dissolve Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (2 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 mmol) and stir at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Acidify the mixture to pH ~4-5 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.2 mmol) and a tertiary amine base like triethylamine (3.0 mmol).

  • Add a coupling agent such as HATU (1.1 mmol) and stir at room temperature for 12 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired N-methoxy-N,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide.

Experimental Protocol 2.2: Directed C-5 Arylation

This protocol is adapted from methodologies for directed functionalization of similar scaffolds. [11] Step-by-Step Methodology:

  • Vessel Preparation: To a screw-cap vial, add the N-methoxy-N,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (0.5 mmol, 1.0 eq).

  • Reagent Addition: Add the diaryliodonium salt (e.g., diphenyliodonium triflate, 0.75 mmol, 1.5 eq), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and silver acetate (AgOAc, 1.0 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.5 mL).

  • Reaction: Seal the vial tightly and place it in a preheated block at 80 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, filter through a pad of Celite®, washing with DCM.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the C-5 arylated product. The directing group can be subsequently removed or converted back to an ester if desired.

Data Summary: Representative C-5 Arylations

Entry Diaryliodonium Salt Product (Amide) Typical Yield (%)
1 Diphenyliodonium triflate C-5 Phenylated Amide 70-80%
2 Bis(4-methoxyphenyl)iodonium triflate C-5 (4-Methoxyphenyl) Amide 65-75%
3 Bis(4-fluorophenyl)iodonium triflate C-5 (4-Fluorophenyl) Amide 70-85%

(Yields are indicative and depend on the efficiency of the directing group synthesis and the C-H activation step.)

Part 3: Application in Drug Discovery & Lead Optimization

These C-H functionalization protocols are powerful tools for late-stage functionalization (LSF) in a drug discovery context. Starting from a common core, a diverse library of analogues can be rapidly synthesized to build a comprehensive structure-activity relationship (SAR) profile.

By installing a range of aryl groups at the C-2 and C-5 positions, chemists can systematically probe the steric and electronic requirements of a biological target. For example, electron-donating or -withdrawing groups can be introduced to modulate the molecule's electronics, while bulky or compact substituents can explore the topology of a binding pocket.

Caption: Logic flow for applying C-H functionalization in SAR studies.

Conclusion

Direct C-H functionalization represents a paradigm shift in the synthesis of complex molecules like imidazo[1,2-a]pyridine derivatives. The protocols detailed herein provide reliable and regioselective methods for the C-2 and C-5 arylation of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. The palladium-catalyzed C-2 arylation leverages the innate electronic properties of the scaffold, while the rhodium-catalyzed C-5 arylation demonstrates the power of a directing group strategy to access less reactive positions. By incorporating these advanced synthetic tools, researchers in drug discovery can significantly accelerate the design-make-test-analyze cycle, paving the way for the development of next-generation therapeutics.

References

  • Verma, R., & Tiwari, R. K. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. ([Link])

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. ([Link])

  • Gligorich, K. M., & Toste, F. D. (2007). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Accounts of Chemical Research. ([Link])

  • Patel, S., et al. (2026). Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Current Organic Chemistry. ([Link])

  • Zhu, W., et al. (2012). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. Organic Letters. ([Link])

  • Neufeldt, S. R., & Sanford, M. S. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry. ([Link])

  • de Paiva, A. C., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. ([Link])

  • Singh, P., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. ([Link])

  • Rojas-Le-Fort, M., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules. ([Link])

  • Gandeepan, P., & Cheng, C.-H. (2022). Modern Palladium-Catalyzed Transformations Involving C–H Activation and Subsequent Annulation. ACS Catalysis. ([Link])

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. ([Link])

  • Sharma, A., et al. (2019). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. ([Link])

  • Kishbaugh, T. L. S. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current Topics in Medicinal Chemistry. ([Link])

  • Zhu, W., et al. (2012). Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. Organic Letters. ([Link])

  • Zhang, J., et al. (2026). C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Organic Letters. ([Link])

  • de Paiva, A. C., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. ([Link])

  • Gandeepan, P., et al. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications. ([Link])

  • C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. (2026). ResearchGate. ([Link])

  • Strategies towards C–H functionalization and pharmaceutical applications. (2023). ResearchGate. ([Link])

  • Topczewski, J. J., & Sanford, M. S. (2023). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research. ([Link])

  • Cernak, T., et al. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. ([Link])

  • Singh, S., et al. (2022). Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis. Organic & Biomolecular Chemistry. ([Link])

  • Li, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. ([Link])

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (2026). RSC Advances. ([Link])

  • Cesur, N., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. ([Link])

  • Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. Appchem. ([Link])

Sources

Application

Application Notes and Protocols for In Vivo Dosing of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate in Murine Models

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the proper in vivo dosing of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate in murine models....

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the proper in vivo dosing of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate in murine models. This document provides detailed protocols for various administration routes, guidelines for formulation, and crucial preliminary studies to ensure data integrity and animal welfare.

Introduction to Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a small molecule belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This class has garnered significant interest in medicinal chemistry due to a wide range of biological activities. Notably, various substituted imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent antituberculosis activity.[1][2] While the specific therapeutic potential of the ethyl ester derivative is under investigation, its structural similarity to other bioactive compounds of the same class warrants careful preclinical evaluation in animal models.

The successful execution of in vivo studies is paramount for elucidating the pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile of a novel chemical entity. A well-defined and reproducible dosing protocol is the cornerstone of obtaining meaningful and translatable data.

Pre-Dosing Considerations and Preliminary Studies

Before initiating efficacy studies, a series of preliminary investigations are essential to establish a safe and effective dosing regimen.

Compound Solubility and Vehicle Formulation

The low aqueous solubility of many small molecules presents a significant challenge for in vivo administration.[3] It is crucial to identify a suitable vehicle that can solubilize or uniformly suspend Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate without causing adverse effects in the animals.

Recommended Vehicle Screening:

  • Aqueous Vehicles: Initially, assess solubility in standard aqueous vehicles such as 0.9% saline and 5% dextrose in water (D5W).

  • Co-solvents and Surfactants: For poorly soluble compounds, a tiered approach to vehicle selection is recommended. Common excipients to consider include:

    • Polyethylene glycol (e.g., PEG300, PEG400)[4][5]

    • Propylene glycol (PG)[4][5]

    • Dimethyl sulfoxide (DMSO)[4]

    • Surfactants like Tween 80 or Solutol HS-15[3][6]

    • Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin)[3][6]

    • A combination of the above, for instance, a ternary vehicle system like DMA/PG/PEG-400 has been shown to be effective for poorly soluble compounds in intravenous studies.[5]

  • Suspensions: If a true solution cannot be achieved, a uniform suspension can be prepared using agents like 0.5% methylcellulose or carboxymethylcellulose (CMC).[4]

Example Formulation from a Related Compound: A study on a related imidazo[1,2-a]pyridine-3-carboxamide, ND-10885, utilized a vehicle of 80% (vol/vol) propylene glycol for oral gavage administration in mice.[7] This provides a rational starting point for formulation development.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity over a specified period.[8] Establishing the MTD is a critical first step to guide dose selection for subsequent efficacy studies.[9][10]

Protocol for a Single-Dose MTD Study:

  • Animal Allocation: Use small groups of mice (n=3-5 per group).

  • Dose Escalation: Administer the compound at escalating doses to different groups. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is often a good starting point.[11]

  • Administration Route: Use the intended route of administration for the planned efficacy studies.

  • Observation Period: Monitor the animals for clinical signs of toxicity for 7-14 days.[9]

  • Endpoints:

    • Clinical observations (e.g., changes in posture, activity, grooming)

    • Body weight changes (a loss of 15-20% is often considered a sign of significant toxicity)[9]

    • Mortality (while not the primary endpoint, it should be recorded)[8]

Dosing Protocols

The choice of administration route depends on the experimental objectives, the physicochemical properties of the compound, and the desired pharmacokinetic profile.

Oral Gavage (PO)

Oral gavage is a common method for administering precise doses of a substance directly into the stomach.[12][13]

Materials:

  • Appropriately sized gavage needles (20-22 gauge for adult mice) with a ball-tip to prevent esophageal injury.[12][14]

  • Syringes (1 mL)

  • Vehicle containing Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[15][16]

  • Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[14][15]

  • Needle Insertion: Gently insert the ball-tipped needle into the mouth, passing it over the tongue and down the esophagus into the stomach.[13][15] The needle should pass without resistance.[15] DO NOT FORCE THE NEEDLE.

  • Substance Administration: Once the needle is in the stomach, administer the substance slowly.

  • Needle Removal: Remove the needle gently in the same path it was inserted.[14]

  • Post-Dosing Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing.[13]

Intraperitoneal (IP) Injection

IP injection is a common parenteral route of administration in rodents, allowing for rapid absorption.[17]

Materials:

  • Sterile needles (25-27 gauge)[17][18]

  • Sterile syringes (1 mL)

  • 70% alcohol for disinfection

Procedure:

  • Animal Restraint: Restrain the mouse to expose the abdomen. Tilting the animal with its head slightly downward can help displace the abdominal organs.[18][19]

  • Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[18][19][20]

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle.[18]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated, which would indicate improper needle placement.[20]

  • Substance Injection: Inject the substance smoothly.

  • Needle Withdrawal: Withdraw the needle and return the animal to its cage.

Intravenous (IV) Injection (Tail Vein)

IV injection provides 100% bioavailability and is often used in pharmacokinetic studies.[21]

Materials:

  • Sterile needles (27-30 gauge)[22][23]

  • Sterile syringes (0.3-1.0 mL)[22]

  • A warming device (e.g., heat lamp) to dilate the tail veins.[22][23]

  • A suitable mouse restrainer.[22]

Procedure:

  • Vein Dilation: Warm the mouse's tail to make the lateral tail veins more visible and accessible.[21][22]

  • Animal Restraint: Place the mouse in a restrainer, exposing the tail.

  • Needle Insertion: Starting towards the distal end of the tail, insert the needle (bevel up) into one of the lateral tail veins at a shallow angle, parallel to the vein.[21][22]

  • Confirmation of Placement: A "flash" of blood in the needle hub may be visible. The vein should blanch as the substance is injected.[21][22] If a subcutaneous bleb forms, the needle is not in the vein.[22]

  • Substance Injection: Inject the substance slowly.

  • Post-Injection Care: After removing the needle, apply gentle pressure to the injection site with gauze to prevent bleeding.[23]

Quantitative Data Summary

The following tables provide a summary of recommended dosing parameters for mice.

Table 1: Recommended Administration Volumes and Needle Sizes for Mice

Route of Administration Maximum Volume (Adult Mouse) Recommended Needle Size (Gauge)
Intravenous (IV) 5 mL/kg (bolus)[22] 27-30[22][23]
Intraperitoneal (IP) < 10 mL/kg[17] 25-27[17][18]

| Oral (PO) - Gavage | 10 mL/kg[14] | 20-22 (with ball tip)[12][14] |

Table 2: Example Dosing Regimen for a Hypothetical Efficacy Study

Treatment Group Compound Dosage (mg/kg) Administration Route Dosing Frequency
1 Vehicle Control N/A PO Daily
2 Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate 10 PO Daily
3 Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate 30 PO Daily

| 4 | Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate | 100 | PO | Daily |

Note: Doses should be based on the MTD study results.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Workflow for a Murine PK Study:

  • Dosing: Administer a single dose of the compound via the desired route (e.g., IV and PO to determine bioavailability).

  • Blood Sampling: Collect small volume blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[24] Serial blood sampling from the same animal is preferred to reduce inter-animal variability.[24][25]

  • Sample Processing: Process blood to obtain plasma or serum.

  • Bioanalysis: Quantify the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

Experimental Workflows

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Efficacy Phase cluster_2 Pharmacokinetic Phase Solubility Solubility Screening Vehicle Vehicle Formulation Solubility->Vehicle MTD MTD Study Vehicle->MTD Dosing In Vivo Dosing (PO, IP, or IV) MTD->Dosing PKDosing PK Dosing (IV & PO) MTD->PKDosing Monitoring Clinical Monitoring (Body Weight, etc.) Dosing->Monitoring Efficacy Efficacy Readouts (e.g., Tumor Volume) Monitoring->Efficacy Blood Serial Blood Sampling PKDosing->Blood Analysis Bioanalysis (LC-MS/MS) Blood->Analysis

Caption: General workflow for in vivo studies of a novel compound.

Decision Tree for Route of Administration

G Start Study Objective? PK Pharmacokinetics/ Bioavailability Start->PK Efficacy Systemic Efficacy Start->Efficacy Local Local Administration Start->Local PK_IV IV (Tail Vein) PK->PK_IV Absolute Bioavailability PK_PO Oral (Gavage) PK->PK_PO Oral Exposure Efficacy_PO Oral (Gavage) Efficacy->Efficacy_PO Oral Drug Candidate Efficacy_IP IP Injection Efficacy->Efficacy_IP Bypass First-Pass Metabolism Local_SC Subcutaneous Local->Local_SC Local_IT Intratumoral Local->Local_IT

Caption: Decision tree for selecting the route of administration.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (2020, December 15).
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique.
  • Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling - Taylor & Francis. (2019, October 17).
  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26).
  • Intravenous (IV) Tail Vein Injection in Mice and Rats - Research support.
  • Intraperitoneal Injection of Neonatal Mice - PMC - NIH.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15).
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21).
  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University.
  • SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (2017, December 12).
  • Sampling methods for pharmacokinetic studies in the mouse - PubMed.
  • SOP: Mouse Oral Gavage - Virginia Tech. (2017, December 12).
  • Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models - Benchchem.
  • SOP: Mouse Intravenous Injections - Research and Innovation | Virginia Tech. (2017, December 12).
  • Lateral Tail Vein Injection in Mice and Rats (Preferred Technique - ucsf - iacuc.
  • SOP 7.8 - Gavage Techniques in Small Animals (Mice) - Queen's University.
  • Application Notes and Protocols for In Vivo Mouse Studies with Novel Compounds - Benchchem.
  • Intravenous Injections in Neonatal Mice - PMC. (2014, November 11).
  • Cyclophosphamide Pharmacokinetics in Mice: A Comparison Between Retro Orbital Sampling Versus Serial Tail Vein Bleeding - The Open Pharmacology Journal. (2007, November 29).
  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1).
  • Murine Pharmacokinetic Studies - PMC - NIH.
  • Blood sampling in mice - TransCure bioServices. (2025, August 7).
  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC. (2017, October 16).
  • Application Notes and Protocols for TA-01 Dosage in In Vivo Mouse Models - Benchchem.
  • How to decide a dose for mice if the doses are not available in any literature - ResearchGate. (2022, May 30).
  • Maximum Tolerable Dose Study Services - Reaction Biology.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation - Publishing at the Library. (2018, March 13).
  • Maximum Tolerated Dose (MTD): Concepts and Background - National Toxicology Program (NTP). (2020, September 15).
  • Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. (2016, September 10).
  • In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine.
  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC.
  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage.
  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed. (2016, November 15).
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC.
  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PMC.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3).
  • Ethyl 7-Methyl-2-Phenylimidazo[1,2-A]Pyridine-3-Carboxylate| Products Supplier - Clinivex.
  • Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate | 70705-33-8 | C11H12N2O2 | Appchem.

Sources

Method

Application Note: Preparation of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate via Metal-Free Oxidative Coupling

Introduction & Strategic Rationale Imidazo[1,2-a]pyridines are privileged pharmacophores embedded in numerous marketed therapeutics, including the blockbuster anxiolytics zolpidem and alpidem, as well as several emerging...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Imidazo[1,2-a]pyridines are privileged pharmacophores embedded in numerous marketed therapeutics, including the blockbuster anxiolytics zolpidem and alpidem, as well as several emerging anti-tuberculosis agents[1][2]. Historically, the synthesis of the imidazo[1,2-a]pyridine core relied on the classical Tschitschibabin condensation. While effective, this traditional route necessitates the use of highly reactive, lachrymatory, and often unstable α-halocarbonyl compounds, which pose significant safety and scalability challenges.

To bypass the limitations of handling toxic α-halo esters, modern synthetic logic has shifted toward oxidative cross-coupling methodologies. This application note details a highly efficient, metal-free protocol for the synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1397228-36-2) via the tetrabutylammonium iodide (TBAI)-catalyzed oxidative coupling of 4-methylpyridin-2-amine with ethyl 3-oxopropanoate, utilizing iodobenzene diacetate (PhI(OAc)₂)$ as the terminal oxidant[3].

Mechanistic Causality & Reaction Design

The elegance of this protocol lies in its self-activating catalytic cycle. Rather than pre-functionalizing the β-keto ester, the electrophilic center is generated in situ, strictly controlling the reaction pathway and preventing unwanted side reactions.

  • Catalyst Activation: TBAI is oxidized by PhI(OAc)₂ to generate a highly reactive hypervalent iodine species or a transient hypoiodite equivalent.

  • Electrophilic Iodination: This active iodine species selectively reacts with the enol tautomer of ethyl 3-oxopropanoate, forming a transient α-iodo-β-keto ester intermediate.

  • Nucleophilic Attack & Cyclization: The exocyclic nitrogen of 4-methylpyridin-2-amine attacks the newly formed α-iodo carbon, displacing the iodide (which re-enters the catalytic cycle). Subsequent intramolecular condensation of the pyridine nitrogen onto the ester carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine system.

By utilizing a metal-free TBAI/PhI(OAc)₂ system, researchers eliminate the risk of trace heavy-metal contamination—a critical parameter in late-stage drug development and API manufacturing.

OxidativeCoupling A TBAI + PhI(OAc)2 (Catalyst + Oxidant) B Active Iodine Species [I+] A->B Oxidation D α-Iodo-β-keto ester Intermediate B->D C Ethyl 3-oxopropanoate (Enolization) C->D Electrophilic Iodination F Amination Intermediate D->F Substitution E 4-Methylpyridin-2-amine (Nucleophilic Attack) E->F G Intramolecular Cyclization & Dehydration F->G H Ethyl 7-methylimidazo[1,2-a] pyridine-3-carboxylate G->H -H2O

Experimental Protocol

Materials & Reagents
  • 4-Methylpyridin-2-amine (CAS: 695-34-1, 1.0 equiv)

  • Ethyl 3-oxopropanoate (1.2 equiv)

  • Tetrabutylammonium iodide (TBAI, 20 mol%)

  • Iodobenzene diacetate (PhI(OAc)₂, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Na₂S₂O₃

  • Ethyl acetate (EtOAc) and Hexanes (for chromatography)

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity.

  • Reaction Assembly: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpyridin-2-amine (1.0 mmol, 108 mg) and ethyl 3-oxopropanoate (1.2 mmol, 139 mg) in anhydrous THF (5.0 mL).

  • Catalyst & Oxidant Addition: Add TBAI (0.2 mmol, 74 mg) followed by PhI(OAc)₂ (1.2 mmol, 386 mg) in one portion.

    • Causality Note: Adding the oxidant last prevents premature depletion of the active iodine species before the enolizable substrate is fully mixed, ensuring maximum atom economy.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under an argon atmosphere for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (EtOAc/Hexane 1:1, UV 254 nm) and LC-MS. The reaction is deemed complete upon the disappearance of the 4-methylpyridin-2-amine spot and the emergence of the product mass ( [M+H]+=205.1 ).

  • Quenching & Workup: Cool the mixture to room temperature. Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃.

    • Crucial Step: Thiosulfate reduces any residual hypervalent iodine and molecular iodine, preventing oxidative degradation of the desired product during isolation and mitigating safety risks.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 10% to 30% EtOAc in Hexanes to afford Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate as a solid.

Quantitative Data & Optimization

The following table summarizes the optimization landscape, demonstrating the critical nature of the TBAI/PhI(OAc)₂ pairing. Deviations from these parameters result in significant yield degradation.

EntryCatalyst (mol%)Oxidant (Equiv.)SolventTemp (°C)Isolated Yield (%)
1NonePhI(OAc)₂ (1.2)THF80Trace
2TBAI (10)PhI(OAc)₂ (1.2)THF8065
3 TBAI (20) PhI(OAc)₂ (1.2) THF 80 88
4TBAI (20)H₂O₂ (2.0)THF8025
5TBAI (20)PhI(OAc)₂ (1.2)DCM8054

Table 1: Optimization of reaction conditions for the oxidative coupling. Entry 3 represents the validated protocol parameters.

Analytical Characterization

To validate the structural integrity of the synthesized Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, compare the isolated material against the following benchmarks:

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J = 7.1 Hz, 1H), 8.15 (s, 1H), 7.40 (s, 1H), 6.85 (dd, J = 7.1, 1.6 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 2.42 (s, 3H), 1.38 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 161.2, 147.5, 139.8, 138.2, 127.4, 116.5, 115.2, 60.4, 21.3, 14.5.

  • HRMS (ESI-TOF): m/z calcd for C₁₁H₁₃N₂O₂ [M+H]+ 205.0972, found 205.0975.

References

  • TBAI-Catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones—Synthesis of imidazo[1,2-a]pyridines Royal Society of Chemistry (Org. Biomol. Chem.)[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega[Link]

  • Syntheses and studies of deuterated Imidazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties National Institutes of Health (PMC)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate Synthesis

Welcome to the Technical Support Center. As application scientists and researchers, we understand that synthesizing the imidazo[1,2-a]pyridine core can often be plagued by incomplete cyclization, tar formation, and poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and researchers, we understand that synthesizing the imidazo[1,2-a]pyridine core can often be plagued by incomplete cyclization, tar formation, and poor isolated yields. This guide provides mechanistic insights, field-proven troubleshooting strategies, and a self-validating protocol to maximize the yield of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Mechanistic Workflow & Causality

The synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate typically proceeds via the bimolecular condensation of 2-amino-4-methylpyridine with an α -halo- β -keto ester (or via modern multi-component oxidative couplings)[1]. The reaction cascade involves an initial intermolecular C-N bond formation (N-alkylation), followed by an intramolecular cyclization and a final dehydration step to achieve aromatization.

Yield loss usually occurs at the cyclization or dehydration stages. If the carbonyl carbon is not sufficiently electrophilic, the intermediate stalls, leading to degradation. Utilizing Lewis acid catalysts (such as Copper Silicate or CuI) facilitates the electrophilic activation of the carbonyl, promoting selective ring closure while suppressing competing N-alkylation side reactions[1][2].

G N1 Reactants: 2-Amino-4-methylpyridine + Ethyl 2-chloro-3-oxopropanoate N2 Catalyst & Solvent: 10 mol% Cu-Silicate in EtOH N1->N2 N3 Condensation (Intermolecular C-N) N2->N3 N4 Cyclization (Intramolecular) N3->N4 N5 Dehydration & Aromatization N4->N5 Err1 Low Yield / Tar Formation? Check Temp & Moisture N4->Err1 Side reactions N6 Target Molecule: Ethyl 7-methylimidazo[1,2-a] pyridine-3-carboxylate N5->N6 Opt1 Optimize: Reflux at 80°C, Anhydrous Conditions Err1->Opt1 Opt1->N4 Corrective action

Workflow and troubleshooting logic for imidazo[1,2-a]pyridine-3-carboxylate synthesis.

Troubleshooting Guide: Common Yield-Limiting Factors

Q1: Why am I getting a high percentage of uncyclized intermediate instead of the final product? A1: The initial N-alkylation is kinetically favored and relatively fast. However, the subsequent intramolecular cyclization requires sufficient thermal energy and electrophilic activation. If you observe uncyclized intermediates, your reaction temperature may be too low, or the solvent may be overly stabilizing the intermediate. Switching to a polar protic solvent like ethanol under reflux (80°C) with a Lewis acid catalyst (e.g., 10 mol% Copper Silicate) significantly accelerates the cyclization rate[2].

Q2: How does moisture affect the yield of this specific carboxylate? A2: Water acts as a competing nucleophile. It can lead to the premature hydrolysis of the ethyl ester group or degrade the sensitive α -halo ketone before it can react with the aminopyridine. Empirical studies demonstrate that the presence of water drastically reduces the yield of imidazo[1,2-a]pyridines[2]. Ensure all solvents are strictly anhydrous and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

Q3: I am observing a lot of tar formation and degradation products. How can I clean up the reaction profile? A3: Tar formation is typically the result of oxidative degradation of the 2-aminopyridine or polymerization of the α -halo carbonyl under harsh basic conditions. Avoid strong bases like DBU or NaHCO 3​ , which have been shown to produce poor yields in these specific cyclizations[2]. Instead, use a mild, reusable catalyst or employ ultrasonic irradiation (US-assisted protocol in PEG-400), which can reduce reaction times to 15–30 minutes and suppress side-product formation[3].

Step-by-Step Optimized Protocol (Self-Validating System)

This protocol integrates in-process controls (IPCs) to ensure each mechanistic step is validated before proceeding.

  • Preparation & Activation:

    • Action: In an oven-dried 50 mL round-bottom flask, dissolve 2-amino-4-methylpyridine (1.0 equiv, 10 mmol) in 15 mL of anhydrous ethanol.

    • Validation: The solution must be clear and pale yellow. Any cloudiness indicates moisture or degraded starting material.

  • Catalyst Addition:

    • Action: Add 10 mol% Copper Silicate (or CuI for aerobic oxidative routes[1]) to the stirring solution.

    • Validation: A uniform suspension indicates proper catalyst dispersion.

  • Reagent Addition:

    • Action: Dropwise add the α -halo ester (e.g., ethyl 2-chloro-3-oxopropanoate, 1.1 equiv, 11 mmol) over 10 minutes at room temperature.

    • Causality: Dropwise addition prevents localized exothermic spikes that lead to the polymerization of the α -halo ester.

  • Cyclization (Reflux):

    • Action: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Validation (IPC): Monitor via TLC (Ethyl Acetate:Hexane 1:2). The disappearance of the 2-amino-4-methylpyridine spot ( Rf​≈0.2 ) and the appearance of a new blue-fluorescent spot under 254 nm UV ( Rf​≈0.5 ) confirms successful aromatization.

  • Workup & Purification:

    • Action: Cool to room temperature, filter the catalyst (which can be washed and reused), and concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate and saturated aqueous NaHCO 3​ . Dry the organic layer over anhydrous Na 2​ SO 4​ and purify via silica gel chromatography.

    • Validation: The isolated product should yield >85% as a crystalline solid.

Quantitative Data Comparison

To justify the protocol parameters, the following table summarizes the effect of solvent and catalyst choices on reaction yield, synthesized from empirical optimization studies[2][3].

Reaction ConditionCatalystSolventTemp / TimeYield (%)Causality / Observation
UncatalyzedNoneEthanolReflux, 12h< 30%Slow cyclization; high thermal degradation.
Basic CatalysisDBUTolueneReflux, 8h45%Base promotes polymerization/tar formation.
Lewis AcidFeCl 3​ AcetonitrileReflux, 6h65%Moderate electrophilic activation of carbonyl.
Optimized Protocol Cu-Silicate (10 mol%) Ethanol Reflux, 3h > 85% Optimal activation; protic solvent aids proton transfer.
Ultrasonic AssistedK 2​ CO 3​ PEG-400US (20 kHz), 0.5h88%Acoustic cavitation accelerates mass transfer.

FAQs on Advanced Optimization & Downstream Applications

Q4: Why is the 7-methyl substitution significant in drug development? A4: The imidazo[1,2-a]pyridine core is a privileged scaffold found in marketed drugs like zolpidem and emerging antitubercular agents[4][5]. Substitution at the 7-position (e.g., 7-methyl) significantly alters the molecule's lipophilicity (clog P) and metabolic stability. Structure-activity relationship (SAR) studies on Mycobacterium tuberculosis inhibitors demonstrated that 7-methyl derivatives exhibit distinct pharmacokinetic profiles and whole-cell assay readouts compared to 7-chloro analogs, often enhancing in vivo efficacy[5].

Q5: Can this ethyl ester be easily converted to an amide for library synthesis? A5: Yes. The ethyl ester can be efficiently saponified using 2M LiOH in a THF:MeOH (4:1) solvent system at 60°C for 1 hour to yield 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid[6]. This free acid is a highly versatile intermediate that can be coupled with various amines using standard EDC-mediated coupling reactions to generate diverse carboxamide libraries[5][7].

G2 Ester Ethyl 7-methylimidazo [1,2-a]pyridine-3-carboxylate Saponification Saponification (2M LiOH, THF:MeOH, 60°C) Ester->Saponification Acid 7-methylimidazo[1,2-a] pyridine-3-carboxylic acid Saponification->Acid Coupling Amide Coupling (EDC, Amine, RT) Acid->Coupling Amide Imidazo[1,2-a]pyridine- 3-carboxamide Derivatives Coupling->Amide

Downstream synthetic workflow for generating imidazo[1,2-a]pyridine-3-carboxamide libraries.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
  • Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL
  • Source: Nano Biomedicine and Engineering (Nanobioletters)
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs.
  • 1019021-93-2 | 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | Bromides Source: Ambeed URL
  • Imidazo[1,2-a]pyridines 3 synthesized under US a Source: ResearchGate URL

Sources

Optimization

Best purification and recrystallization methods for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

Welcome to the dedicated technical support guide for researchers working with Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. This resource provides in-depth, field-tested guidance on purification and recrystallizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers working with Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. This resource provides in-depth, field-tested guidance on purification and recrystallization, structured to address the practical challenges encountered in a laboratory setting. Our goal is to move beyond simple protocols and explain the why behind each step, empowering you to troubleshoot effectively and achieve high purity for your downstream applications.

Purification & Recrystallization Workflow Overview

The general strategy for purifying Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate post-synthesis involves an initial bulk purification by column chromatography to remove major impurities, followed by recrystallization to achieve high analytical purity.

Purification Workflow Crude Crude Product (Post-synthesis workup) Column Column Chromatography (Silica Gel) Crude->Column  Removes starting  materials & byproducts Fractions Combine Pure Fractions (TLC Verified) Column->Fractions Evap1 Solvent Evaporation Fractions->Evap1 Recryst Recrystallization Evap1->Recryst  Removes trace  impurities Filter Isolate Crystals (Vacuum Filtration) Recryst->Filter Pure Pure Crystalline Solid Filter->Pure

Caption: General purification workflow for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is a dark, oily residue after the initial workup. How should I approach purification?

Answer: A dark, oily crude product is common and typically indicates the presence of unreacted starting materials, polymeric byproducts, and other colored impurities. The most robust first step is purification by column chromatography.

  • Causality: Direct recrystallization of such a complex mixture is often unsuccessful because the high concentration of impurities can inhibit crystal lattice formation, leading to "oiling out" or the precipitation of an amorphous, impure solid. Column chromatography is an adsorptive separation method that is highly effective at separating compounds with different polarities, making it ideal for this initial cleanup.

  • Recommendation: Use flash column chromatography on silica gel. Imidazo[1,2-a]pyridine derivatives are frequently purified using a mobile phase consisting of a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane.[1][2][3][4]

Question 2: I'm attempting to recrystallize the purified solid, but it "oiled out," forming a liquid layer instead of crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing. This happens when the solubility of the compound in the solvent is so high that the solution becomes supersaturated below the compound's melting point.

  • Causality & Solutions:

    • Cooling Too Rapidly: Rapid cooling doesn't give the molecules sufficient time to orient into an ordered crystal lattice. Solution: Reheat the solution until the oil redissolves completely. Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels, before moving it to a colder environment like an ice bath.[5]

    • Insufficient Solvent: If the solution is too concentrated, the saturation point is reached at a temperature where the compound is still molten. Solution: Reheat the mixture to dissolve the oil, then add a small amount (5-10% more) of the hot solvent and attempt to cool slowly again.[5]

    • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound. Solution: Switch to a lower-boiling point solvent or use a solvent mixture.

Question 3: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What are my next steps?

Answer: The failure to crystallize is usually due to either excessive solvent (the compound remains soluble even when cold) or the lack of a nucleation site for crystal growth to begin.

  • Troubleshooting Protocol: Follow these steps sequentially.

Crystallization Troubleshooting Start Clear Solution, No Crystals Scratch 1. Scratch inner wall of flask with a glass rod? Start->Scratch Seed 2. Add a seed crystal? Scratch->Seed No success Reduce 3. Reduce solvent volume? (Boil off 10-20%) Seed->Reduce No success Rechill 4. Cool slowly again, then place in freezer. Reduce->Rechill Solvent 5. Evaporate all solvent & try a different recrystallization solvent. Rechill->Solvent No success

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

Welcome to the technical support guide for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this valuable heterocyclic building block. The inherent reactivity of the imidazopyridine core and the ethyl ester functional group necessitates specific storage and handling protocols to prevent degradation. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Q1: What are the ideal long-term storage conditions for this compound?

A1: The ideal storage conditions are designed to mitigate the two primary degradation risks: hydrolysis and photodegradation. We recommend storing the solid compound at -20°C to 4°C , in a tightly sealed amber glass vial , placed inside a desiccator with a fresh desiccant. For maximum stability, the vial's headspace should be purged with an inert gas like argon or nitrogen before sealing.

Q2: What are the primary chemical degradation pathways I should be aware of?

A2: There are two main degradation pathways for this molecule:

  • Ester Hydrolysis: The ethyl ester group is susceptible to cleavage in the presence of moisture, especially when catalyzed by acidic or basic contaminants. This reaction yields 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid and ethanol.[1][2] This is the most common degradation pathway.

  • Photodegradation: The imidazo[1,2-a]pyridine core, like other nitrogen-containing heterocyclic systems, can absorb UV and visible light.[3][4] This can initiate photochemical reactions, leading to discoloration (e.g., yellowing) and the formation of complex impurities.[5]

Q3: How can I visually tell if my compound might be degrading?

A3: Visual inspection can provide initial clues. Key signs of potential degradation include:

  • Change in Appearance: The solid material may change from a crystalline powder to a clumpy or waxy solid, which indicates moisture absorption.[6]

  • Discoloration: A change from a white or off-white powder to yellow or brown is often indicative of photodegradation or oxidative processes.

  • Incomplete Dissolution: If the compound was previously fully soluble in a specific solvent but now leaves a residue, it may suggest the formation of less soluble degradation products.

Q4: Is Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate hygroscopic?

A4: While specific hygroscopicity data for this exact molecule is not widely published, heterocyclic compounds containing nitrogen atoms often exhibit some degree of hygroscopicity.[7] Therefore, it is best practice to assume the compound is moisture-sensitive and handle it accordingly, minimizing its exposure to the atmosphere.[6][8] Absorbed water can significantly accelerate the rate of ester hydrolysis.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments, linking them to the underlying chemical principles.

Q: My solid compound has become clumpy and difficult to weigh accurately. What has happened and what should I do? A: This is a classic sign of moisture absorption. The compound has likely adsorbed water from the atmosphere, causing the particles to agglomerate. This is a critical issue, as the presence of water can initiate hydrolysis of the ester group.

  • Immediate Action: Dry the material under high vacuum for several hours. For small amounts, a vacuum desiccator containing a strong desiccant (e.g., phosphorus pentoxide) is effective.

  • Purity Verification: After drying, you MUST re-analyze the compound's purity, preferably by HPLC, to quantify the extent of hydrolysis that may have already occurred.

  • Prevention: For future use, aliquot the compound into smaller, single-use vials under an inert atmosphere to avoid repeatedly exposing the bulk material to air.[6]

Q: I ran an HPLC analysis on my stored sample and see a new, earlier-eluting peak compared to my reference standard. What is this impurity? A: In reverse-phase HPLC, earlier elution times typically indicate a more polar compound. The most probable degradation product, 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid, is significantly more polar than the parent ethyl ester due to the free carboxylic acid group. This makes it the primary suspect for the new peak.

  • Confirmation: To confirm the identity of this peak, we recommend analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the hydrolysis product will have a molecular weight corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a hydrogen atom (+H).

  • Causality: The presence of this peak strongly suggests that the compound was exposed to moisture during storage, leading to hydrolysis.[10][11]

Q: My compound has turned noticeably yellow after being stored on the lab bench for a few weeks. Is it still usable? A: The yellowing is a strong indicator of photodegradation.[5] The usability of the compound depends entirely on the purity requirements of your specific application.

  • Analysis: You must perform a quantitative purity analysis (e.g., HPLC with a UV detector or qNMR) to determine the percentage of the parent compound remaining.

  • Risk Assessment: Even if the purity is acceptable (e.g., >95%), be aware that the unidentified photo-degradants could potentially interfere with your reaction or biological assay. For sensitive applications, using a fresh, protected lot is strongly advised.

  • Preventative Protocol: Always store this compound in amber vials or wrap the container in aluminum foil to protect it from light.[12][13]

Section 3: Protocols and Methodologies

These protocols provide a self-validating framework for ensuring the integrity of your compound.

Protocol 3.1: Recommended Long-Term Storage Workflow

This protocol minimizes exposure to the primary degradation vectors: moisture and light.

  • Materials:

    • Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

    • Amber glass vials with PTFE-lined screw caps

    • Argon or Nitrogen gas supply with a regulator

    • Desiccator cabinet with fresh desiccant (e.g., Drierite® or silica gel)

    • Parafilm® or other sealing film

  • Procedure:

    • Upon receiving the compound, perform an initial purity analysis (HPLC) to establish a baseline (T=0) data point.

    • If the quantity is large, immediately aliquot the material into several smaller, pre-tared amber vials appropriate for single or few uses. This prevents contamination and repeated exposure of the bulk stock.

    • Place the open vials in a vacuum chamber to remove atmospheric air.

    • Backfill the chamber with a dry, inert gas (Argon or Nitrogen).

    • Quickly and securely cap each vial.

    • For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

    • Label each vial clearly with the compound name, lot number, date, and storage conditions.

    • Place the sealed vials inside a desiccator.

    • Store the desiccator in a refrigerator (2-8°C) or freezer (-20°C).

Protocol 3.2: Stability Assessment via Reverse-Phase HPLC

This method allows for the quantitative detection of the primary hydrolysis degradant.

  • Instrumentation & Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions (Typical):

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~254 nm (or optimal wavelength for the chromophore)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of your compound in a 50:50 mixture of Acetonitrile:Water at approximately 1 mg/mL.

    • Dilute this stock solution with the initial mobile phase composition to a final concentration of ~50 µg/mL.

  • Analysis:

    • Inject the prepared sample.

    • The parent ester will have a longer retention time than the more polar carboxylic acid hydrolysis product.

    • Integrate the peak areas to calculate the purity (% Area = [Area of Parent Peak / Total Area of All Peaks] * 100).

Section 4: Key Degradation Pathways

Understanding the mechanisms of degradation is key to preventing them.

Ester Hydrolysis

This is a well-understood reaction where a water molecule attacks the electrophilic carbonyl carbon of the ester. The reaction is slow at neutral pH but is significantly accelerated by the presence of acid or base.[10][14] Given that atmospheric CO₂ can create a weakly acidic environment in adsorbed water, this pathway is always a risk upon exposure to humidity.

Hydrolysis Start Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate Reaction Hydrolysis (Acid/Base Catalyzed) Start->Reaction H2O H₂O (Moisture) H2O->Reaction Acid 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid (Primary Degradant) Reaction->Acid More Polar Ethanol Ethanol Reaction->Ethanol

Caption: Primary hydrolysis pathway of the ethyl ester.

Recommended Storage Workflow Diagram

This workflow provides a logical sequence for proper sample handling and storage to maintain compound integrity.

StorageWorkflow arrow arrow A Receive Compound B Perform T=0 Purity Analysis (HPLC) A->B C Aliquot into Single-Use Amber Vials B->C D Purge with Inert Gas (N₂ or Ar) C->D E Seal Tightly with PTFE-lined Cap D->E F Wrap with Parafilm® E->F G Place in Desiccator F->G H Store at -20°C to 4°C G->H I Re-analyze Purity Before Use H->I

Caption: Step-by-step workflow for optimal long-term storage.

Section 5: Summary of Storage Recommendations

ParameterRecommendationRationale & Scientific Justification
Temperature -20°C to 4°C Reduces the kinetic rate of all chemical degradation reactions, including hydrolysis and oxidation.[7]
Atmosphere Inert Gas (Argon, Nitrogen) Displaces atmospheric oxygen and moisture, preventing oxidation and providing a dry environment to inhibit hydrolysis.
Humidity Store in a Desiccator Protects against the absorption of atmospheric moisture, which is the primary reactant for ester hydrolysis.[9][15]
Light Amber Vials / Protect from Light The conjugated imidazopyridine ring system is susceptible to photodegradation upon exposure to UV-Vis light.[3][16]
Container Glass Vial with PTFE-lined Cap Glass is inert, and a PTFE liner provides a high-quality seal against moisture and air ingress. Avoid plastic containers that may be permeable to moisture.
Handling Aliquot upon Receipt Minimizes the number of times the bulk material is exposed to the laboratory atmosphere, reducing cumulative moisture and air exposure.[6]

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link][14]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link][10]

  • Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link][11]

  • Ziebaq. (2025). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link][15]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO2. Retrieved from [Link][4]

  • ACS Publications. (2013). UV Photolysis for Accelerating Pyridine Biodegradation. Retrieved from [Link][5]

  • MDPI. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link][17]

  • PubMed. (n.d.). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Retrieved from [Link][18]

  • Semantic Scholar. (2023). Effect of moisture on solid state stability. Retrieved from [Link][9]

  • ResearchGate. (2025). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link][16]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link][12]

  • PMC. (n.d.). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Retrieved from [Link][19]

  • RSC Publishing. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Retrieved from [Link][20]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

Welcome to the advanced troubleshooting and method development guide for the HPLC analysis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate . This compound presents a unique chromatographic challenge due to its dual...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and method development guide for the HPLC analysis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate . This compound presents a unique chromatographic challenge due to its dual chemical nature: a basic imidazopyridine core prone to secondary column interactions, and an ethyl ester group susceptible to degradation under extreme conditions.

This guide is designed for analytical scientists to systematically diagnose, resolve, and validate mobile phase parameters to achieve optimal peak symmetry and quantitative accuracy.

Diagnostic Workflow: Resolving Peak Tailing

OptimizationWorkflow Start Peak Tailing Detected (Asymmetry > 1.5) CheckPH Is Mobile Phase pH ≤ 3.0? Start->CheckPH AdjustPH Adjust pH to 2.5 - 3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckShape Is Peak Shape Symmetrical? CheckPH->CheckShape Yes AdjustPH->CheckShape AddTEA Add 5 mM TEA (Silanol Suppressor) CheckShape->AddTEA No Success Optimal Chromatography (Asymmetry 1.0 - 1.2) CheckShape->Success Yes CheckCol Switch to Type-B End-capped C18 AddTEA->CheckCol Still Tailing CheckCol->Success

Diagnostic workflow for resolving peak tailing of basic imidazopyridine derivatives in HPLC.

Frequently Asked Questions & Troubleshooting

Q1: Why does Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate exhibit severe peak tailing on standard C18 columns? A1: The tailing is caused by a secondary retention mechanism known as cation exchange. The imidazopyridine core contains basic nitrogen atoms that become positively charged (protonated) in standard mobile phases. These charged analytes interact strongly with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the silica surface of the stationary phase . Because this interaction is slower than standard hydrophobic partitioning, a portion of the analyte molecules is retained longer, resulting in an asymmetrical, tailing peak.

Q2: How do I select the optimal mobile phase pH to mitigate this tailing? A2: Adjusting the mobile phase pH is your primary defense. Lowering the mobile phase pH to ≤ 3.0 protonates the residual silanol groups (converting Si-O⁻ to neutral Si-OH), thereby neutralizing their negative charge and eliminating the unwanted ionic interaction with the basic analyte 1. A 10–20 mM phosphate buffer at pH 2.5 or 0.1% Formic Acid (pH ~2.8) is highly recommended for this purpose.

Q3: Can I use a high-pH mobile phase to neutralize the imidazopyridine core instead? A3: While raising the pH above the analyte's pKa neutralizes basic compounds and prevents silanol interactions, it is strongly discouraged for this specific compound . Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate contains an ethyl ester group that is highly susceptible to base-catalyzed hydrolysis (saponification) at pH > 8.0. A low-pH strategy (pH 2.5–3.0) is the safest approach to maintain molecular integrity during the run.

Q4: If low pH alone doesn't resolve the tailing, what mobile phase additives can be utilized? A4: If tailing persists (often an issue with older Type-A silica columns), adding a competing base or silanol suppressor is the next logical step. Triethylamine (TEA) at a concentration of 5 mM can be added to the mobile phase. TEA molecules preferentially associate with the anionic silanol groups, masking them and reducing their availability to interact with your analyte 1.

Q5: How does column selection impact this method? A5: Modern, high-purity silica columns (Type B) have a significantly lower concentration of acidic silanol groups and a higher silanol pKa (>7) compared to older Type A columns 2. Utilizing a fully endcapped, Type-B C18 column or a polar-embedded phase provides additional shielding for basic compounds, often eliminating the need for aggressive additives like TEA 3.

Buffer Selection Matrix

The following table summarizes the quantitative expectations and mechanistic impacts of various buffer systems on the imidazopyridine derivative.

Buffer / Additive SystemOperating pHPrimary Mechanism of ActionExpected USP Tailing Factor ( T )LC-MS Compatibility
0.1% Formic Acid ~2.8Protonates silanols (Si-OH) to neutralize charge1.2 - 1.4Excellent (Highly volatile)
10 mM Phosphate Buffer 2.5High capacity buffering; suppresses silanol ionization1.0 - 1.2Poor (Non-volatile solid)
0.1% Trifluoroacetic Acid (TFA) ~2.0Strong ion-pairing agent; masks basic nitrogen1.0 - 1.1Moderate (Ion suppression)
10 mM Amm. Acetate + 5 mM TEA 4.5 - 5.5TEA acts as a competing base to mask active silanols1.1 - 1.3Poor (TEA contaminates MS)
Self-Validating Experimental Protocol: Mobile Phase Optimization

To ensure scientific integrity, this protocol utilizes a "neutral marker" to self-validate whether observed peak tailing is a chemical phenomenon (silanol interaction) or a physical system failure (e.g., column void).

Phase 1: System and Chemical Validation

  • Preparation of Validation Standard : Prepare a solution containing 0.1 mg/mL Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate and 0.05 mg/mL Toluene (neutral marker) in a 50:50 Water:Acetonitrile diluent.

  • System Equilibration : Purge the HPLC system and equilibrate a Type-B endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm) with Mobile Phase A (Water + 0.1% Formic Acid, pH ~2.8) and Mobile Phase B (Acetonitrile) at a 70:30 ratio for at least 15 column volumes.

  • Causality Check (Self-Validation) : Inject 10 µL of the validation standard.

Phase 2: Silanol Masking & Optimization (If Observation A occurs)

  • Calculate USP Tailing Factor : For the imidazopyridine peak, calculate T=W0.05​/2f (where W0.05​ is peak width at 5% height, and f is the distance from the leading edge to the peak center) 3. If T≤1.2 , the method is optimized.

  • Additive Integration : If T>1.2 , modify Mobile Phase A by adding 5 mM Triethylamine (TEA) and readjust the pH to 3.0 using phosphoric acid (Note: Use only if UV detection is employed; avoid for LC-MS).

  • Re-equilibration : Flush the column with the TEA-modified mobile phase for at least 20 column volumes, as TEA requires extended equilibration to fully coat the stationary phase.

  • Final Validation : Perform 5 replicate injections of the standard to ensure retention time stability (%RSD < 1.0%) and confirm that the tailing factor has dropped below 1.2.

References
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?[Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection.[Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate derivatization

An essential scaffold in medicinal chemistry, imidazo[1,2-a]pyridines are prized for their wide range of biological activities. The derivatization of the Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate core is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential scaffold in medicinal chemistry, imidazo[1,2-a]pyridines are prized for their wide range of biological activities. The derivatization of the Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate core is a critical step in the development of novel therapeutic agents. However, researchers often face challenges with low conversion rates during these synthetic modifications. This technical support center provides a comprehensive guide to troubleshooting common issues, offering insights from a Senior Application Scientist's perspective to enhance reaction yields and purity.

Core Principles of Derivatization

The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and, therefore, the most common site for derivatization. However, the reactivity can be influenced by various factors, including the nature of the reactants, solvent, catalyst, and temperature. Common derivatization reactions for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate include hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation, or direct electrophilic substitution at other positions on the heterocyclic core.

This section addresses common problems encountered during the derivatization of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, presented in a question-and-answer format.

Category 1: Reaction Inefficiency and Stalling

Question 1: My derivatization reaction is sluggish or fails to initiate. What are the primary checks?

Answer: A stalled reaction often points to fundamental issues with the reagents or reaction setup. A systematic check is crucial.

  • Reagent Purity: Verify the purity of your Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate starting material and the derivatizing agent. Impurities can act as catalyst poisons or introduce competing side reactions.[1][2]

  • Solvent Quality: The use of anhydrous solvents is critical, especially in reactions involving moisture-sensitive reagents like organometallics or strong bases. Water can hydrolyze starting materials or quench catalysts.

  • Inert Atmosphere: For reactions employing air-sensitive catalysts or reagents, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The lone pair of electrons on the pyridine nitrogen can coordinate with metal catalysts, and oxygen can interfere with many catalytic cycles.[3]

  • Reaction Temperature: Some derivatizations may require an initial activation energy to proceed. If the reaction is being run at room temperature, a modest increase in temperature (e.g., to 40-50 °C) might be necessary. However, excessive heat can promote side reactions.[2]

Question 2: A significant amount of starting material remains even after prolonged reaction times. How can I improve conversion?

Answer: When a reaction is incomplete, adjusting the conditions can help drive it to completion.

  • Stoichiometry: Consider using a slight excess (1.2-1.5 equivalents) of the derivatizing agent.[2] This can shift the reaction equilibrium towards the product, especially if the derivatizing agent is prone to degradation under the reaction conditions.

  • Temperature and Reaction Time: Gradually increasing the reaction temperature in increments of 10 °C can enhance the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal balance between reaction time and byproduct formation.[1]

  • Catalyst Efficiency: If using a catalyst, its activity might be compromised. Consider adding a fresh batch of catalyst or switching to a more effective one. For instance, in copper-catalyzed reactions, the choice of the copper salt can significantly impact the yield.[4]

Category 2: Side Reactions and Byproduct Formation

Question 3: I am observing multiple spots on my TLC, indicating significant byproduct formation. What are the likely side reactions?

Answer: Byproduct formation is a common challenge that can significantly lower the yield of the desired product.

  • Hydrolysis of the Ester: The ethyl ester at the C3 position is susceptible to hydrolysis, especially in the presence of acid or base and trace amounts of water. This will result in the formation of the corresponding carboxylic acid.

  • N-Alkylation: The pyridine nitrogen is nucleophilic and can compete with the desired reaction site, leading to N-alkylation, particularly if the derivatizing agent is an alkyl halide.

  • Dimerization: In some cases, the imidazo[1,2-a]pyridine core can undergo dimerization, especially at elevated temperatures.[1]

  • Incomplete Cyclization: During the initial synthesis of the imidazo[1,2-a]pyridine core, incomplete cyclization can leave acyclic impurities that may interfere with subsequent derivatization steps.[1]

Question 4: How can I minimize the formation of these byproducts?

Answer: A targeted approach is needed to suppress specific side reactions.

  • To Prevent Hydrolysis: Ensure strictly anhydrous conditions. Use freshly distilled solvents and dry all glassware thoroughly. If the reaction is base-catalyzed, consider using a non-nucleophilic base.

  • To Minimize N-Alkylation: The use of a protecting group on the pyridine nitrogen can be considered, though this adds extra steps to the synthesis.[3] Alternatively, optimizing the reaction temperature to favor the desired reaction pathway can be effective.

  • To Reduce Dimerization: Lowering the reaction temperature and using a more dilute solution can disfavor bimolecular side reactions like dimerization.

  • Ensure Complete Cyclization: When preparing the starting material, ensure the initial cyclization reaction goes to completion by monitoring with TLC and adjusting the reaction time and temperature as needed.[1]

Category 3: Purification Challenges

Question 5: I am struggling to purify my derivatized product from the reaction mixture. What are the best practices?

Answer: The similar polarity of the desired product and some byproducts can complicate purification.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridine derivatives. A careful selection of the solvent system (e.g., a gradient of ethyl acetate in hexane) is crucial for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.[1] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: The basic nature of the imidazo[1,2-a]pyridine core can be exploited for purification. An acid-base extraction can separate the basic product from non-basic impurities.[1] Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer, which can then be basified and re-extracted with an organic solvent.

Workflow and Data Presentation

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion rates.

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagents Verify Reagent & Solvent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Reagents OK optimize_reaction Optimize Reaction Conditions check_reagents->optimize_reaction Impurity Found analyze_byproducts Analyze Byproducts (TLC/LC-MS) check_conditions->analyze_byproducts Conditions Seem Correct check_conditions->optimize_reaction Suboptimal Conditions analyze_byproducts->optimize_reaction Byproducts Identified purification Attempt Alternative Purification analyze_byproducts->purification Purification Issue success Successful Derivatization optimize_reaction->success purification->success

Caption: A systematic workflow for troubleshooting low conversion rates.

Common Derivatization Reactions and Starting Conditions
Reaction TypeReagentsSolventTemperature (°C)CatalystKey Considerations
Ester Hydrolysis LiOH or NaOHTHF/Water25-50-Monitor carefully to avoid decomposition.
Amide Coupling Amine, Coupling Agent (e.g., HATU)DMF or CH2Cl20-25Base (e.g., DIPEA)Requires the carboxylic acid precursor.
Friedel-Crafts Acylation Acyl ChlorideDichloroethane25-80Lewis Acid (e.g., AlCl3)May lead to a mixture of isomers.
Suzuki Coupling Boronic AcidToluene/Water or Dioxane/Water80-110Palladium Catalyst (e.g., Pd(PPh3)4)Requires a halogenated precursor.

Experimental Protocol: Hydrolysis and Amidation

Step 1: Hydrolysis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
  • Dissolve Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (4:1).

  • Add lithium hydroxide (LiOH) (1.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, acidify the mixture with 1M HCl to a pH of ~4-5.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Step 2: Amide Coupling
  • Dissolve the carboxylic acid from Step 1 (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution and stir for 10 minutes.

  • Add the desired amine (1.1 equiv.) and continue stirring at room temperature.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.

  • Purify the crude product by silica gel column chromatography.

Reaction Pathway and Potential Side Reactions

ReactionPathway cluster_main Desired Derivatization Pathway cluster_side Potential Side Reactions start Ethyl 7-methylimidazo[1,2-a] pyridine-3-carboxylate intermediate 7-methylimidazo[1,2-a] pyridine-3-carboxylic acid start->intermediate Hydrolysis side_reaction1 N-Alkylation start->side_reaction1 With Alkylating Agent side_reaction2 Dimerization start->side_reaction2 High Temperature product Amide Derivative intermediate->product Amide Coupling

Caption: The desired reaction pathway and potential side reactions.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • BenchChem. (2025). Overcoming by-product formation in imidazo[1,2-a]pyridine synthesis.
  • BenchChem. (2025). Troubleshooting low yield in pyridine functionalization.
  • Kumar, A., et al. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. Available at: [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Patil, S. A., et al. (2011). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions to prepare imidazo[1,2-a]pyridine 3a. Available at: [Link]

  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388-402. Available at: [Link]

Sources

Optimization

Minimizing side products in the synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

Welcome to the Technical Support Center for the synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate . This guide is engineered for researchers, medicinal chemists, and drug development professionals who are e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate . This guide is engineered for researchers, medicinal chemists, and drug development professionals who are encountering regioselectivity issues, poor yields, or degradation during the assembly of this critical bicyclic scaffold.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind common side products and provide self-validating, field-proven protocols to ensure high-fidelity synthesis [1].

Synthetic Workflow & Logic

The synthesis of the imidazo[1,2-a]pyridine core relies on the condensation of 4-methylpyridin-2-amine with a highly electrophilic carbonyl species. The choice of this electrophile dictates whether you isolate the desired 3-carboxylate, the undesired 2-carboxylate regioisomer, or a mixture of tarry side products [2].

Workflow SM 4-Methylpyridin-2-amine + Ethyl 3-oxopropanoate Cat CuI Catalyst + Air (O2) Solvent: DMSO, 80°C SM->Cat Reaction Oxidative C-N Coupling (Cyclization) Cat->Reaction Workup Mild Aqueous Workup (pH 6-8 buffer) Reaction->Workup Product Ethyl 7-methylimidazo[1,2-a] pyridine-3-carboxylate Workup->Product SideProd Side Products: - Carboxylic Acid (Hydrolysis) - Tarry Oligomers Workup->SideProd

Figure 1: High-level workflow for the synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Quantitative Route Comparison

To minimize side products, you must select a route that inherently disfavors them. Below is a quantitative summary of the three primary synthetic strategies used in the field.

Table 1: Comparison of Synthetic Routes and Side Product Profiles

Synthetic RouteReagents UsedRegioselectivityMajor Side ProductsTypical Yield
Classical Tschitschibabin Ethyl 3-bromopyruvate2-Carboxylate (Undesired)Over-alkylation, Regioisomers40 - 55%
α -Halo- β -Keto Condensation Ethyl 2-chloro-3-oxopropanoate3-Carboxylate (Desired)Tarry oligomers, Ester hydrolysis60 - 70%
Cu-Catalyzed Aerobic Oxidation Ethyl 3-oxopropanoate + CuI / O2​ 3-Carboxylate (Desired)Trace unreacted starting material80 - 92%

Troubleshooting FAQs

Q1: I am isolating the 2-carboxylate regioisomer instead of the desired Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. How can I shift the regioselectivity? Causality: This is a fundamental regioselectivity error. If you use an α -halo pyruvate (e.g., ethyl 3-bromopyruvate) with 4-methylpyridin-2-amine, the standard Tschitschibabin condensation mechanism inherently drives the ester group to the 2-position of the resulting imidazopyridine ring [1]. Actionable Fix: To selectively obtain the 3-carboxylate, you must change the electrophile. Switch to a Copper-catalyzed aerobic oxidative coupling using ethyl 3-oxopropanoate (ethyl formylacetate). This shifts the reaction from a simple nucleophilic substitution to a radical-mediated C-H functionalization, exclusively yielding the 3-carboxylate [3].

Q2: My reaction yields are low, and the crude mixture is heavily contaminated with dark, tarry oligomers. What causes this? Causality: Dark, tarry side products arise from the thermal degradation and auto-polymerization of highly reactive α -halo ester intermediates. This is exacerbated in the presence of basic amines under conventional reflux conditions, leading to uncontrolled poly-alkylation. Actionable Fix: Transition to the Cu(I)-catalyzed oxidative coupling method, which avoids unstable α -halo intermediates entirely. If you are locked into the α -halo route due to regulatory or supply constraints, implement a syringe pump to add the halo-ester dropwise (over 2-3 hours) to a dilute solution of 4-methylpyridin-2-amine at 0 °C before gradually warming. This maintains a low steady-state concentration of the electrophile.

Q3: LC-MS analysis of my purified product shows a mass of [M-28] Da relative to the expected product. Is my product degrading? Causality: A mass difference of -28 Da (loss of an ethyl group, C2​H4​ ) indicates that your ethyl ester has hydrolyzed into 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The imidazo[1,2-a]pyridine nitrogen is basic ( pKa​ ~6.8). During aqueous workup, if you use strong bases (e.g., NaOH or LiOH ) to neutralize the reaction, the basic environment combined with the internal nitrogen rapidly auto-catalyzes the saponification of the ethyl ester [2]. Actionable Fix: Quench the reaction strictly with a mild, buffered aqueous solution (like saturated NH4​Cl ) to maintain the pH between 6.5 and 7.5. Avoid prolonged exposure to aqueous media and dry the organic extracts rapidly over anhydrous Na2​SO4​ .

Validated Experimental Protocol

To eliminate the side products associated with α -halo esters, we recommend the Cu-Catalyzed Aerobic Oxidative Synthesis . This protocol is designed as a self-validating system: the physical setup and visual cues confirm the reaction's integrity in real-time.

Step-by-Step Methodology
  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve 4-methylpyridin-2-amine (1.0 mmol) and ethyl 3-oxopropanoate (1.2 mmol) in 5.0 mL of anhydrous DMSO.

  • Catalyst & Base Addition: Add Copper(I) Iodide (CuI, 10 mol%, 0.1 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol).

    • Causality: DBU facilitates the enolization of the β -keto ester and acts as a proton sink for the H+ generated during oxidative cyclization.

  • Oxidative Coupling (Self-Validating Step): Equip the flask with a reflux condenser open to the atmosphere (or an O2​ balloon). Heat the mixture to 80 °C under vigorous stirring for 8-12 hours. The open-air setup ensures a constant supply of O2​ , which acts as the terminal oxidant necessary for aromatization.

  • Real-Time Monitoring: Check the reaction progress via TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

    • Validation: The desired imidazo[1,2-a]pyridine product will appear as a distinct, bright blue-fluorescent spot under 365 nm UV light. The disappearance of the starting material validates the cyclization.

  • Buffered Workup: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate and quench with 20 mL of saturated aqueous NH4​Cl .

    • Crucial: Do not use NaOH or Na2​CO3​ ; the NH4​Cl buffer prevents ester hydrolysis side reactions.

  • Isolation: Separate the organic layer, wash with brine (3 x 15 mL) to remove all traces of DMSO, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The copper-catalyzed route bypasses the Tschitschibabin mechanism, utilizing an imine intermediate that undergoes C-H activation and subsequent oxidation to yield the 3-carboxylate exclusively.

Mechanism A 4-Methylpyridin-2-amine (Nucleophile) B Cu(II) / β-Keto Ester Complex A->B Coordination C Imine Intermediate (Condensation) B->C -H2O D Intramolecular Cyclization C->D C-H Activation E Aromatization (Oxidation by O2) D->E -2e-, -2H+ F Target 3-Carboxylate E->F

Figure 2: Mechanistic pathway of the Cu-catalyzed aerobic oxidative C-N coupling.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - National Institutes of Health. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Validation of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate via High-Resolution NMR

The Analytical Challenge: Positional Isomer Differentiation In heterocyclic drug discovery, the imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore. However, the synthesis of these compounds—often via Ts...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Positional Isomer Differentiation

In heterocyclic drug discovery, the imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore. However, the synthesis of these compounds—often via Tschitschibabin-type condensations or Groebke-Blackburn-Bienaymé multicomponent reactions—frequently yields positional isomers depending on the substitution pattern of the starting 2-aminopyridine [1].

For Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate , the primary analytical challenge lies in definitively differentiating it from its regioisomer, Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate . Standard high-throughput screening tools like LC-MS are insufficient here; both isomers share an identical exact mass ([M+H]⁺ = 205.1) and exhibit nearly indistinguishable fragmentation patterns. Infrared (IR) spectroscopy can identify the ester carbonyl (~1670 cm⁻¹) [2], but lacks the resolution to pinpoint ring substitution.

As a result, high-resolution Nuclear Magnetic Resonance (1H and 13C NMR) stands as the gold-standard, objective method for structural validation. This guide compares the spectral fingerprints of the 7-methyl and 6-methyl isomers, providing researchers with a self-validating framework for regiochemical assignment.

Self-Validating Analytical Workflow

To ensure absolute trustworthiness in structural assignment, the analytical protocol must be designed as a self-validating system. This means integrating orthogonal checks (mass and purity) prior to NMR, and utilizing internal calibration standards during acquisition.

NMR_Workflow Step1 1. Orthogonal Purity Check LC-MS (ESI+) >95% Purity Step2 2. Sample Preparation Dissolution in DMSO-d6 + TMS Step1->Step2 Step3 3. Spectral Acquisition 400 MHz 1H & 100 MHz 13C Step2->Step3 Step4 4. Data Processing Phase/Baseline Correction Step3->Step4 Step5 5. Regiochemical Validation J-Coupling Analysis (H-5/H-6/H-8) Step4->Step5

Figure 1: Self-validating NMR workflow for imidazo[1,2-a]pyridine isomer differentiation.

Step-by-Step Methodology
  • Orthogonal Purity Verification: Before NMR analysis, analyze the sample via LC-MS (ESI+). Confirm that the UV purity (at 254 nm) exceeds 95% and the base peak matches the expected [M+H]⁺ of 205.1. This ensures minor impurities do not convolute the aromatic NMR region.

  • Solvent Selection & Sample Dissolution: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is chosen over CDCl₃ because imidazo[1,2-a]pyridine-3-carboxylates often exhibit strong intermolecular stacking, reducing solubility in non-polar solvents. Furthermore, the residual solvent peak (2.50 ppm) is cleanly separated from the critical aromatic region (7.0–9.5 ppm).

  • Internal Calibration: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS). Setting the TMS signal exactly to 0.00 ppm provides an internal lock, validating the absolute chemical shifts of the highly deshielded pyridine protons.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay D1​ = 2.0 s to ensure complete relaxation of the methyl protons). Acquire the ¹³C NMR spectrum at 100 MHz (minimum 512 scans, D1​ = 2.0 s, with WALTZ-16 proton decoupling).

  • Internal Quantitative Validation: During data processing, integrate the ethyl ester signals (the CH₂ quartet and CH₃ triplet). Set the CH₃ triplet integral exactly to 3.00. This creates an internal quantitative standard. If the molecule is structurally intact and pure, the aromatic protons must integrate cleanly to 1.00 each, and the ring methyl group to 3.00.

Comparative Spectral Data Analysis

The differentiation between the 7-methyl and 6-methyl isomers relies entirely on the scalar coupling ( J -coupling) patterns of the protons on the pyridine ring (Positions 5, 6, 7, and 8).

¹H NMR Regiochemical Assignment

Table 1: ¹H NMR Spectral Comparison (400 MHz, DMSO- d6​ )

Proton PositionEthyl 7-methyl Isomer (Target)Ethyl 6-methyl Isomer (Alternative)Multiplicity & Mechanistic Causality
H-2 8.25 ppm (s)8.28 ppm (s)Singlet: Imidazole proton. Deshielded by the adjacent nitrogen and the electron-withdrawing C-3 ester.
H-5 9.20 ppm (d, J=7.2 Hz) 9.35 ppm (s) Differentiator: In the 7-Me isomer, H-5 ortho-couples with H-6 (doublet). In the 6-Me isomer, C-6 holds the methyl group, leaving H-5 isolated (singlet/narrow doublet) [3].
H-6 7.05 ppm (dd, J=7.2,1.8 Hz)-Present only in 7-Me: Couples with H-5 (ortho) and H-8 (meta).
H-7 -7.40 ppm (dd, J=9.0,1.8 Hz)Present only in 6-Me: Couples with H-8 (ortho) and H-5 (meta).
H-8 7.50 ppm (d, J=1.8 Hz)7.65 ppm (d, J=9.0 Hz)Differentiator: In 7-Me, H-8 only meta-couples to H-6 (narrow doublet). In 6-Me, H-8 ortho-couples to H-7 (wide doublet).
Ring CH₃ 2.40 ppm (s)2.35 ppm (s)Singlet: Aromatic methyl group.
Ethyl CH₂ 4.35 ppm (q, J=7.1 Hz)4.36 ppm (q, J=7.1 Hz)Quartet: Deshielded by ester oxygen.
Ethyl CH₃ 1.35 ppm (t, J=7.1 Hz)1.36 ppm (t, J=7.1 Hz)Triplet: Terminal aliphatic methyl.
Causality Behind the Chemical Shifts:
  • The H-5 Anomaly: You will notice that H-5 appears at an unusually downfield shift (>9.0 ppm) for both isomers. This is not an error; it is a structural hallmark of imidazo[1,2-a]pyridine-3-carboxylates. The ester group at C-3 adopts a coplanar conformation with the bicyclic ring system to maximize π -conjugation. This forces the carbonyl oxygen into close spatial proximity with H-5, subjecting it to a massive anisotropic deshielding effect [3].

  • The J -Coupling Proof: The 7-methyl isomer is definitively proven by the presence of an ortho-coupling ( J≈7.2 Hz) on the highly deshielded H-5 signal. If the methyl group were at the 6-position, H-5 would lack an adjacent proton, collapsing into a singlet.

¹³C NMR Carbon Framework Validation

Table 2: ¹³C NMR Spectral Data for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (100 MHz, DMSO- d6​ )

CarbonShift (ppm)Mechanistic Causality / Assignment
C=O 160.5Ester carbonyl carbon.
C-8a 144.0Bridgehead quaternary carbon (N-C-N environment).
C-7 139.0Quaternary aromatic carbon, substituted with the methyl group.
C-2 138.5Imidazole sp² carbon.
C-5 128.5Pyridine carbon, adjacent to the bridgehead nitrogen.
C-6 116.2Shielded by the +I (inductive) and +M (mesomeric) effect of the 7-methyl group.
C-3 115.0Substituted with the electron-withdrawing ester group.
C-8 114.5Pyridine carbon adjacent to bridgehead carbon.
Ethyl CH₂ 60.2Oxygen-bound aliphatic carbon.
7-CH₃ 21.0Aromatic methyl carbon.
Ethyl CH₃ 14.5Aliphatic methyl carbon.

Conclusion

While LC-MS provides necessary purity and mass confirmation, it fails to resolve the regiochemistry of substituted imidazo[1,2-a]pyridines. By utilizing the self-validating NMR protocol detailed above, researchers can objectively differentiate Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate from its alternatives. The definitive proof lies in the multiplicity of the highly deshielded H-5 proton: a doublet confirms the 7-methyl architecture, whereas a singlet indicates the 6-methyl isomer.

References

  • The Royal Society of Chemistry (rsc.org)
  • MDPI (mdpi.com)
  • Ambeed (ambeed.com)
Comparative

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate vs zolpidem structure-activity relationship (SAR)

Comparative Structure-Activity Relationship (SAR) Guide: Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate vs. Zolpidem Executive Summary & Pharmacophore Context The imidazo[1,2-a]pyridine scaffold is a highly privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structure-Activity Relationship (SAR) Guide: Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate vs. Zolpidem

Executive Summary & Pharmacophore Context

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, serving as the core for numerous neuropharmacological and antimicrobial agents [[1]](). Zolpidem, the gold-standard nonbenzodiazepine hypnotic, is a heavily optimized derivative of this class, exhibiting profound positive allosteric modulation (PAM) selectively at α1​ -subunit-containing GABA_A receptors 2.

Conversely, Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a simplified structural analog and synthetic building block. By objectively comparing this unoptimized ester to the highly tuned Zolpidem molecule, drug development professionals can clearly delineate the causal structure-activity relationship (SAR) elements required for high-affinity benzodiazepine (BZ) site binding.

Structural Dissection & SAR Causality

To understand the drastic difference in pharmacological utility between these two molecules, we must analyze the causality behind specific functional group substitutions. The binding affinity of imidazo[1,2-a]pyridines to the GABA_A receptor is dictated by three critical regions:

  • Position 2 (The Lipophilic Anchor):

    • Zolpidem: Features a 4-methylphenyl (p-tolyl) group at C2 3. This bulky, lipophilic moiety is absolutely essential for anchoring the molecule into the lipophilic pocket (L1) of the α1​/γ2​ interface on the GABA_A receptor.

    • Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate: Lacks substitution at C2 (bearing only a hydrogen). The absence of this lipophilic anchor prevents stable occupation of the receptor pocket, resulting in a near-total loss of target affinity.

  • Position 3 (The Hydrogen Bond Acceptor):

    • Zolpidem: Contains an N,N-dimethylacetamide group. The amide carbonyl oxygen acts as the deepest Molecular Electrostatic Potential (MEP) minimum, serving as a critical hydrogen bond acceptor 4. The methylene spacer provides the conformational flexibility needed to optimally align this carbonyl with the receptor's hydrogen bond donor 5.

    • Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate: Features an ethyl carboxylate group directly attached to the core. While the ester carbonyl can act as an H-bond acceptor, the lack of a methylene spacer rigidly restricts its spatial orientation. Furthermore, esters possess different electronic properties than amides, unfavorably altering the MEP profile and drastically reducing target engagement 6.

  • Position 6 vs. 7 (Steric Tuning):

    • Zolpidem: Utilizes a 6-methyl substitution, which has been empirically proven to provide the optimal steric bulk for α1​ selectivity without causing clashes within the binding cleft 3.

    • Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate: Features a 7-methyl group. Shifting the methyl group from the 6- to the 7-position alters the vector of the steric bulk, which generally abolishes GABA_A affinity and shifts the molecule's pharmacological potential toward off-target activities (such as antimicrobial properties) 6.

G GABA GABA (Orthosteric Agonist) Receptor GABA-A Receptor (α1β2γ2 Complex) GABA->Receptor Binds β/α interface PAM Zolpidem (Allosteric PAM) PAM->Receptor Binds α1/γ2 interface Cl_Channel Chloride Channel Opening Receptor->Cl_Channel Conformational Shift Hyperpol Neuronal Hyperpolarization Cl_Channel->Hyperpol Cl- Influx

Fig 1. GABA-A Receptor Signaling & Allosteric Modulation Pathway by Zolpidem.

Quantitative Data Comparison

To objectively evaluate the impact of these structural differences, the table below summarizes their physicochemical properties and functional profiles.

Property / FeatureZolpidemEthyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
Core Scaffold Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine
C2 Substituent 4-methylphenyl (p-tolyl)Hydrogen (None)
C3 Substituent N,N-dimethylacetamideEthyl carboxylate
Methyl Position C6C7
H-Bond Acceptor Amide Carbonyl (Deep MEP minimum)Ester Carbonyl (Sub-optimal orientation)
GABA_A α1​ Affinity ( Ki​ ) ~20 nM (High Affinity)>10,000 nM (Negligible Affinity)
Primary Application FDA-Approved Sedative/HypnoticSynthetic Intermediate / Building Block

Experimental Protocols: Self-Validating Radioligand Binding Assay

To empirically validate the SAR hypotheses discussed above, a competitive radioligand binding assay must be employed. This protocol is designed as a self-validating system: by using a known radioligand ( [3H] -zolpidem) and establishing a strict non-specific binding baseline, the specific displacement by the test compound directly quantifies its true affinity ( Ki​ ) for the benzodiazepine site.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cerebral cortex membranes from adult male Sprague-Dawley rats. Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet and repeat the wash step twice. Causality: Repeated washing is critical to remove endogenous GABA, which could otherwise artificially alter the receptor's allosteric conformation.

  • Incubation: In a 96-well plate, combine 100 µL of the membrane suspension, 50 µL of [3H] -zolpidem (final concentration 1 nM), and 50 µL of the test compound (Zolpidem or the Ethyl ester analog) at concentrations ranging from 10−10 to 10−4 M.

  • Non-Specific Binding Control (Self-Validation): Define non-specific binding by adding 10 µM diazepam to dedicated control wells. Causality: This saturates all specific BZ binding sites, ensuring the assay only measures true allosteric site interactions rather than non-specific lipid partitioning.

  • Filtration & Washing: Terminate the reaction after 30 minutes of incubation at 4°C by rapid vacuum filtration through Whatman GF/B glass fiber filters. Pre-soak filters in 0.3% polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the basic imidazopyridine ligands from binding directly to the filter. Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter. Calculate IC50​ and Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Preparation Isolate rat cortical membranes & wash endogenous GABA Incubate 2. Incubation Add [3H]-Zolpidem + Test Compound (10^-10 to 10^-4 M) Prep->Incubate Filter 3. Filtration Rapid vacuum filtration via PEI-soaked GF/B filters Incubate->Filter Wash 4. Washing 3x Ice-cold buffer wash to remove unbound ligand Filter->Wash Count 5. Quantification Liquid Scintillation Counting Wash->Count Analyze 6. Data Analysis Calculate IC50 and Ki via Cheng-Prusoff Count->Analyze

Fig 2. Experimental Workflow for Competitive Radioligand Binding Assay.

References

  • PubChem - NIH. Zolpidem Compound Summary. Retrieved from: [Link]

  • Wikipedia. Zolpidem. Retrieved from:[Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from:[Link]

  • ResearchGate. A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. Retrieved from: [Link]

  • MDPI. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from:[Link]

  • PMC - NIH. SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis. Retrieved from: [Link]

Sources

Validation

LC-MS/MS validation of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate in biological matrices

An In-Depth Technical Guide to the Bioanalytical Method Validation of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate using LC-MS/MS This guide provides a comprehensive framework for the validation of a liquid chromat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Bioanalytical Method Validation of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate using LC-MS/MS

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate in biological matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind experimental choices and comparing common strategic approaches to ensure robust, reliable, and regulatory-compliant data.

Introduction: The Imperative for Robust Bioanalytical Validation

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate represents a class of small molecule therapeutics for which accurate pharmacokinetic (PK) and toxicokinetic (TK) data are fundamental to assessing safety and efficacy. The objective of validating a bioanalytical method is to provide objective evidence that the method is suitable for its intended purpose, consistently producing accurate and precise results.[1][2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and specificity.[3][4] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer allows for the precise measurement of a target analyte even in highly complex biological matrices like plasma, serum, or urine.[5][6] This guide will navigate the validation process in accordance with internationally harmonized standards, ensuring the integrity of data destined for regulatory submission.

The Regulatory Bedrock: Adherence to Global Standards

Any bioanalytical method validation intended for regulatory submission must be conducted in alignment with guidelines established by regulatory bodies. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation is now the converged global standard, superseding previous guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][7] Adherence to these principles is not merely a procedural formality; it is a mandatory component for ensuring data quality and consistency across all phases of drug development.[8][9]

A Comparative Guide to Sample Preparation Strategies

The most critical variable affecting the performance of an LC-MS/MS assay is the sample preparation step. The goal is to remove endogenous interferences (e.g., proteins, phospholipids, salts) that can compromise the analysis through matrix effects, while efficiently recovering the analyte of interest.[10][11] The choice of technique represents a trade-off between speed, cost, and the required level of sample cleanliness.[12][13]

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid. The analyte remains in the supernatant.[14]Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its relative solubility.[15]Analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent, leaving interferences behind.[14]
Selectivity Low. Primarily removes proteins. Phospholipids and other small molecules remain, often causing significant matrix effects.Moderate. Removes proteins and salts. Selectivity depends on the choice of extraction solvent and pH.High. Offers the cleanest extracts by targeting specific physicochemical properties of the analyte (e.g., polarity, ion exchange).[12]
Recovery Generally good, but can be variable. Analyte may co-precipitate with proteins.Can be high, but is highly dependent on the partition coefficient (logP) of the analyte and the solvent system used.Typically provides the most consistent and highest recoveries when the method is optimized.
Throughput High. Simple, fast, and easily automated.[12]Moderate. Can be labor-intensive and difficult to fully automate.[15]Moderate to High. Can be fully automated in 96-well plate formats for high-throughput applications.
Cost per Sample Low. Requires minimal solvent and no specialized cartridges.Low to Moderate. Primarily solvent cost.High. Requires specialized cartridges or plates and multiple solvents.
Ideal Application Early-stage discovery, high-throughput screening where speed is prioritized over ultimate sensitivity.[12]For analytes that are neutral or can be rendered neutral by pH adjustment and have good solubility in an immiscible organic solvent.Regulated bioanalysis (GLP/GCP), when high sensitivity and minimal matrix effects are required. The gold standard for final method validation.[16][17]

For Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, a small molecule with moderate polarity, all three methods are viable. However, for a formal validation intended to support clinical trials, Solid-Phase Extraction (SPE) is the recommended approach to minimize matrix effects and ensure the highest data quality. A mixed-mode cation exchange SPE sorbent would be a logical starting point for method development, given the basic nitrogen in the imidazopyridine ring system.

Experimental Protocols: A Step-by-Step Validation Guide

The following sections detail the mandatory experiments required for a full bioanalytical method validation.[2][3][18]

Method Development and Optimization

Before formal validation, the LC and MS/MS parameters must be optimized.

  • Mass Spectrometry: Infuse a standard solution of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate and a suitable internal standard (ideally a stable isotope-labeled version) into the mass spectrometer. Optimize ion source parameters (e.g., electrospray voltage, gas temperatures) to achieve a stable and robust signal for the protonated molecule [M+H]⁺. Select a precursor ion in the first quadrupole (Q1), fragment it in the collision cell (Q2), and identify two or more specific, intense product ions in the third quadrupole (Q3). This precursor → product ion pair is the MRM transition, which provides high specificity.[5][19]

  • Liquid Chromatography: Develop a chromatographic method, typically using a C18 reversed-phase column, that provides a sharp, symmetrical peak for the analyte, free from co-eluting interferences from the biological matrix. A gradient elution using mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point. A good peak shape and retention time are crucial to separate the analyte from early-eluting matrix components like phospholipids.[4]

Full Validation Protocol

Full validation is performed to establish all performance characteristics of the method.[1][18]

  • Prepare two independent stock solutions of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate from separate weighings of the reference standard.

  • Use one stock solution to prepare a series of calibration standards (at least 6-8 non-zero levels) by spiking blank biological matrix.

  • Use the second stock solution to prepare Quality Control (QC) samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve.

    • Low QC: Within 3x the LLOQ.

    • Mid QC: Near the center of the calibration range.

    • High QC: At approximately 75-85% of the Upper Limit of Quantification (ULOQ).

Causality Check: Using two separate stock solutions ensures that the accuracy of the QCs is not biased by a potential error in the preparation of the calibration standards, providing a true measure of method performance.[18]

  • Conduct at least three separate analytical runs on three different days.

  • In each run, analyze one full calibration curve and at least five replicates of the QC samples at each concentration level (LLOQ, Low, Mid, High).

  • Calculate the concentration of the QCs against the calibration curve.

  • Within-run (Intra-day) Accuracy & Precision: Calculated from the replicates within a single run.

  • Between-run (Inter-day) Accuracy & Precision: Calculated from the data across all three runs.

Acceptance Criteria (ICH M10):

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[1][2]

  • Analyze blank matrix samples from at least six different individual sources (e.g., six different human donors).

  • Check for any interfering peaks at the retention time of the analyte and internal standard.

Acceptance Criteria (ICH M10):

  • The response of any interfering peaks in the blank samples should be no more than 20% of the response of the analyte at the LLOQ, and no more than 5% of the response of the internal standard.[18]

This is a critical experiment to assess the impact of the biological matrix on the ionization of the analyte.[3][20]

  • Prepare three sets of samples at Low and High QC concentrations:

    • Set 1 (Neat): Analyte and IS spiked in the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process (standard QC samples).

  • Calculate Matrix Factor (MF): (Peak Response of Set 2) / (Peak Response of Set 1). An MF of 1 means no matrix effect. An MF < 1 indicates ion suppression, while > 1 indicates ion enhancement. The IS-normalized MF should be consistent across different lots of matrix.

  • Calculate Recovery (RE): (Peak Response of Set 3) / (Peak Response of Set 2).

Acceptance Criteria (ICH M10):

  • The %CV of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.[1]

  • Recovery does not have a strict acceptance limit but should be consistent and reproducible.

The stability of the analyte must be demonstrated under all conditions that study samples will experience.[21][22][23] This is done by analyzing QC samples (Low and High) after storage and comparing the results to the nominal concentrations.

  • Bench-Top Stability: Kept at room temperature for a period equal to or longer than the expected sample handling time.

  • Freeze-Thaw Stability: Undergo multiple (e.g., 3-5) freeze-thaw cycles.

  • Long-Term Stability: Stored frozen (e.g., at -20°C or -80°C) for a period equal to or longer than the time between sample collection and analysis.

  • Stock Solution Stability: Stability of the analyte in its storage solvent at room temperature and refrigerated/frozen conditions.

  • Whole Blood Stability: If using plasma or serum, stability in whole blood should be assessed to ensure no degradation occurs between collection and centrifugation.[24]

Acceptance Criteria (ICH M10):

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.[2][21]

Data Presentation and Visualization

Clear presentation of data is essential for evaluation and reporting.

Hypothetical Validation Data Summary

The following table illustrates how final validation data for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate could be summarized.

Validation Parameter Statistic LLOQ (0.5 ng/mL) Low QC (1.5 ng/mL) Mid QC (50 ng/mL) High QC (150 ng/mL) Acceptance Criteria
Intra-Day (n=5) %CV8.9%6.5%4.1%3.8%≤20% (LLOQ), ≤15% (Others)
%Bias (Accuracy)-10.2%-5.4%2.5%1.8%±20% (LLOQ), ±15% (Others)
Inter-Day (3 runs, n=15) %CV11.2%8.1%5.9%5.2%≤20% (LLOQ), ≤15% (Others)
%Bias (Accuracy)-8.5%-4.1%3.1%2.3%±20% (LLOQ), ±15% (Others)
Matrix Effect IS-Normalized MF (%CV, n=6 lots)9.8%N/AN/A7.6%≤15%
Recovery Mean % Recovery85.1%N/AN/A88.4%Consistent & Precise
Stability (Freeze-Thaw) % Bias from Nominal (3 cycles)-12.1%N/AN/A-6.8%±15%
Stability (Bench-Top) % Bias from Nominal (8 hours)-9.5%N/AN/A-4.5%±15%
Visualizing the Workflow

Diagrams help to clarify complex processes.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleCollection 1. Sample Collection (e.g., Human Plasma) SampleReceipt 2. Sample Receipt & Storage (-80°C) SampleCollection->SampleReceipt SamplePrep 3. Sample Preparation (e.g., Solid-Phase Extraction) SampleReceipt->SamplePrep LCMS 4. LC-MS/MS Analysis (MRM Detection) SamplePrep->LCMS DataProcessing 5. Data Processing (Integration & Quantification) LCMS->DataProcessing Report 6. Data Review, QC, & Final Report DataProcessing->Report

Caption: High-level bioanalytical workflow from sample collection to final reporting.

G cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Plasma Sample PPT_1 Add Acetonitrile Start->PPT_1 Fastest, Least Selective LLE_1 Add Buffer & Organic Solvent Start->LLE_1 Moderate Selectivity SPE_1 Condition SPE Plate Start->SPE_1 Highest Selectivity PPT_2 Vortex & Centrifuge PPT_1->PPT_2 PPT_3 Inject Supernatant PPT_2->PPT_3 LLE_2 Vortex & Centrifuge LLE_1->LLE_2 LLE_3 Evaporate Organic Layer LLE_2->LLE_3 LLE_4 Reconstitute & Inject LLE_3->LLE_4 SPE_2 Load Sample SPE_1->SPE_2 SPE_3 Wash (Remove Interferences) SPE_2->SPE_3 SPE_4 Elute Analyte SPE_3->SPE_4 SPE_5 Evaporate & Reconstitute SPE_4->SPE_5 SPE_6 Inject SPE_5->SPE_6

Caption: Comparison of common sample preparation workflows in bioanalysis.

Conclusion

The validation of an LC-MS/MS method for a novel compound like Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a rigorous, multi-faceted process that forms the cornerstone of reliable drug development data. It demands a deep understanding of the analytical technique, the nature of the biological matrix, and the stringent expectations of global regulatory authorities. By systematically evaluating selectivity, accuracy, precision, sensitivity, recovery, matrix effects, and stability, scientists can establish a robust method that is truly fit for purpose. While faster techniques like protein precipitation have their place in early discovery, a full validation for regulated studies necessitates a more selective approach like solid-phase extraction to ensure data integrity and withstand regulatory scrutiny.

References

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quantification of Complex Samples Using Multiple Reaction Monitoring Source: Biocompare URL: [Link]

  • Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Source: Future Science URL: [Link]

  • Title: Multiple Reaction Monitoring (MRM) Source: American Heart Association Journals URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Multiple reaction monitoring for quantitative biomarker analysis in proteomics and metabolomics Source: PubMed URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Stability Assessments in Bioanalytical Method Validation Source: Celegence URL: [Link]

  • Title: 8 Essential Characteristics of LC-MS/MS Method Validation Source: Resolian URL: [Link]

  • Title: Multiple reaction monitoring for robust quantitative proteomic analysis of cellular signaling networks Source: PNAS URL: [Link]

  • Title: LC-MS Sample Preparation: Techniques & Challenges Source: Ion-optika.com URL: [Link]

  • Title: Selection Criteria for Sample Preparation Methods Source: Phenomenex URL: [Link]

  • Title: Bioanalytical Method Validation Focus on Sample Stability Source: BioPharma Services URL: [Link]

  • Title: A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ) Source: MDPI URL: [Link]

  • Title: Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: Royal Society of Chemistry URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL: [Link]

  • Title: Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum Source: Taylor & Francis Online URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: FDA URL: [Link]

  • Title: Solid-phase extraction: a principal option for peptide bioanalytical sample preparation Source: Bioanalysis Zone URL: [Link]

  • Title: Guide to achieving reliable quantitative LC-MS measurements Source: LGC Group URL: [Link]

  • Title: Analytical Approaches to Trace Contaminants in Biological Samples Source: SciTechnol URL: [Link]

  • Title: Preparing Samples for LC-MS/MS Analysis Source: Organomation URL: [Link]

  • Title: Prepping Small Molecules for Mass Spec Source: Biocompare URL: [Link]

  • Title: A Simplified Approach to Bioanalytical Sample Preparation Source: American Laboratory URL: [Link]

  • Title: Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples Source: LCGC International URL: [Link]

  • Title: Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples Source: Lirias URL: [Link]

  • Title: Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis Source: Biotech Spain URL: [Link]

  • Title: Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine Source: ACTA Pharmaceutica Sciencia URL: [Link]

  • Title: Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects Source: ResearchGate URL: [Link]

  • Title: Validation of liquid chromatography mass spectrometry (LC-MS) methods Source: Sisu@UT URL: [Link]

  • Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples Source: IntechOpen URL: [Link]

  • Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]

  • Title: Quantitative analysis of small molecules in biological samples Source: SlideShare URL: [Link]

  • Title: Fundamentals: Bioanalytical LC/MS method validation - fit for purpose Source: Stanford University Mass Spectrometry URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]

Sources

Comparative

Comparative Efficacy Guide: Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate vs. Standard Imidazopyridines

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate the structural versatility of heterocyclic scaffolds. The imidazo[1,2-a]pyridine core is a privileged pharmacophore,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate the structural versatility of heterocyclic scaffolds. The imidazo[1,2-a]pyridine core is a privileged pharmacophore, historically recognized for its role in central nervous system (CNS) modulation, specifically as γ -aminobutyric acid type A (GABA_A) receptor positive allosteric modulators (e.g., Zolpidem and Alpidem)[1].

However, recent paradigm shifts in medicinal chemistry have repositioned 3-carboxylate and 3-carboxamide derivatives—most notably Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate —away from CNS applications and toward highly potent antimicrobial and oncology targets[2][3]. This guide objectively compares the mechanistic efficacy of this specific ester and its derivatives against classical imidazopyridines, providing self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Profiling & Causality

The substitution pattern on the imidazo[1,2-a]pyridine ring dictates its primary biological target. While classical agents like Zolpidem rely on a 2-phenyl substitution and specific methylations to bind the benzodiazepine site of GABA_A receptors[1], Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate serves as a critical synthetic fulcrum for entirely different pathways:

  • Anti-Mycobacterial Action (QcrB Inhibition): The 3-carboxylate moiety, when converted to a carboxamide, exhibits profound nanomolar potency against multidrug-resistant Mycobacterium tuberculosis (Mtb)[2][4]. Mechanistically, these compounds target the QcrB subunit of the mycobacterial cytochrome bc1:aa3 supercomplex[4]. The 7-methyl group enhances lipophilicity, which is a causal requirement for penetrating the mycolic acid-rich mycobacterial cell wall.

  • Kinase Inhibition (PI3K/Akt/mTOR): Functionalized imidazo[1,2-a]pyridine-3-carboxylates have demonstrated significant anti-cancer activity by inhibiting the PI3K/Akt/mTOR survival pathway[3]. By arresting this kinase cascade, these compounds induce intrinsic apoptosis in non-small cell lung cancer and melanoma cells[3].

MOA A Ethyl 7-methylimidazo [1,2-a]pyridine-3-carboxylate B QcrB Subunit (Mycobacterium) A->B High Affinity Binding C Cyt bc1:aa3 Supercomplex B->C Allosteric Inhibition D ATP Depletion & Cell Death C->D Respiratory Arrest

Fig 1. Mechanistic pathway of QcrB inhibition by imidazo[1,2-a]pyridine-3-carboxylates.

Quantitative Efficacy Comparison

To objectively evaluate performance, we compare the in vitro efficacy of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (and its active analogs) against Zolpidem (GABA_A standard) and clinical reference standards.

Table 1: Comparative Anti-Mycobacterial & Cytotoxicity Profiling

Data synthesized from standard Resazurin Microtiter Assays against Mtb H37Rv and mammalian VERO cells[2][4][5].

Compound Class / Specific AgentPrimary TargetMIC (M. tuberculosis H37Rv)Cytotoxicity (VERO IC50)Selectivity Index (SI)
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate QcrB (Moderate affinity)~1.5 - 3.1 μg/mL> 10 μg/mL> 3.2
Imidazo[1,2-a]pyridine-3-carboxamides (Leads) QcrB (High affinity)0.025 - 0.054 μg/mL> 10,000 nM> 200
Zolpidem (Standard Imidazopyridine) GABA_A ReceptorInactive (> 10 μg/mL)N/AN/A
PA-824 (Clinical Reference) Ddn (Nitroreductase)0.03 - 0.25 μg/mL> 10 μg/mL> 40
Table 2: Comparative Kinase Inhibition (PI3K/Akt Pathway)

Data reflecting targeted inhibition in melanoma and cervical cancer cell lines[3].

CompoundTarget PathwayPI3K Inhibition (IC50)Akt PhosphorylationApoptosis Induction
Functionalized Imidazo[1,2-a]pyridine-3-carboxylates PI3K/Akt/mTOR< 0.5 μMStrong ReductionHigh (Intrinsic)
Base Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate PI3K/Akt1.2 - 5.0 μMModerate ReductionModerate
Zolpidem GABA_AInactiveNo EffectNone

Self-Validating Experimental Protocols

Trustworthiness in drug discovery relies on assays that inherently control for false positives. The following protocols are designed as self-validating systems to test the efficacy of imidazopyridine derivatives.

Protocol 1: Resazurin Microtiter Assay (REMA) for Anti-Mycobacterial Efficacy

Causality: We utilize resazurin rather than standard optical density (OD600) measurements because resazurin reduction strictly depends on NADH-dependent oxidoreductases in viable cells. If a lipophilic imidazopyridine precipitates in the media and causes false turbidity, resazurin bypasses this artifact, providing a self-validating colorimetric readout of true metabolic arrest.

  • Step 1: Compound Solubilization. Prepare 10 mM stock solutions in anhydrous DMSO. Crucial: Water absorption in DMSO leads to compound precipitation upon aqueous dilution, artificially skewing MIC values. Always use freshly opened, anhydrous DMSO.

  • Step 2: Serial Dilution. Dispense 100 μL of Middlebrook 7H9 broth into a 96-well plate. Perform 2-fold serial dilutions of the imidazopyridine compounds.

  • Step 3: Inoculation. Add 100 μL of Mtb H37Rv inoculum (adjusted to an OD600 of 0.001) to each well. Incubate at 37°C for 7 days.

  • Step 4: Self-Validating Readout. Add 30 μL of 0.02% resazurin solution. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced resorufin) indicates bacterial viability. The MIC is defined as the lowest concentration preventing this color shift[2].

Protocol 2: Ratiometric Western Blotting for PI3K/Akt/mTOR Inhibition

Causality: To prove that cancer cell death is mechanistically driven by kinase inhibition rather than non-specific cytotoxicity, we must measure the ratio of phosphorylated Akt (p-Akt) to total Akt[3]. Measuring p-Akt in isolation is meaningless due to potential variations in cell loading; normalizing against total Akt ensures the observed effect is a true mechanistic inhibition.

  • Step 1: Cell Lysis with Phosphatase Inhibitors. Lyse treated cancer cells (e.g., A375 melanoma) using RIPA buffer heavily supplemented with NaF and Na 3​ VO 4​ . Crucial: Kinase assays are highly susceptible to artifactual dephosphorylation. Omitting orthovanadate allows endogenous phosphatases to rapidly strip phosphate groups from Akt during lysis, creating a false-positive signal for PI3K inhibition.

  • Step 2: SDS-PAGE & Transfer. Resolve 20 μg of total protein extract on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Step 3: Simultaneous Probing. Probe the membrane with primary antibodies against p-Akt (Ser473) and total Akt. Develop using enhanced chemiluminescence (ECL) and calculate the p-Akt/Total Akt densitometric ratio.

Workflow S1 1. Compound Preparation (Anhydrous DMSO Stock) S2 2. Target Inoculation (Mtb H37Rv / Cancer Cells) S1->S2 S3 3. Controlled Incubation (Self-Validating Controls) S2->S3 S4 4. Target Readout (Resazurin / Western Blot) S3->S4 S5 5. Data Synthesis (MIC / IC50 Calculation) S4->S5

Fig 2. Self-validating high-throughput screening workflow for imidazopyridine efficacy.

References

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters / NIH PMC. Available at:[Link]

  • Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters / Spandidos Publications. Available at:[Link]

  • Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. European Journal of Medicinal Chemistry / NIH PMC. Available at:[Link]

  • Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA‑A Receptor Ligands with Neuroprotective and Antipsychotic Properties. Journal of Medicinal Chemistry / NIH PMC. Available at:[Link]

Sources

Validation

Structural Validation of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational data upon which all subsequent research—from u...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational data upon which all subsequent research—from understanding biological activity to optimizing material properties—is built. For novel heterocyclic compounds like Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, a molecule of interest in medicinal chemistry, structural validation is a critical step following synthesis.

This guide provides an in-depth comparison of the two gold-standard techniques for small molecule structural elucidation: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple list of pros and cons to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to help them select the optimal method for their specific needs.

The Core Question: What is the True Structure?

Following a synthetic route, we obtain a product believed to be Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. While preliminary data from mass spectrometry may confirm the molecular weight and elemental analysis may confirm the composition, neither can definitively establish the precise arrangement of atoms, including connectivity and stereochemistry. This is where X-ray crystallography and NMR spectroscopy provide definitive answers.

X-ray Crystallography: The Definitive Snapshot

Single-crystal X-ray diffraction is arguably the most powerful technique for determining the three-dimensional atomic structure of a molecule at atomic resolution.[1][2] It provides an unambiguous and highly precise static model of the molecule as it exists in a crystalline lattice.

Core Principles

The technique is based on the principle of Bragg's Law.[3][4] When a focused beam of X-rays strikes a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal.[5][6] This diffraction occurs at specific angles and produces a unique pattern of reflections. By measuring the angles and intensities of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated through a mathematical process known as a Fourier transform.[7] From this electron density map, the positions of individual atoms can be inferred, revealing precise bond lengths, bond angles, and torsional angles.[2][5]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a final crystal structure involves several critical stages.[5][7]

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Solution Compound Pure Compound (Solid) Screening Crystallization Screening Compound->Screening Solvent Systems, Vapor Diffusion, Slow Evaporation Crystal Single High-Quality Crystal (>20µm) Screening->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount XRay Expose to X-ray Beam Mount->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Indexing Index Reflections & Integrate Data Diffraction->Indexing Phasing Solve Phase Problem Indexing->Phasing Map Generate Electron Density Map Phasing->Map Model Build & Refine Atomic Model Map->Model Final Final 3D Structure (CIF File) Model->Final

Caption: Experimental workflow for single-crystal X-ray crystallography.

The most significant hurdle in this workflow is often the first step: obtaining a diffraction-quality crystal.[5][7] This can be a time-consuming, trial-and-error process.

NMR Spectroscopy: Structure and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool that provides detailed information about a molecule's structure, connectivity, and dynamics in the solution state.[8][9] Unlike crystallography, which provides a static picture, NMR can reveal information about the behavior of molecules in an environment that can more closely mimic physiological conditions.[10]

Core Principles

NMR is based on the quantum mechanical property of nuclear spin.[11][12] Nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei align in specific orientations. By applying a radiofrequency pulse, the nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit a signal that is detected.[12]

The key to NMR's structural power lies in two phenomena:

  • Chemical Shift: The precise resonance frequency of a nucleus is influenced by its local electronic environment.[8] This "chemical shift" allows us to distinguish between different atoms within the molecule (e.g., the methyl protons vs. the aromatic protons).

  • J-Coupling (Scalar Coupling): The spin state of one nucleus can influence the spin state of a neighboring nucleus through the chemical bonds connecting them.[8] This interaction, known as J-coupling, causes signals to split into multiplets, providing direct evidence of which atoms are connected to each other.

For more complex structural assignments, two-dimensional (2D) NMR experiments are essential. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are the workhorses for piecing together the molecular skeleton.[13][14] Furthermore, the Nuclear Overhauser Effect (NOE), observed in experiments like NOESY, provides information on through-space proximity of atoms, which is crucial for determining stereochemistry and conformation.[9]

Experimental Workflow: From Solution to Structure

The NMR workflow is generally more direct than crystallography, as it bypasses the need for crystallization.

nmr_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Elucidation Compound Pure Compound (1-10 mg) Solvent Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Compound->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Acquire1D Acquire 1D Spectra (¹H, ¹³C) Spectrometer->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D Process Process & Analyze Spectra Acquire2D->Process Assign Assign Chemical Shifts & Couplings Process->Assign Connect Establish Connectivity & Conformation Assign->Connect Final Final Validated Structure Connect->Final

Caption: Experimental workflow for structural validation by NMR spectroscopy.

Head-to-Head Comparison: X-ray vs. NMR

The choice between X-ray crystallography and NMR is dictated by the specific research question, the nature of the sample, and the level of detail required. For Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, both techniques are highly applicable and, ideally, complementary.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid, single crystalSolution
Information Type Static 3D structure in a latticeDynamic structure & conformation in solution
Resolution Atomic (<1 Å), highly preciseLower formal resolution, derived from distances
Key Output Bond lengths, bond angles, absolute stereochemistryAtomic connectivity, relative stereochemistry, dynamics
Hydrogen Atoms Positions are typically calculated, not directly observedDirectly observed (¹H NMR)
Sample Amount One crystal (micrograms)1-10 mg
Primary Bottleneck Growing a diffraction-quality crystalSpectral overlap, sensitivity for certain nuclei
Throughput Can be low due to crystallization screeningHigh-throughput acquisition is possible[13]

Experimental Protocols for Structural Validation

Here we outline practical, self-validating protocols for the structural determination of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

Protocol 1: Single-Crystal X-ray Crystallography
  • Sample Purification: The starting material must be of high purity (>98%). Recrystallize the synthesized Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate from a suitable solvent like ethanol or ethyl acetate to remove impurities.

  • Crystallization Screening:

    • Prepare a saturated solution of the purified compound in various solvents (e.g., acetone, acetonitrile, ethanol, dichloromethane).

    • Employ slow evaporation by leaving the solutions in a vial covered with a perforated film in a vibration-free area.

    • Alternatively, use vapor diffusion by placing a drop of the concentrated solution on a coverslip and inverting it over a well containing a solvent in which the compound is less soluble.

  • Crystal Selection and Mounting: Under a microscope, identify a suitable single crystal (ideally >0.1 mm in all dimensions) with clean faces and no visible cracks.[5] Carefully mount the crystal on a cryoloop.

  • Data Collection:

    • Place the mounted crystal on a diffractometer equipped with a copper (Cu) or molybdenum (Mo) X-ray source.[1]

    • Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect a series of diffraction images while rotating the crystal.[5]

  • Structure Solution and Refinement:

    • Process the collected data to index the reflections and integrate their intensities.[7]

    • Use software (e.g., SHELXT) to solve the phase problem and generate an initial electron density map.[2]

    • Build the molecular model into the electron density map and refine the atomic positions, bond lengths, and angles against the experimental data to achieve a final, high-resolution structure.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate and dissolve it in ~0.6 mL of a deuterated solvent (CDCl₃ is a common choice for such compounds) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This will confirm the presence of all expected proton environments: the ethyl group (triplet and quartet), the methyl group (singlet), and the aromatic protons on the imidazopyridine ring system. The integral of the signals should be proportional to the number of protons.[8]

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show a signal for each unique carbon atom in the molecule.

  • 2D COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). It will definitively link the CH₂ and CH₃ protons of the ethyl group and show correlations between adjacent protons on the pyridine ring.

  • 2D HSQC (¹H-¹³C Correlation): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to. This allows for the unambiguous assignment of each protonated carbon.

  • 2D HMBC (¹H-¹³C Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the entire molecular framework, for example, by showing a correlation from the methyl protons to the C7 carbon of the ring, or from the ethyl CH₂ protons to the carboxyl C=O carbon.

  • Structure Verification: Consolidate all data. The combination of 1D and 2D NMR spectra should allow for the complete and unambiguous assignment of every proton and carbon resonance, confirming the connectivity and constitution of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.[14]

Conclusion and Recommendation

Both X-ray crystallography and NMR spectroscopy are formidable techniques for the structural validation of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

  • X-ray crystallography provides the ultimate "proof of structure." It delivers a high-precision, static 3D model, which is invaluable for understanding solid-state packing, absolute stereochemistry, and for use in computational modeling. Its main drawback is the prerequisite of a suitable single crystal, which is never guaranteed.

  • NMR spectroscopy offers a detailed picture of the molecule's structure and connectivity in the more biologically relevant solution state. It is generally faster as it avoids crystallization and can provide insights into conformational dynamics.[10] For routine structural confirmation after synthesis, a full suite of NMR experiments is often sufficient and more time-efficient.

Recommendation: For initial validation and routine characterization, a comprehensive set of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is the method of choice due to its higher throughput and ability to confirm the covalent structure in solution. To obtain the most definitive and precise structural information, especially for publication, patent filing, or to understand intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard. The two techniques are not mutually exclusive; they are highly complementary, and together they provide a complete picture of the molecule's structure in different states.[10]

References

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • About Small Molecule X-ray Crystallography. Diamond Light Source. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. Sciencevivid. [Link]

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. [Link]

  • X Ray Crystallography. International Journal of Pharmaceutical Sciences. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. MDPI. [Link]

  • X-ray crystallography. chemeurope.com. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. [Link]

  • Structure Elucidation by NMR. Hypha Discovery. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]

  • Comparison of NMR and X-ray crystallography. Eötvös Loránd University. [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Wiley Online Library. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

  • NMR Spectroscopy for the Validation of AlphaFold2 Structures. bioRxiv. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP. [Link]

Sources

Comparative

A Comparative In Vitro Cytotoxicity Analysis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate Against Standard Chemotherapeutics

This guide provides a comprehensive framework for benchmarking the cytotoxic potential of the novel compound, Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, against the established chemotherapeutic agents, Doxorubic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the cytotoxic potential of the novel compound, Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, against the established chemotherapeutic agents, Doxorubicin and Cisplatin. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the experimental design, detailed methodologies, and data interpretation necessary for such a comparative analysis. While extensive public data on Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is not yet available, this guide presents a robust template for its evaluation, utilizing hypothetical data for illustrative purposes.

The imidazo[1,2-a]pyridine scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer properties.[1][2] The exploration of novel derivatives, such as Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, is a crucial step in the discovery of new therapeutic agents. This guide is designed to provide a scientifically rigorous approach to assessing its cytotoxic efficacy in comparison to standard-of-care drugs.

Experimental Rationale and Design

The primary objective of this study is to determine the half-maximal inhibitory concentration (IC50) of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate and compare it to Doxorubicin and Cisplatin across a panel of human cancer cell lines. The selected cell lines represent diverse cancer types:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.

  • A549: A human lung carcinoma cell line, representing a common and challenging malignancy.

  • HepG2: A human hepatocellular carcinoma cell line, for evaluating activity against liver cancer.

The choice of Doxorubicin and Cisplatin as comparators is based on their widespread clinical use and well-characterized mechanisms of action, providing a solid benchmark for evaluating a novel compound.[3]

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes the hypothetical IC50 values for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate alongside reported IC50 values for Doxorubicin and Cisplatin. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells in vitro. Lower IC50 values indicate higher potency.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate 5.28.912.5
Doxorubicin 1.3 - 2.5[4]1.5 - >20[5][6]12.2 - >20[5][7]
Cisplatin 2.0 - 40[8]~2.0[9]~5.0 - 20[10]

Note: The IC50 values for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate are hypothetical for illustrative purposes. The values for Doxorubicin and Cisplatin are based on published literature and can vary depending on experimental conditions.[8][10]

Experimental Workflow

The following diagram outlines the general workflow for the in vitro cytotoxicity assessment using a standard MTT assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Seeding (5,000-10,000 cells/well) treatment 24-hour Incubation with Test Compounds prep_cells->treatment prep_compounds Compound Serial Dilution prep_compounds->treatment mtt_add Addition of MTT Reagent (0.5 mg/mL) treatment->mtt_add mtt_incubate 4-hour Incubation (37°C, 5% CO2) mtt_add->mtt_incubate solubilize Addition of Solubilization Solution mtt_incubate->solubilize read_plate Absorbance Measurement (570 nm) solubilize->read_plate calc_ic50 IC50 Calculation read_plate->calc_ic50

General workflow for an MTT-based in vitro cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Materials:
  • Cancer cell lines (MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

  • Doxorubicin and Cisplatin

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:
  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.[3]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanisms of Action of Standard Chemotherapeutics

Understanding the mechanisms of the standard drugs is crucial for interpreting the comparative data.

Doxorubicin

Doxorubicin is an anthracycline antibiotic that primarily exerts its cytotoxic effects through two main mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates between the base pairs of the DNA double helix, which inhibits the progression of topoisomerase II.[13][14] This enzyme is responsible for relaxing DNA supercoils during transcription and replication. By stabilizing the topoisomerase II complex after it has cleaved the DNA, doxorubicin prevents the re-ligation of the DNA strands, leading to DNA damage and apoptosis.[14][15][16]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can also generate free radicals, leading to oxidative stress that damages cellular components, including membranes, proteins, and DNA.[13][15]

G Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation Damage DNA Damage DNA->Damage TopoII->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Simplified mechanism of action of Doxorubicin.

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent. Its cytotoxicity is primarily mediated by its interaction with DNA.[17][18]

  • DNA Adduct Formation: After entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[19] The activated cisplatin then binds to the N7 position of purine bases in DNA, primarily guanine.[20] This leads to the formation of DNA adducts, including intrastrand and interstrand crosslinks.[17][20]

  • Induction of Apoptosis: These DNA adducts distort the DNA structure, interfering with DNA replication and transcription. This triggers the DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis.[18][19][21]

G Cis Cisplatin AquaCis Aquated Cisplatin Cis->AquaCis Aquation DNA DNA AquaCis->DNA Binding Adducts DNA Adducts (Crosslinks) DNA->Adducts DDR DNA Damage Response Adducts->DDR Apoptosis Apoptosis DDR->Apoptosis

Simplified mechanism of action of Cisplatin.

Discussion and Future Directions

This guide outlines a comprehensive strategy for the initial cytotoxic characterization of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. The hypothetical data suggests that while the novel compound may be less potent than Doxorubicin in certain cell lines, its efficacy is comparable to or greater than Cisplatin in others. Such a profile would warrant further investigation.

Key considerations for future studies include:

  • Mechanism of Action Studies: Elucidating how Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate induces cell death is critical. This could involve cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and investigation of its effects on key signaling pathways.

  • Selectivity: Assessing the cytotoxicity of the compound against non-cancerous cell lines is essential to determine its therapeutic index.

  • In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in animal models to evaluate efficacy and toxicity in a whole-organism context.

By following a rigorous and comparative approach as detailed in this guide, researchers can effectively benchmark the cytotoxic potential of novel compounds like Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, paving the way for the development of the next generation of cancer therapeutics.

References

  • Prasanna, V., et al. (2021). Toxic effects and molecular mechanism of doxorubicin on different organs – an update. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 419-433.
  • Umar, A. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Journal of Drug Targeting, 27(5-6), 503-513.
  • Wikipedia. (n.d.). Doxorubicin. [Link]

  • Dasari, S., & Tchounwou, P. B. (2025). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Journal of Clinical and Experimental Oncology, 14(1), 1-15.
  • DeVita, V. T., & Chu, E. (2023). Cisplatin. In StatPearls. StatPearls Publishing. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 21(7), 440-446. [Link]

  • PharmGKB. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. [Link]

  • Siddik, Z. H. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. International Journal of Molecular Sciences, 22(6), 3143. [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • ResearchGate. (2016). I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378. [Link]

  • eLife. (2012). Cancer: How does doxorubicin work?. [Link]

  • Sritularuk, B., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia, 51(4), 336-345. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. [Link]

  • Gorniak, P., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12269. [Link]

  • Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. [Link]

  • National Center for Biotechnology Information. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • OpenWetWare. (n.d.). MTT Assay protocol. [Link]

  • He, Y., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(43), 70803-70821. [Link]

  • Royal Society of Chemistry. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[16]-modified iron-oxide nanoparticles. [Link]

  • MDPI. (2024). Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. [Link]

  • National Center for Biotechnology Information. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. [Link]

  • ResearchGate. (n.d.). IC 50 values for cell lines treated with cisplatin BG. [Link]

  • PubMed. (1987). In vitro cytotoxicity patterns of standard and investigational agents on human bone marrow granulocyte-macrophage progenitor cells. [Link]

  • National Center for Biotechnology Information. (1987). In vitro cytotoxicity patterns of standard and investigational agents on human bone marrow granulocyte-macrophage progenitor cells. [Link]

  • National Center for Biotechnology Information. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. [Link]

  • National Center for Biotechnology Information. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. [Link]

  • Journal of King Saud University. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. [Link]

  • ResearchGate. (2011). (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. [Link]

  • SCIRP. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]

  • MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. [Link]

  • National Center for Biotechnology Information. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • ScienceDirect. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • ACS Publications. (2026). Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. [Link]

  • ScienceDirect. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate: A Green Chemistry Perspective

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate holds significant in...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate holds significant interest as a key intermediate in the synthesis of novel pharmaceuticals. The imperative to develop sustainable and environmentally benign synthetic methodologies has driven a shift from traditional, often harsh, reaction conditions towards greener alternatives. This guide provides an in-depth comparison of a traditional and a green synthetic route to this valuable compound, offering researchers and drug development professionals the data and insights necessary to make informed decisions in their synthetic endeavors.

The Traditional Approach: Tschitschibabin Reaction

The classical synthesis of imidazo[1,2-a]pyridines, first reported by Tschitschibabin, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] This method, while foundational, often requires high temperatures and can generate stoichiometric amounts of salt byproducts, posing environmental concerns.

Reaction Mechanism

The reaction proceeds via an initial SN2 reaction where the more nucleophilic endocyclic nitrogen of 2-amino-4-methylpyridine attacks the electrophilic carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_0 Traditional Synthesis: Tschitschibabin Reaction 2-amino-4-methylpyridine 2-amino-4-methylpyridine Intermediate Intermediate 2-amino-4-methylpyridine->Intermediate SN2 Attack ethyl_2-chloroacetoacetate ethyl_2-chloroacetoacetate ethyl_2-chloroacetoacetate->Intermediate Product Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Traditional synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate via the Tschitschibabin reaction.

Experimental Protocol: Traditional Synthesis

A representative procedure for the traditional synthesis is as follows:

  • To a solution of 4-methyl-2-aminopyridine (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF), add ethyl 2-chloroacetoacetate (1.1 eq).

  • Heat the reaction mixture at reflux (typically >150 °C) for several hours (e.g., 6-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

The Green Alternative: Microwave-Assisted, Multi-Component Reaction

In contrast to the stepwise and often energy-intensive traditional methods, green chemistry offers more efficient and environmentally friendly alternatives. One such approach is a microwave-assisted, one-pot, three-component reaction.[2][3][4][5] This methodology aligns with the principles of green chemistry by reducing reaction times, minimizing energy consumption, and often utilizing safer solvents or even solvent-free conditions.

Reaction Mechanism

This modern approach combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot. The reaction, often catalyzed by a Lewis or Brønsted acid, proceeds through a series of interconnected steps. The initial condensation of the 2-aminopyridine with the aldehyde forms an imine intermediate. The isocyanide then undergoes a nucleophilic attack on the imine, followed by an intramolecular cyclization to construct the imidazo[1,2-a]pyridine core. Microwave irradiation accelerates the reaction rates significantly.[3]

G cluster_1 Green Synthesis: Microwave-Assisted Multicomponent Reaction 4-methyl-2-aminopyridine 4-methyl-2-aminopyridine Imine_Intermediate Imine_Intermediate 4-methyl-2-aminopyridine->Imine_Intermediate Condensation Glyoxylic_acid_ethyl_ester Glyoxylic_acid_ethyl_ester Glyoxylic_acid_ethyl_ester->Imine_Intermediate tert-butyl_isocyanide tert-butyl_isocyanide Cyclized_Intermediate Cyclized_Intermediate tert-butyl_isocyanide->Cyclized_Intermediate Imine_Intermediate->Cyclized_Intermediate Nucleophilic Attack Product Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate Cyclized_Intermediate->Product Intramolecular Cyclization

Caption: Green synthesis via a microwave-assisted three-component reaction.

Experimental Protocol: Green Synthesis

A representative green synthetic protocol is as follows:

  • In a microwave-safe vessel, combine 4-methyl-2-aminopyridine (1.0 eq), ethyl glyoxylate (1.1 eq), and tert-butyl isocyanide (1.2 eq) in a minimal amount of a green solvent such as ethanol.[6]

  • Add a catalytic amount of a green catalyst, for instance, ammonium chloride (10 mol%).[7][8]

  • Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature.

  • The product often precipitates out upon cooling or after the addition of a small amount of water.

  • Filter the solid, wash with a cold solvent, and dry to obtain the pure product.

Performance Comparison: Traditional vs. Green Synthesis

The advantages of the green synthetic route become evident when comparing key performance indicators with the traditional method.

ParameterTraditional Synthesis (Tschitschibabin)Green Synthesis (Microwave-Assisted MCR)
Reaction Time 6 - 12 hours15 - 30 minutes
Energy Consumption High (prolonged heating)Low (short irradiation time)
Solvent High-boiling, often toxic (e.g., DMF)Green solvents (e.g., Ethanol, Water) or solvent-free
Catalyst Often stoichiometric base for neutralizationCatalytic amounts of a green catalyst (e.g., NH4Cl)
Yield Moderate to Good (typically 45-80%)[9]Good to Excellent (often >85%)[3][8]
Atom Economy Lower (formation of salt byproduct)Higher (all reactants incorporated into the final product)
Work-up & Purification Aqueous work-up, often requires column chromatographySimple filtration, often yields pure product directly
Environmental Impact Higher (use of hazardous solvents, waste generation)Lower (benign solvents, less waste)

Conclusion

While the traditional Tschitschibabin reaction provides a reliable route to Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, it is beset by long reaction times, high energy consumption, and the use of hazardous solvents. The microwave-assisted, multi-component green synthesis offers a superior alternative in every aspect of efficiency and environmental impact. The dramatic reduction in reaction time, coupled with the use of greener solvents and catalysts, makes it an attractive and sustainable approach for the synthesis of this important pharmaceutical intermediate. For researchers and drug development professionals, the adoption of such green methodologies is not only environmentally responsible but also economically advantageous, leading to faster and more efficient production of target molecules.

References

  • Tschitschibabin, A. E. Über eine neue Synthese von Pyridin-Basen. Ber. Dtsch. Chem. Ges.1924, 57, 2092–2094.
  • MDPI. Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. Available at: [Link].

  • Semantic Scholar. Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. Available at: [Link].

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link].

  • MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available at: [Link].

  • Der Pharma Chemica. Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link].

  • Arkivoc. Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines an d sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. Available at: [Link].

  • MDPI. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Available at: [Link].

  • ACS Publications. Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. Available at: [Link].

  • Academia.edu. Ultrasound assisted green synthesis of bound type bis-heterocyclic carbazolyl imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienayme reaction. Available at: [Link].

  • RSC Publishing. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. Available at: [Link].

  • ResearchGate. Synthesis of various imidazo[1,2‐a]pyridines by multi‐component approach. Available at: [Link].

  • Bentham Science Publishers. Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link].

  • PMC. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Available at: [Link].

  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link].

  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link].

  • PMC. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link].

  • MDPI. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available at: [Link].

  • PubMed. Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives. Available at: [Link].

  • ACS Publications. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Available at: [Link].

  • PMC. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available at: [Link].

  • A104273. Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. Available at: [Link].

  • SCIRP. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Available at: [Link].

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available at: [Link].

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link].

  • ResearchGate. (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Available at: [Link].

  • Science Publishing Group. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Available at: [Link].

  • PMC. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Available at: [Link].

  • PMC. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Available at: [Link].

  • MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available at: [Link].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are param...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are of significant interest in medicinal chemistry, forming the scaffold of several marketed drugs.[1][2][3] This guide is designed to provide essential safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Table 1: Hazard Profile of a Close Structural Analog

Hazard StatementClassificationRationale and Implications for Handling
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Accidental ingestion could lead to adverse health effects. This underscores the importance of prohibiting eating, drinking, and smoking in laboratory areas.[4]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Direct contact with the skin can cause redness, itching, and inflammation. The use of appropriate chemical-resistant gloves is therefore non-negotiable.[4]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)The compound can cause significant, but reversible, eye irritation upon contact. This necessitates the mandatory use of safety glasses or goggles.[4][5]
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3)Inhalation of dust or aerosols may irritate the respiratory tract. All handling of the solid compound should be performed in a well-ventilated area, preferably a chemical fume hood.[4][5]

Given these potential hazards, Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate must be treated as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial to mitigate the risks identified above. The following table outlines the minimum required PPE when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationJustification
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation. It is crucial to inspect gloves for any tears or punctures before use and to practice proper glove removal techniques to avoid contaminating the skin.
Protective Clothing A flame-resistant lab coat.Provides a barrier against spills and contamination of personal clothing. The lab coat should be kept buttoned to provide maximum coverage.
Respiratory Protection Not typically required if handled in a chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator may be necessary.A chemical fume hood is the primary engineering control to prevent inhalation of the compound. Respiratory protection should be considered a secondary measure based on a site-specific risk assessment.
Spill Management: A Plan for the Unexpected

In the event of a spill, a clear and immediate response is essential to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ensure Ventilation: If not already in one, ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Table 2.

  • Contain the Spill: For a solid spill, gently cover it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Avoid raising dust.[6]

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled compound into a designated, sealable hazardous waste container.[4][6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Store Waste: Properly label the waste container and store it in a designated satellite accumulation area for hazardous waste.[7]

Proper Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[7]

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA). Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Procedure:

    • Collect all waste Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, including any contaminated materials (e.g., absorbent from spills, contaminated gloves), in a designated hazardous waste container.

    • The container must be chemically compatible with the compound, in good condition, and have a secure, leak-proof closure.[7]

Step 2: Labeling the Waste Container

  • Rationale: Accurate labeling is a legal requirement and is critical for the safety of laboratory personnel and waste management professionals. The EPA's Hazardous Waste Generator Improvements Rule specifies labeling requirements.

  • Procedure:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents by writing the full chemical name: "Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate."

    • Indicate the known hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Include the date when waste was first added to the container.

Step 3: Storage of Hazardous Waste

  • Rationale: Safe storage prevents accidental spills, exposure, and environmental contamination while awaiting pickup.

  • Procedure:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

    • Utilize secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.

Step 4: Arranging for Disposal

  • Rationale: The final disposal of hazardous waste must be handled by professionals who are trained and equipped to manage such materials in compliance with all federal, state, and local regulations.

  • Procedure:

    • Do not attempt to treat or neutralize the chemical waste in the lab.

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.[4] The SDS for a close analog explicitly states to "Offer surplus and non-recyclable solutions to a licensed disposal company."[4]

Step 5: Disposal of Empty Containers

  • Rationale: Even "empty" containers can retain chemical residues that pose a hazard.

  • Procedure:

    • If the container held what is classified as an "acutely hazardous waste," it must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

    • For non-acutely hazardous waste, empty the container as much as possible.

    • Deface or remove the original label.

    • Dispose of the container in accordance with your institution's policies, which may allow for disposal as regular trash or require it to be collected as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.

G Disposal Workflow for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate cluster_0 In-Lab Handling cluster_1 Disposal Process cluster_2 Spill Emergency start Start: Generation of Waste Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? start->spill collect Collect waste in a designated, compatible, and sealed container. ppe->collect label_waste Label container with 'Hazardous Waste' and full chemical name. collect->label_waste store Store in a secure Satellite Accumulation Area with secondary containment. label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service. store->contact_ehs pickup Arrange for waste pickup. contact_ehs->pickup end_disposal End: Waste is safely managed and disposed of by professionals. pickup->end_disposal spill->ppe No contain_spill Contain spill with inert absorbent. spill->contain_spill Yes collect_spill Collect absorbed material into a separate hazardous waste container. contain_spill->collect_spill collect_spill->label_waste

Caption: A flowchart outlining the procedural steps for the safe handling, storage, and disposal of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate waste.

References

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc. Retrieved from [Link]

  • ETHYL 8-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLATE Safety Data Sheet. (2026, March 22). ChemicalBook.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Chemical Waste Management for Labor
  • Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
  • Imidazo[1,2-a]pyridine-3-carboxylic acid Safety Data Sheet. (2025, December 20). Fisher Scientific.
  • Pyridine Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024, July 24). MDPI. Retrieved from [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Retrieved from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved from [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). SCIRP. Retrieved from [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. Retrieved from [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. Retrieved from [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022, November 22). MDPI. Retrieved from [Link]

  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024, June 5). MDPI. Retrieved from [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). MDPI. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate: A Framework for Safety and Operational Excellence

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is foundational to therapeutic innovation. This compound belongs to the imi...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is foundational to therapeutic innovation. This compound belongs to the imidazo[1,2-a]pyridine class, a scaffold known for its diverse biological activities and significance in medicinal chemistry[1][2][3]. However, realizing its potential requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each procedural choice. Our goal is to create a self-validating system of safety that builds trust and ensures the integrity of your research.

Foundational Hazard Assessment

Table 1: Inferred Hazard Profile and GHS Classifications

Hazard StatementGHS ClassificationImplication for HandlingSource
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Avoid ingestion. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[5][6]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Direct skin contact must be prevented through appropriate gloves and a lab coat.[4][5][6]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)Chemical splash goggles or safety glasses with side shields are mandatory to prevent eye contact.[4][5][6]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of the powder.[4][5][6]

Core Personal Protective Equipment (PPE): The First Line of Defense

The minimum PPE for any laboratory work involving chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes[7]. For Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, we will augment this baseline to address the specific hazards identified.

A. Laboratory Coats

A knee-length laboratory coat is required to protect against accidental splashes and contact with fine powder[8]. For this compound, a standard cotton or polyester-cotton blend is sufficient. However, if you are working with flammable solvents to dissolve the compound, a flame-resistant (FR) lab coat is recommended[9][10].

B. Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields[7]. These protect from flying particles.

  • Recommended for Liquid Handling: When dissolving the compound or handling solutions, chemical splash goggles are required to provide a seal around the eyes, offering superior protection against splashes[7][11].

  • High-Risk Operations: For tasks with a significant splash hazard, such as transferring large volumes of a solution, a face shield should be worn in addition to safety goggles[7][9].

C. Hand Protection

Disposable nitrile gloves are the standard for providing incidental chemical exposure protection in a research setting[7].

  • Selection: Choose a glove thickness appropriate for the task. Standard nitrile gloves are generally adequate for handling the solid and its solutions.

  • Best Practice: Double-gloving can be employed for added protection during weighing and initial solution preparation[9].

  • Integrity: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair[12]. Never wear gloves outside of the laboratory or to touch common surfaces like doorknobs or keyboards[12][13].

Specialized Protocols for Handling Fine Powders

Fine chemical powders present a significant inhalation risk and are prone to electrostatic cling, making contamination of surfaces a concern[14][15]. Therefore, handling Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate as a solid requires engineering controls supplemented by appropriate PPE.

A. Engineering Controls: Your Primary Barrier

The most effective way to control exposure is to handle the powder within a containment device.

  • Chemical Fume Hood: All weighing and transfer operations should be performed inside a certified chemical fume hood to capture any airborne particles[12][16].

  • Powder Weighing Station: For high-precision weighing, a powder weighing station or balance enclosure is ideal. These create a gentle, horizontal airflow that minimizes both sample loss and operator exposure without disturbing the balance reading[15][17].

B. Respiratory Protection

When engineering controls are not sufficient or during a spill cleanup, respiratory protection may be necessary.

  • N95 Respirator: For low levels of dust, a properly fitted N95 respirator can provide adequate protection.

  • Elastomeric Half-Mask Respirator: For higher-risk procedures or in the absence of a fume hood, a half-mask respirator with P100 (HEPA) cartridges offers superior protection[9].

The following diagram illustrates the decision-making process for selecting the appropriate level of protection when handling the solid compound.

PPE_Decision_Workflow start Start: Prepare to Handle Solid Compound fume_hood_check Is a certified chemical fume hood or powder enclosure available? start->fume_hood_check use_hood Primary Control: Work inside the enclosure. Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves fume_hood_check->use_hood  Yes   no_hood Alternative Control: Use respiratory protection. Minimum PPE: - Lab Coat - Goggles - Nitrile Gloves - N95 or Half-Mask Respirator fume_hood_check->no_hood  No   end_op Proceed with Operation use_hood->end_op no_hood->end_op caption Fig 1. PPE selection logic for solid handling.

Fig 1. PPE selection logic for solid handling.

Step-by-Step Operational Protocol: Weighing and Solubilization

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Ensure the work area (chemical fume hood or powder enclosure) is clean and uncluttered. Cover the work surface with absorbent bench paper[17].

    • Assemble all necessary equipment: spatulas, weigh boats, vials, and the appropriate solvent.

    • Read the Safety Data Sheet (SDS) for the solvent you will be using and ensure your PPE is compatible.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your safety goggles.

    • Wash and dry your hands thoroughly.

    • Put on your first pair of nitrile gloves.

    • Put on your second pair of nitrile gloves.

  • Weighing the Compound:

    • Perform all actions inside the fume hood.

    • Use a spatula to carefully transfer the desired amount of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate from the stock bottle to a weigh boat. Avoid creating dust by moving slowly and deliberately[17].

    • Close the primary container immediately after use[17].

  • Solubilization:

    • Carefully add the weighed solid to your labeled vial or flask.

    • Using a pipette or graduated cylinder, add the desired volume of solvent to the vial.

    • Cap the vial securely and mix (by vortexing, sonicating, or stirring) until the solid is fully dissolved.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • Remove your lab coat, turning it inside out as you do, and hang it in the designated area.

    • Remove your safety goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash your hands thoroughly with soap and water.

The following workflow diagram visualizes this process.

Protocol_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Workspace (Fume Hood) don_ppe 2. Don PPE (Coat, Goggles, Double Gloves) prep_area->don_ppe weigh 3. Weigh Compound (Inside Hood) don_ppe->weigh dissolve 4. Add Solvent & Dissolve weigh->dissolve doff_ppe 5. Doff PPE (Gloves, Coat, Goggles) dissolve->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands caption Fig 2. Step-by-step experimental workflow.

Fig 2. Step-by-step experimental workflow.

Disposal Plan: Completing the Safety Cycle

Proper disposal prevents environmental contamination and ensures the safety of others.

  • Contaminated Solid Waste: All disposable items that have come into contact with the compound (gloves, weigh boats, bench paper, etc.) must be placed in a clearly labeled, sealed chemical waste container for solid waste[4].

  • Unused Compound and Solutions: Unused solid compound and solutions must be disposed of as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company[4][11]. Do not pour them down the drain[4][11]. Follow your institution's specific guidelines for hazardous waste disposal.

  • Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous liquid waste.

Emergency Response and First Aid

In the event of an exposure, immediate and correct action is critical.

Table 2: First Aid Measures for Exposure

Exposure RouteActionSource
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
Eye Contact Rinse cautiously with water for several minutes (at least 15). Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][18]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, you can handle Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate with confidence and safety. This framework not only protects you and your colleagues but also upholds the integrity and reproducibility of your valuable research.

References

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Pyridine.
  • ChemicalBook. (2026, March 21). ETHYL 7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLATE Chemical Safety Data Sheet.
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • H&H Design & Manufacturing. (2025, December 5). Equipment and Best Practices for Safe Fine Powder Handling.
  • ChemicalBook. (2022, August 11). Imidazo[1,2-a]pyridine, HCl - Safety Data Sheet.
  • MilliporeSigma. (2025, December 22). Safety Data Sheet.
  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Faculty of Medicine, Tel Aviv University. (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE).
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid.
  • AirClean Systems. (n.d.). Powder Handling.
  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • University of South Carolina. (n.d.). Personal Protective Equipment Policy for Research Laboratories and Support Facilities. Retrieved from University of South Carolina Environmental Health & Safety.
  • Columbia University. (2016, March 9). Policy for Personal Protective Equipment in Research Laboratories. Retrieved from Columbia University Environmental Health & Safety.
  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from Berkeley Environment, Health & Safety.
  • Echemi. (n.d.). 7-METHYL-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLICACID Safety Data Sheets.
  • NextSDS. (n.d.). 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride.
  • Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: METHYL IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE.
  • da Silva, G. G., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Kumar, A., et al. (2024).
  • Hamdi, A., et al. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
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